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  • Product: 4-(4-Bromophenyl)isoxazol-5-amine
  • CAS: 925007-32-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)isoxazol-5-amine

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)isoxazol-5-amine, a crucial intermediate in pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)isoxazol-5-amine, a crucial intermediate in pharmaceutical research and development. The document details a plausible and scientifically grounded synthesis mechanism, offering insights into the causality behind experimental choices. A step-by-step experimental protocol is provided, along with data presentation and visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this synthesis. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The 5-aminoisoxazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its presence often imparts favorable pharmacological properties, making it a target of significant interest in drug discovery. The specific compound, 4-(4-bromophenyl)isoxazol-5-amine, serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics for conditions such as neurological disorders, inflammation, and cancer.[2] The bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.

Proposed Synthesis Pathway: A Two-Step Approach

The most logical and efficient synthesis of 4-(4-bromophenyl)isoxazol-5-amine involves a two-step process commencing from the readily available starting material, 4-bromophenylacetonitrile. The overall strategy is as follows:

  • Formation of a β-Keto Nitrile Equivalent: The first step involves the generation of an activated intermediate from 4-bromophenylacetonitrile that can readily react with hydroxylamine. This is typically achieved through a condensation reaction to introduce a formyl group or an equivalent electrophilic center alpha to the nitrile.

  • Cyclization with Hydroxylamine: The second and final step is the cyclocondensation of the intermediate with hydroxylamine. This reaction proceeds via a nucleophilic attack of the hydroxylamine, followed by an intramolecular cyclization and dehydration to yield the desired 5-aminoisoxazole ring.

This approach is favored due to its convergency and the relatively mild conditions required for the cyclization step.

Detailed Synthesis Mechanism

The core of this synthesis lies in the formation of the isoxazole ring through the reaction of a functionalized nitrile with hydroxylamine.[1][3] The following is a detailed, step-by-step mechanistic explanation for the synthesis of 4-(4-bromophenyl)isoxazol-5-amine.

Step 1: In situ formation of 2-(4-bromophenyl)-3-oxopropanenitrile

The synthesis initiates with the formylation of 4-bromophenylacetonitrile. This is a crucial step to install the necessary electrophilic carbonyl group for the subsequent cyclization. A common method to achieve this is through a Claisen condensation with an ethyl formate in the presence of a strong base like sodium ethoxide.

  • Deprotonation: Sodium ethoxide, a strong base, abstracts a proton from the α-carbon of 4-bromophenylacetonitrile, forming a resonance-stabilized carbanion. The electron-withdrawing nature of the nitrile group increases the acidity of this proton, facilitating its removal.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate.

  • Elimination: The tetrahedral intermediate then collapses, eliminating an ethoxide ion to yield the sodium salt of 2-(4-bromophenyl)-3-hydroxyacrylonitrile, which exists in equilibrium with its keto tautomer, 2-(4-bromophenyl)-3-oxopropanenitrile.

Step 2: Cyclization with Hydroxylamine

The in situ generated β-keto nitrile equivalent is then treated with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate free hydroxylamine.

  • Oxime Formation: The more nucleophilic nitrogen atom of hydroxylamine attacks the carbonyl carbon of the β-keto nitrile, forming a hemiaminal intermediate. This is followed by dehydration to yield an oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization forms a five-membered ring intermediate.

  • Tautomerization and Aromatization: The resulting intermediate undergoes tautomerization to yield the final, stable aromatic 5-aminoisoxazole ring.

The following diagram illustrates the proposed reaction mechanism:

Synthesis_Mechanism cluster_step1 Step 1: Formation of β-Keto Nitrile Equivalent cluster_step2 Step 2: Cyclization with Hydroxylamine 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Carbanion Carbanion 4-Bromophenylacetonitrile->Carbanion NaOEt Tetrahedral_Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral_Intermediate + Ethyl Formate Ethyl_Formate Ethyl Formate Ethyl_Formate->Tetrahedral_Intermediate Enolate Sodium 2-(4-bromophenyl)-3-oxopropanenitrile Tetrahedral_Intermediate->Enolate - EtOH Oxime Oxime Intermediate Enolate->Oxime + NH2OH - H2O Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Cyclized_Intermediate Cyclized Intermediate Oxime->Cyclized_Intermediate Intramolecular Nucleophilic Attack Final_Product 4-(4-Bromophenyl)isoxazol-5-amine Cyclized_Intermediate->Final_Product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of 4-(4-Bromophenyl)isoxazol-5-amine.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 5-aminoisoxazoles from β-keto nitriles.[1][3]

Materials and Reagents:

  • 4-Bromophenylacetonitrile

  • Ethyl formate

  • Sodium ethoxide

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in ethanol.

  • Addition of Reactants: Cool the solution in an ice bath and add a solution of 4-bromophenylacetonitrile in ethanol dropwise via the dropping funnel. After the addition is complete, add ethyl formate dropwise to the reaction mixture.

  • Reaction to Form the Intermediate: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Hydroxylamine: To the resulting mixture, add a solution of hydroxylamine hydrochloride and sodium acetate in water.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. To the residue, add water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValue
Starting Materials 4-Bromophenylacetonitrile, Ethyl formate, Hydroxylamine hydrochloride
Reagents Sodium ethoxide, Sodium acetate
Solvent Ethanol
Reaction Temperature 0 °C to Reflux
Reaction Time 16-22 hours (total)
Typical Yield 60-80% (unoptimized)

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow Start Start Reaction_Setup Set up reaction flask under inert atmosphere Start->Reaction_Setup Add_NaOEt Add sodium ethoxide solution Reaction_Setup->Add_NaOEt Add_Reactants Add 4-bromophenylacetonitrile and ethyl formate at 0 °C Add_NaOEt->Add_Reactants Stir_RT Stir at room temperature (12-16 h) Add_Reactants->Stir_RT Add_Hydroxylamine Add hydroxylamine hydrochloride and sodium acetate solution Stir_RT->Add_Hydroxylamine Reflux Reflux for 4-6 h Add_Hydroxylamine->Reflux Workup Concentrate, add water, and extract with diethyl ether Reflux->Workup Purification Wash with NaHCO3 and brine, dry over MgSO4 Workup->Purification Final_Product Isolate and purify the final product Purification->Final_Product End End Final_Product->End

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Conclusion

The synthesis of 4-(4-bromophenyl)isoxazol-5-amine can be reliably achieved through a two-step process involving the formation of a β-keto nitrile equivalent followed by cyclization with hydroxylamine. This method is advantageous due to the accessibility of starting materials and the generally good yields. The mechanistic understanding provided in this guide allows for rational optimization of reaction conditions to improve efficiency and purity. The detailed experimental protocol serves as a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Saad, A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-534. [Link]

  • Blucher Proceedings. (n.d.). Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes.
  • ResearchGate. (n.d.). Synthesis of 5-aminoisoxazoles 4a-i. Retrieved from [Link]

  • MDPI. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. Retrieved from a relevant chemical supplier's technical documents.
  • Journal of Medicinal Chemistry. (1999). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of isoxazoles via electrophilic cyclization.
  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from a preprint server or conference proceedings.
  • Royal Society of Chemistry. (n.d.). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Application Note: Synthesis of 4-Bromophenylacetic Acid via Hydrolysis of 4-Bromophenylacetonitrile. Retrieved from a relevant chemical supplier's technical documents.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • PubChem. (n.d.). (4S)-4-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2025).
  • CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
  • Royal Society of Chemistry. (n.d.). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.
  • Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES.

Sources

Exploratory

Spectroscopic data of 4-(4-Bromophenyl)isoxazol-5-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Bromophenyl)isoxazol-5-amine Introduction 4-(4-Bromophenyl)isoxazol-5-amine is a heterocyclic compound featuring a core isoxazole ring substituted...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Bromophenyl)isoxazol-5-amine

Introduction

4-(4-Bromophenyl)isoxazol-5-amine is a heterocyclic compound featuring a core isoxazole ring substituted with a 4-bromophenyl group and an amine group. As with any novel or synthesized compound in drug discovery and materials science, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this molecule, explains the rationale behind the spectral features, and outlines the standard protocols for data acquisition. This document is intended for researchers and scientists who require a practical understanding of how to characterize similar small molecules.

Predicted Spectroscopic Data & Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For 4-(4-Bromophenyl)isoxazol-5-amine (C₉H₆BrN₃O), the most informative technique would be high-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI).

  • Molecular Ion Peak: The presence of bromine is a key distinguishing feature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity.

  • Expected m/z Values:

    • For the protonated molecule [M+H]⁺: C₉H₇BrN₃O⁺

    • Calculated m/z for ⁷⁹Br isotope: 251.9827

    • Calculated m/z for ⁸¹Br isotope: 253.9806

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Species Formula Isotope Calculated m/z Predicted Relative Intensity
[M+H]⁺ C₉H₇BrN₃O⁺ ⁷⁹Br 251.9827 100%

| [M+H]⁺ | C₉H₇BrN₃O⁺ | ⁸¹Br | 253.9806 | 98% |

This distinctive isotopic pattern is a powerful confirmation of the presence of a single bromine atom in the structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

  • Aromatic Region: The 4-bromophenyl group presents a classic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring.

    • The protons ortho to the bromine atom (H-2' and H-6') are expected to be deshielded compared to the protons meta to the bromine (H-3' and H-5'). However, the isoxazole ring's electronic effects will influence the final positions. The protons closer to the isoxazole ring (H-2', H-6') are expected around δ 7.6-7.8 ppm.

    • The protons further from the isoxazole ring (H-3', H-5') are expected around δ 7.5-7.7 ppm.

  • Isoxazole Proton: The proton on the isoxazole ring (H-3) is a singlet and is expected to appear in the aromatic region, typically around δ 8.0-8.5 ppm.

  • Amine Protons: The amine (-NH₂) protons will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but can typically be expected in the range of δ 5.0-6.0 ppm.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.2 Singlet 1H H-3 Isoxazole ring proton, typically deshielded.
~ 7.7 Doublet 2H H-2', H-6' Aromatic protons ortho to the isoxazole ring.
~ 7.6 Doublet 2H H-3', H-5' Aromatic protons meta to the isoxazole ring.

| ~ 5.5 | Broad Singlet | 2H | -NH₂ | Amine protons, exchangeable. |

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

  • Isoxazole Carbons: The three carbons of the isoxazole ring will have distinct chemical shifts. The C-5 carbon bearing the amine group is expected at a higher field (~160 ppm) compared to C-3 and C-4.

  • Aromatic Carbons: The bromophenyl group will show four distinct signals due to symmetry. The carbon attached to the bromine (C-4') will be significantly shifted, as will the carbon attached to the isoxazole ring (C-1').

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~ 162 C-5 Carbon attached to two heteroatoms (N and O) and the amine group.
~ 155 C-3 Isoxazole ring carbon.
~ 132 C-2', C-6' Aromatic carbons ortho to the isoxazole ring.
~ 130 C-1' Aromatic ipso-carbon attached to the isoxazole.
~ 129 C-3', C-5' Aromatic carbons meta to the isoxazole ring.
~ 122 C-4' Aromatic ipso-carbon attached to bromine.

| ~ 98 | C-4 | Isoxazole ring carbon, typically shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment Functional Group
3400 - 3200 Medium, Doublet N-H stretch Primary Amine (-NH₂)
~ 3100 Weak C-H stretch Aromatic C-H
1640 - 1620 Strong C=N stretch Isoxazole ring
1600 - 1450 Medium-Strong C=C stretch Aromatic ring

| ~ 1100 | Strong | C-Br stretch | Aryl-Bromide |

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures. The following are representative protocols for a compound like 4-(4-Bromophenyl)isoxazol-5-amine.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds and acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer for high-resolution data.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 100 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization and maximum signal.

  • Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion and compare it with the calculated exact mass. Verify the characteristic 1:1 isotopic pattern for the bromine-containing ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Visualization of Workflow

The overall process of characterizing a synthesized molecule follows a logical progression from initial confirmation to detailed structural elucidation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Synthesis Synthesized Compound (4-(4-Bromophenyl)isoxazol-5-amine) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Synthesis->MS Verify Mass IR IR Spectroscopy - Functional Groups Synthesis->IR Identify Groups NMR NMR Spectroscopy - Connectivity - 3D Structure Synthesis->NMR Elucidate Structure Confirmation Structural Confirmation & Purity Assessment MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Workflow for the spectroscopic characterization of a target molecule.

Caption: Structure of 4-(4-Bromophenyl)isoxazol-5-amine with key atoms highlighted.

Foundational

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry

An In-depth Technical Guide to 4-(4-Bromophenyl)isoxazol-5-amine The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Bromophenyl)isoxazol-5-amine

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role as a cornerstone in the development of numerous therapeutic agents.[4][5] Isoxazole moieties are integral to a wide array of approved drugs, including the anti-inflammatory drug valdecoxib, the antibiotic cloxacillin, and the anticonvulsant zonisamide, showcasing their pharmacological versatility.[1][2][5]

This guide focuses on a specific, highly functionalized derivative: 4-(4-Bromophenyl)isoxazol-5-amine (CAS No. 925007-32-5). This compound is not merely another isoxazole; it is a strategic building block designed for versatility. The presence of three key functional domains—the isoxazole core, a reactive bromophenyl group, and a nucleophilic amine—makes it an exceptionally valuable intermediate for researchers in drug discovery, agrochemicals, and materials science.[6] This document provides a comprehensive overview of its known physical and chemical properties, outlines robust protocols for its synthesis and characterization, and explores its current and potential applications.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical data for 4-(4-Bromophenyl)isoxazol-5-amine are summarized below. This information is critical for experimental design, reaction setup, and safety considerations.

PropertyValueSource(s)
CAS Number 925007-32-5[6][7][8]
Molecular Formula C₉H₇BrN₂O[6][7][8]
Molecular Weight 239.07 g/mol [6][7][8]
IUPAC Name 4-(4-Bromophenyl)isoxazol-5-amine[6]
Synonym(s) 4-(4-Bromophenyl)-isoxazole-5-yl amine[8]
Appearance Pale yellow flakes or solid[6][8]
Melting Point 143 - 150 °C[6][8][9]
Purity ≥ 97% (Typically by HPLC)[6][8]

Section 2: Molecular Structure and Spectroscopic Profile

The structural arrangement of 4-(4-Bromophenyl)isoxazol-5-amine dictates its reactivity and interactions.

Chemical Structure

Caption: 2D Structure of 4-(4-Bromophenyl)isoxazol-5-amine.

Expected Spectroscopic Data

Full characterization relies on standard spectroscopic techniques. While specific spectra depend on the instrument and conditions, the following provides an expert interpretation of expected results based on the molecular structure and data from analogous compounds.[10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (~7.0-8.0 ppm). The protons ortho to the bromine atom will appear as one doublet, and the protons meta to the bromine will appear as a second, distinct doublet, characteristic of a 1,4-disubstituted benzene ring.

    • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration. This peak will be exchangeable with D₂O.

    • Isoxazole Proton (-CH): A singlet corresponding to the proton at the C3 position of the isoxazole ring is expected, typically appearing in the region of ~8.0-9.0 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Aromatic Carbons: Six distinct signals are expected for the bromophenyl ring. The carbon attached to the bromine (C-Br) will be shifted to ~120-125 ppm, while the other carbons will appear in the typical aromatic range of ~125-140 ppm.

    • Isoxazole Carbons: Three signals corresponding to the isoxazole ring carbons will be present, typically in the range of ~100-170 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretching: A pair of medium-to-sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C=C and C=N Stretching: Multiple sharp peaks in the 1450-1650 cm⁻¹ region, corresponding to the aromatic ring and isoxazole core.

    • C-Br Stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

    • N-O Stretching: A peak expected around 1400 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) and its isotopic partner (M+2) should be observed with nearly equal intensity (1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom. For ESI-MS, the [M+H]⁺ peak would be at m/z 240.98 and the [M+H+2]⁺ peak at 242.98.

Section 3: Synthesis and Reactivity

Synthetic Strategy

The synthesis of substituted isoxazoles is well-established in organic chemistry.[12] A prevalent and reliable method involves the condensation of a β-keto compound or its equivalent with hydroxylamine.[13][14][15] Another powerful technique is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which offers excellent control over regioselectivity.[5][16]

synthesis_workflow start Starting Materials (e.g., 4-bromoacetophenone, DMF-DMA) intermediate Formation of Enaminone Intermediate start->intermediate Step 1 cyclization Cyclization with Hydroxylamine Hydrochloride intermediate->cyclization Step 2 workup Reaction Work-up (Quenching, Extraction) cyclization->workup Step 3 purification Purification (Recrystallization or Column Chromatography) workup->purification Step 4 product Final Product: 4-(4-Bromophenyl)isoxazol-5-amine purification->product Step 5

Caption: General workflow for the synthesis of 4-(4-Bromophenyl)isoxazol-5-amine.

Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups:

  • 5-Amino Group: This primary amine is a versatile nucleophile. It can readily undergo acylation to form amides, alkylation, and can be used in the construction of further heterocyclic rings.

  • 4-Bromophenyl Group: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a vast array of substituents, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • Isoxazole Ring: The N-O bond within the isoxazole ring is relatively weak and can be cleaved under reductive conditions, offering a pathway to synthetically useful β-amino ketones or other linear structures.[17]

Section 4: Applications in Scientific Research

4-(4-Bromophenyl)isoxazol-5-amine is a strategic asset in several research domains.

  • Drug Discovery Intermediate: As a functionalized building block, it is primarily used in the synthesis of more complex molecules for therapeutic evaluation.[6] The isoxazole core is associated with anticancer, anti-inflammatory, and antimicrobial activities, making this compound a valuable starting point for developing novel candidates in these areas.[4][5][6][15] The bromine atom specifically has been noted to enhance the antibacterial properties of some heterocyclic compounds.[3]

  • Biochemical Probes: The ability to easily modify the bromophenyl group allows for the attachment of fluorescent tags, biotin labels, or photoaffinity groups. This transforms the core molecule into a probe for studying enzyme inhibition or receptor binding.[6]

  • Materials Science: The compound's rigid, aromatic structure and potential for coordination make it a candidate for creating novel organic electronic materials or as a ligand in coordination chemistry.[6]

Section 5: Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and characterization of this compound.

Protocol: Synthesis via Enaminone Intermediate

This protocol is a robust method adapted from established literature procedures for similar isoxazole syntheses.

  • Step 1: Formation of the Enaminone.

    • To a solution of 4'-bromoacetophenone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone intermediate. Proceed to the next step without further purification.

  • Step 2: Cyclization.

    • Dissolve the crude enaminone in glacial acetic acid.

    • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

    • Heat the mixture to 100-110 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Step 3: Work-up and Isolation.

    • Cool the reaction mixture to room temperature and pour it carefully into ice-water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Step 4: Purification.

    • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure 4-(4-Bromophenyl)isoxazol-5-amine as pale yellow crystals.

Protocol: Characterization Workflow

characterization_workflow cluster_purification Purified Sample cluster_spectroscopy Structural Confirmation cluster_purity Purity & Identity Check sample 4-(4-Bromophenyl)isoxazol-5-amine nmr ¹H and ¹³C NMR sample->nmr ms Mass Spectrometry (MS) sample->ms ftir FTIR Spectroscopy sample->ftir hplc HPLC Analysis sample->hplc mp Melting Point Determination sample->mp final_data Verified Structure & Purity Data

Caption: A self-validating workflow for compound characterization.

Protocol: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Protocol: FTIR Sample Preparation (KBr Pellet)
  • Grind ~1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquire the IR spectrum, ensuring the background is clean.

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

  • Hazard Identification: Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. It may cause serious eye irritation and skin irritation.[18][19][20] Inhalation of dust should be avoided.[18][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[20][22]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][21] Avoid contact with skin, eyes, and clothing.[22] Wash hands thoroughly after handling.[20][21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[21][22] Recommended storage temperature is between 0-8°C.[6][23] Keep away from strong oxidizing agents.[18][22]

Section 7: Conclusion

4-(4-Bromophenyl)isoxazol-5-amine is a strategically designed chemical entity whose value lies in its versatility. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and powerful tool for chemical innovation. For researchers in drug discovery and materials science, this compound serves as a robust platform for building molecular complexity and exploring new frontiers of chemical and biological space.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.
  • 5-Amino-4-(4-bromophenyl)isoxazole. Chem-Impex.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
  • SAFETY DATA SHEET. Fisher Scientific.
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  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • QA-0059 - Safety Data Sheet. Combi-Blocks.
  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.
  • safety data sheet. Enamine.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • 925007-32-5 | 4-(4-Bromophenyl)isoxazol-5-amine. Tetrahedron.
  • 5-Amino-4-(4-bromophenyl)isoxazole 97 925007-32-5. Sigma-Aldrich.
  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate.
  • Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. NIH.
  • 3-Amino-5-(4-bromophenyl)isoxazole , technicalgrade , 6525-98-0. CookeChem.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • CAS No : 6525-98-0 | Product Name : 5-(4-Bromophenyl)isoxazol-3-amine. Pharmaffiliates.

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Exploratory

An In-depth Technical Guide to the Predicted Crystal Structure of 4-(4-Bromophenyl)isoxazol-5-amine

Abstract This technical guide provides a comprehensive analysis of the predicted crystal structure of 4-(4-Bromophenyl)isoxazol-5-amine, a key building block in medicinal chemistry. While an experimentally determined cry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of 4-(4-Bromophenyl)isoxazol-5-amine, a key building block in medicinal chemistry. While an experimentally determined crystal structure is not publicly available, this document leverages crystallographic data from closely related isoxazole derivatives to offer expert insights into its likely molecular conformation, supramolecular interactions, and crystal packing. This predictive analysis serves as a valuable resource for researchers, scientists, and drug development professionals by providing a structural framework to inform synthetic strategies, computational modeling, and structure-activity relationship (SAR) studies.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The compound 4-(4-Bromophenyl)isoxazol-5-amine is a valuable synthetic intermediate, combining the versatile isoxazole core with a bromophenyl moiety, which can be readily functionalized, and an amino group that can participate in crucial hydrogen bonding interactions with biological targets.[1] Understanding the three-dimensional structure of this molecule is paramount for designing novel therapeutics with enhanced efficacy and selectivity.

A Note on Experimental Data: As of the date of this publication, a complete, experimentally determined single-crystal X-ray diffraction structure of 4-(4-Bromophenyl)isoxazol-5-amine has not been deposited in public crystallographic databases. Therefore, this guide employs a comparative analysis of high-quality crystallographic data from analogous structures to predict its structural characteristics. This approach is a standard and respected methodology in structural chemistry for gaining actionable insights in the absence of direct experimental data.

Molecular and Physicochemical Properties

A foundational understanding of 4-(4-Bromophenyl)isoxazol-5-amine begins with its fundamental physicochemical properties, which are summarized in the table below.

PropertyValueSource
Chemical Name 4-(4-Bromophenyl)isoxazol-5-amine-
CAS Number 925007-32-5
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Pale yellow flakes
Melting Point 144-150 °C

Methodology for Structural Elucidation: A Standardized Approach

The determination of a small molecule's crystal structure is a systematic process that integrates synthesis, crystallization, and diffraction analysis.

General Synthetic Route and Crystallization

The synthesis of 4-(4-Bromophenyl)isoxazol-5-amine would likely follow established methodologies for the formation of substituted isoxazoles. A plausible route would involve the reaction of a β-ketonitrile with hydroxylamine. Subsequent purification, followed by slow evaporation of a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane), would be the primary method for obtaining single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a multi-step process that requires meticulous execution.

scxrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Slow Evaporation mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer Exposure to X-rays data_reduction Data Reduction diffractometer->data_reduction structure_solution Structure Solution (e.g., SIR97) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., PLATON) refinement->validation final_structure final_structure validation->final_structure CIF File

A generalized workflow for single-crystal X-ray diffraction analysis.
Computational Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular geometry, electronic properties, and vibrational frequencies. A typical approach would involve geometry optimization of the molecule in the gas phase to identify the lowest energy conformation. This provides theoretical values for bond lengths, angles, and dihedral angles, which can be compared with data from analogous crystal structures.

Comparative Crystal Structure Analysis

To predict the crystal structure of 4-(4-Bromophenyl)isoxazol-5-amine, we will analyze the experimentally determined structure of a closely related molecule, 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine.[2] This analogue shares the core 5-amino-isoxazole scaffold and a halogenated phenyl ring, making it an excellent model for comparative analysis.

Crystallographic Data of a Structural Analogue

The following table summarizes the key crystallographic parameters for 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine.[2]

ParameterValue
Formula C₁₄H₁₀FN₃O
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.1017 (4)
b (Å) 8.3889 (8)
c (Å) 29.127 (2)
V (ų) 2468.3 (3)
Z 8
Temperature (K) 193
Predicted Key Structural Features of 4-(4-Bromophenyl)isoxazol-5-amine

Based on the analogue structure, we can predict the following key intramolecular features:

  • Planarity: The isoxazole ring is expected to be essentially planar.

  • Bond Lengths and Angles: The bond lengths and angles within the isoxazole ring will be consistent with those of other 5-amino-isoxazole derivatives. The C-Br bond length is anticipated to be in the range of 1.89-1.91 Å.

  • Conformation: A key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the isoxazole ring. In the analogue, this angle is 35.72(9)°.[2] A similar non-coplanar arrangement is expected for 4-(4-Bromophenyl)isoxazol-5-amine to minimize steric hindrance.

Predicted Supramolecular Interactions and Crystal Packing

The crystal packing of the target molecule will be governed by a network of intermolecular interactions. The amino group is a potent hydrogen bond donor, while the isoxazole nitrogen and oxygen atoms can act as acceptors. The bromine atom introduces the possibility of halogen bonding, a significant and directional non-covalent interaction in crystal engineering.

interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A (4-(4-Bromophenyl)isoxazol-5-amine) mol2 Molecule B (Symmetry Equivalent) mol3 Molecule C (Symmetry Equivalent) mol1_NH2 Amino Group (N-H) mol2_N Isoxazole N mol1_NH2->mol2_N N-H···N Hydrogen Bond mol3_O Isoxazole O mol1_NH2->mol3_O N-H···O Hydrogen Bond mol1_Br Bromine Atom mol1_Br->mol2_N C-Br···N Halogen Bond

Predicted intermolecular interactions for 4-(4-Bromophenyl)isoxazol-5-amine.

Based on the analysis of the analogue, a likely packing motif would involve the formation of hydrogen-bonded chains or dimers.[2] Specifically:

  • Hydrogen Bonding: The amino group is expected to form N-H···N hydrogen bonds with the nitrogen atom of the isoxazole ring of a neighboring molecule, leading to the formation of chains or ribbons.

  • Halogen Bonding: The bromine atom, having an electropositive σ-hole, could participate in halogen bonding with the electron-rich nitrogen or oxygen atoms of the isoxazole ring of an adjacent molecule. This interaction would further stabilize the crystal lattice.

  • π-Stacking: The aromatic phenyl rings may engage in offset π-π stacking interactions, contributing to the overall packing efficiency.

Implications for Drug Design and Development

The predicted structural features of 4-(4-Bromophenyl)isoxazol-5-amine have significant implications for its use as a scaffold in drug design:

  • Hydrogen Bonding Potential: The amino group provides a critical hydrogen bond donor, which is often essential for anchoring a ligand within the active site of a protein target. The isoxazole nitrogen and oxygen atoms offer potential hydrogen bond acceptor sites.

  • Vectorial Control: The defined geometry of the isoxazole ring and its substitution pattern provide a rigid framework, allowing for precise positioning of functional groups in three-dimensional space to optimize interactions with a biological target.

  • Modulation of Physicochemical Properties: The bromophenyl group can be used as a handle for further chemical modification through cross-coupling reactions, enabling the synthesis of a library of analogues with varying steric and electronic properties to probe the SAR. The bromine atom itself can also enhance binding affinity through halogen bonding.

Conclusion

While the definitive crystal structure of 4-(4-Bromophenyl)isoxazol-5-amine awaits experimental determination, this in-depth analysis, based on established principles of structural chemistry and comparative analysis of a close structural analogue, provides a robust and scientifically grounded prediction of its key structural features. The molecule is expected to adopt a non-planar conformation with a distinct network of intermolecular interactions, including N-H···N hydrogen bonds and potential C-Br···N/O halogen bonds, which dictate its crystal packing. These insights are of immediate value to researchers in medicinal chemistry and materials science, offering a structural hypothesis to guide future experimental and computational work.

References

  • Tetrahedron. (n.d.). 4-(4-Bromophenyl)isoxazol-5-amine. Retrieved January 17, 2026, from [Link]

  • Abu Thaher, B., et al. (2009). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o917. Available at: [Link]

Sources

Foundational

A Technical Guide to Quantum Chemical Calculations for 4-Aryl-Isoxazol-5-Amines in Drug Discovery

Abstract: The 4-aryl-isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with significant therapeutic potential.[1][2][3] Understanding the three-dimensional stru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-aryl-isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with significant therapeutic potential.[1][2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules at a quantum level is paramount for rational drug design and lead optimization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of modern quantum chemical calculation protocols tailored for this specific molecular class. We will detail the theoretical underpinnings, a practical step-by-step computational workflow using Density Functional Theory (DFT), and the interpretation of key calculated parameters—such as frontier molecular orbitals and molecular electrostatic potential maps—within a drug discovery context.

Introduction: The "Why" of Computational Scrutiny

The isoxazole ring system is a cornerstone in the development of novel therapeutics, demonstrating a wide array of biological activities including anti-inflammatory and anticancer effects.[1][3] The 4-aryl-isoxazol-5-amine subclass, in particular, presents a unique combination of structural rigidity and electronic features that make it an attractive candidate for targeting specific biological receptors. The fundamental challenge in harnessing its full potential lies in accurately predicting how subtle structural modifications will influence its interaction with a biological target.

Classical molecular mechanics force fields, while computationally efficient, often fail to capture the nuanced electronic phenomena—such as charge distribution, polarization, and charge transfer—that govern molecular recognition.[4][5] Quantum mechanics (QM) methods provide a path to these precise molecular insights, modeling the electronic structure to elucidate binding affinities and reaction mechanisms with much higher accuracy.[6][7] By applying QM calculations, we can move beyond mere structural representation to a deeper understanding of the molecule's intrinsic properties, thereby guiding more effective and efficient drug design campaigns.

Theoretical & Methodological Foundations: The "How"

The accuracy of any QM calculation is contingent upon the selection of an appropriate theoretical method and basis set. This choice represents a critical balance between computational cost and the desired level of accuracy.

The Choice of Method: Density Functional Theory (DFT)

For molecules of the size relevant to drug discovery (typically 100-200 atoms), Density Functional Theory (DFT) has emerged as the workhorse method.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, has a long and successful track record for providing reliable geometries and electronic properties for a vast range of organic molecules.[8][9] Its balance of accuracy and computational efficiency makes it an ideal starting point for studying 4-aryl-isoxazol-5-amines.[10][11]

The Language of Atoms: Pople Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is a robust and widely used choice for this type of analysis.[10][11]

  • 6-31G : This notation describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). These functions are crucial as they allow for greater flexibility in describing the shape of the electron density, which is essential for accurately modeling the bonding in heterocyclic and aromatic systems.

The Computational Protocol: A Step-by-Step Workflow

This section details a self-validating experimental workflow for analyzing a representative 4-aryl-isoxazol-5-amine molecule using the Gaussian software suite with its graphical interface, GaussView.[12][13]

G Build Step 1: Build & Pre-optimize Molecular Structure (GaussView) Opt Step 2: Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Build->Opt Freq Step 3: Vibrational Frequency Analysis Opt->Freq Verify Verification: Confirm Zero Imaginary Frequencies Freq->Verify Self-Validation Properties Step 4: Calculate Electronic Properties (HOMO-LUMO, MEP) Verify->Properties Interpret Step 5: Interpret Data for Drug Discovery Insights Properties->Interpret

Caption: A high-level workflow for quantum chemical calculations.
Experimental Protocol: Detailed Steps
  • Molecular Structure Preparation:

    • Launch GaussView.[14]

    • Using the molecule builder tool, construct the 4-aryl-isoxazol-5-amine structure. Ensure correct atom types, bonds, and initial stereochemistry.

    • Perform a preliminary structure clean-up using the "Clean" function (often represented by a brush icon) to arrive at a reasonable starting geometry.

  • Geometry Optimization:

    • Navigate to Calculate > Gaussian Calculation Setup.

    • In the Job Type tab, select Optimization.

    • In the Method tab, specify the theoretical level:

      • Method: Ground State, DFT, Default Spin, B3LYP.

      • Basis Set: 6-31G(d,p).

    • Submit the calculation. This process iteratively adjusts the molecular geometry to find a stationary point on the potential energy surface with the lowest possible energy.

  • Vibrational Frequency Analysis:

    • Once the optimization is complete, open the resulting output file (.log or .out).

    • Set up a new calculation using this optimized geometry.

    • In the Job Type tab, select Frequency.

    • The Method should be identical to the one used for optimization (B3LYP/6-31G(d,p)).

    • Submit the calculation.

    • Self-Validation Check: Upon completion, examine the output. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies (often displayed as negative values).[15] If imaginary frequencies exist, it indicates the structure is a transition state or a saddle point, requiring further geometric investigation.

  • Calculation of Key Electronic Properties:

    • The output file from the frequency calculation already contains much of the necessary information, including the final energy and orbital energies.

    • To visualize properties like the Molecular Electrostatic Potential (MEP), open the checkpoint file (.chk) in GaussView.

    • Navigate to Results > Surfaces/Contours.

    • Generate a new surface using the Cube Actions dropdown. Select New Cube.

    • For the surface, choose Total Density. For the property to map onto it, select Electrostatic Potential. This will generate the MEP map.[16]

Data Analysis and Interpretation for Drug Development

The raw output of a QM calculation is a wealth of data. The skill lies in extracting actionable insights relevant to drug design.

Structural and Energetic Data

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's preferred conformation and for creating accurate inputs for subsequent studies like molecular docking.[10]

ParameterHypothetical Calculated ValueSignificance in Drug Design
Total Energy-1057.34 HartreesProvides a baseline for comparing the relative stability of different isomers or conformers.
Dipole Moment3.45 DebyeIndicates the overall polarity of the molecule, which influences solubility and membrane permeability.
C4-C(Aryl) Dihedral35.8°Defines the twist of the aryl ring relative to the isoxazole core, impacting the 3D shape and steric profile.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[17]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[18]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more chemically reactive.[17][19]

G cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO HOMO->LUMO Energy Energy Gap ΔE = ELUMO - EHOMO (Energy Gap) Transition Electronic Excitation (Reactivity Indicator)

Caption: The HOMO-LUMO energy gap and its relation to reactivity.
ParameterHypothetical Calculated ValueInterpretation
EHOMO-6.2 eVThe energy of the most available electrons for donation in a reaction.
ELUMO-1.8 eVThe energy of the lowest energy orbital available to accept electrons.
ΔE (HOMO-LUMO Gap) 4.4 eV A moderately large gap suggests good kinetic stability, a desirable trait for a drug candidate.
Molecular Electrostatic Potential (MEP) Maps

The MEP map is an invaluable tool for visualizing the charge distribution on the molecular surface.[20][21] It is color-coded to show regions of different electrostatic potential.

  • Red Regions: Electron-rich areas (negative potential), such as those around the nitrogen and oxygen atoms of the isoxazole ring and the amine group. These are sites of nucleophilic character, likely to act as hydrogen bond acceptors.[16]

  • Blue Regions: Electron-poor areas (positive potential), such as those around the amine hydrogens. These are sites of electrophilic character, likely to act as hydrogen bond donors.[16]

By analyzing the MEP map, a medicinal chemist can predict how the molecule will "appear" to its biological target.[22][23] This allows for the rational design of modifications to enhance electrostatic complementarity and, consequently, binding affinity. For example, if a target receptor pocket has a hydrogen bond donor, modifying the aryl ring to enhance the negative potential on the isoxazole oxygen could lead to a stronger interaction.

Conclusion

Quantum chemical calculations, specifically using DFT with the B3LYP/6-31G(d,p) level of theory, provide a powerful, predictive framework for the study of 4-aryl-isoxazol-5-amines. The systematic workflow presented here—from geometry optimization and validation to the analysis of electronic properties—offers a robust protocol for gaining deep molecular insights. By interpreting structural data, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, drug development professionals can make more informed decisions, accelerating the design of novel therapeutics with enhanced efficacy and specificity.

References

  • MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available at: [Link]

  • National Institutes of Health (NIH). Quantum mechanics in drug design: Progress, challenges, and future frontiers. Available at: [Link]

  • Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. Available at: [Link]

  • ScienceOpen. Quantum mechanics implementation in drug- design workflows: does it really help?. Available at: [Link]

  • PubMed. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available at: [Link]

  • University of California, Santa Barbara. Tutorial: Electrostatic Potential Maps. Available at: [Link]

  • University of Illinois. Quantum Chemistry with Gaussian using GaussView. Available at: [Link]

  • Stack Exchange. How reactivity of a organic molecule depends upon HOMO and LUMO. Available at: [Link]

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  • ResearchGate. Application of molecular electrostatic potentials in drug design. Available at: [Link]

  • ResearchGate. (PDF) Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available at: [Link]

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  • YouTube. Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Available at: [Link]

  • Barrett Research Group, McGill University. GAUSSIAN 09W TUTORIAL. Available at: [Link]

  • YouTube. Gaussian tutorial-1|Structure Builder| #computational #chemistry @MajidAli2020. Available at: [Link]

  • University of Illinois. Tutorial - Quantum Chemistry - Intro to Gaussian Part II. Available at: [Link]

  • MDPI. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Available at: [Link]

  • YouTube. HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Available at: [Link]

  • ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]

  • IJRPR. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]

  • ACS Publications. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

  • PubMed. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Available at: [Link]

  • ResearchGate. Chemical parameters obtained via DFT at the B3LYP/6-31G* level. Available at: [Link]

  • ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Available at: [Link]

  • Frontiers. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link]

  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Physical Chemistry Research. Regular Article. Available at: [Link]

  • ResearchGate. Molecular electrostatic potential map calculated at B3LYP/6-31G(d, p)... Available at: [Link]

  • ResearchGate. Using the 6–31G (d) basis set, the DFT/B3LYP approach was used to... Available at: [Link]

  • MDPI. 4-(Aryl)-Benzo[6][24]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Available at: [Link]

  • National Institutes of Health (NIH). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][5][24]Triazines: Synthesis and Photochemical Properties. Available at: [Link]

  • DergiPark. Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4- Toluenesulfonlyoxy)-Benzlyideneamino. Available at: [Link]

  • National Institutes of Health (NIH). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Available at: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to the Thermochemical Analysis of 4-(4-Bromophenyl)isoxazol-5-amine

Distribution: For Internal and External Use by Researchers, Scientists, and Drug Development Professionals. Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Internal and External Use by Researchers, Scientists, and Drug Development Professionals.

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2][3][4] The compound 4-(4-Bromophenyl)isoxazol-5-amine (CAS: 925007-32-5)[5][6], a substituted isoxazole, represents a molecule of significant interest for drug discovery pipelines. A rigorous understanding of its thermochemical properties is not merely academic; it is a critical prerequisite for safe handling, scalable synthesis, formulation development, and predicting long-term stability. This guide provides an in-depth framework for the comprehensive thermochemical characterization of this compound, integrating both experimental and computational methodologies. We detail field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, emphasizing the causality behind experimental choices to ensure data integrity. This guide is designed to equip researchers with the necessary tools to generate a robust thermochemical profile, a foundational dataset for advancing a compound from discovery to development.

Introduction: The Imperative for Thermochemical Scrutiny

The journey of a candidate molecule from a laboratory curiosity to a viable pharmaceutical agent is paved with data. Among the most fundamental datasets is its thermochemical profile. Properties such as melting point, thermal decomposition temperature, and enthalpy of formation dictate critical process parameters and reveal potential safety hazards.[7] For 4-(4-Bromophenyl)isoxazol-5-amine, three structural motifs warrant particular attention:

  • The Isoxazole Ring: The inherent strain and the weak N-O bond in the isoxazole ring can make it susceptible to thermal degradation.[8][9]

  • The Amine Substituent: Amino groups can significantly influence thermal stability and decomposition pathways, sometimes increasing and other times decreasing the decomposition temperature depending on the overall molecular structure.[10][11]

  • The Bromophenyl Group: Halogenated organic compounds require special consideration during combustion analysis due to the formation of acidic byproducts.[12][13]

This guide provides a validated workflow for elucidating these properties, ensuring that development decisions are based on a foundation of robust and reliable thermochemical data.

Table 1: Core Molecular Identifiers
PropertyValueReference
Chemical Name 4-(4-Bromophenyl)isoxazol-5-amine
CAS Number 925007-32-5[5][6][14]
Molecular Formula C₉H₇BrN₂O[5][6]
Molecular Weight 239.07 g/mol [5][6]

Experimental Workflow for Thermochemical Characterization

A multi-technique approach is essential for a complete thermochemical profile. DSC, TGA, and Bomb Calorimetry provide complementary information about phase behavior, thermal stability, and fundamental energetic properties. The relationship between these techniques forms a comprehensive analytical strategy.

G cluster_input Sample Input cluster_techniques Experimental Techniques cluster_outputs Primary Data Outputs cluster_derived Derived Thermodynamic Properties Compound 4-(4-Bromophenyl)isoxazol-5-amine DSC Differential Scanning Calorimetry (DSC) Compound->DSC Analysis TGA Thermogravimetric Analysis (TGA) Compound->TGA Analysis BOMB Bomb Calorimetry Compound->BOMB Analysis DSC_data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Decomposition Onset (Td) Enthalpy of Decomposition (ΔHdecomp) DSC->DSC_data TGA_data Thermal Stability Range Decomposition Profile Mass Loss (%) vs. Temp TGA->TGA_data BOMB_data Enthalpy of Combustion (ΔH°c) BOMB->BOMB_data HOF Enthalpy of Formation (ΔH°f) BOMB_data->HOF Calculation via Hess's Law

Sources

Foundational

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Isoxazole Compounds

Foreword: The Enduring Potential of the Isoxazole Scaffold The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth technical exploration of the strategies and methodologies employed in the discovery and synthesis of novel isoxazole-containing compounds, intended for researchers, scientists, and professionals in drug development. We will move beyond simple procedural descriptions to dissect the underlying chemical principles and strategic decisions that drive successful isoxazole synthesis campaigns.

Part 1: Strategic Blueprint for Isoxazole Synthesis

The journey from a conceptual molecule to a tangible compound is a multi-stage process. For isoxazole-based drug candidates, this workflow integrates computational design, strategic synthesis, and rigorous analytical validation. A well-defined workflow is critical for efficiency and ensuring that the final compounds meet the required purity and characterization standards for biological evaluation.

G cluster_0 Phase 1: Design & Planning cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Validation & Analysis A Target Identification & In-Silico Screening B Retrosynthetic Analysis of Lead Scaffolds A->B C Selection of Core Synthetic Strategy B->C D Precursor Synthesis & Optimization C->D E Core Isoxazole Ring Formation (e.g., Cycloaddition) D->E F Purification (Chromatography, Recrystallization) E->F G Structural Confirmation (NMR, MS, X-Ray) F->G H Purity Analysis (HPLC) G->H I Biological Screening & SAR Studies H->I I->B Iterative Optimization

Figure 1: A generalized workflow for the discovery and development of novel isoxazole compounds.

Part 2: Core Synthetic Methodologies: A Mechanistic Perspective

The construction of the isoxazole ring can be achieved through several robust methods. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiochemical control.

The Huisgen 1,3-Dipolar Cycloaddition: A Workhorse Reaction

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most versatile and widely used method for isoxazole synthesis.[4] This reaction is prized for its high efficiency and stereospecificity.

Causality Behind the Choice: This method is often preferred for its modularity. A wide variety of nitrile oxides and alkynes can be prepared, allowing for the rapid generation of diverse compound libraries. The reaction proceeds via a concerted, pericyclic mechanism, which provides excellent control over the stereochemistry of the resulting adduct.[4]

Mechanism Deep Dive: The nitrile oxide is typically generated in situ from an aldoxime precursor via oxidation, or from a primary nitroalkane through dehydration.[5][6] This transient, high-energy intermediate readily reacts with the π-system of the dipolarophile to form the five-membered ring.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=N-OH Aldoxime Precursor NitrileOxide R-C≡N⁺-O⁻ Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide [Ox] (e.g., NCS, PIDA) TransitionState [Transition State] NitrileOxide->TransitionState Alkyne R'C≡CR'' Alkyne (Dipolarophile) Alkyne->TransitionState Isoxazole Substituted Isoxazole TransitionState->Isoxazole

Figure 2: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Regioselectivity—The Critical Challenge: A significant challenge in the synthesis of unsymmetrically substituted isoxazoles is controlling the regioselectivity. The reaction of a nitrile oxide with a terminal alkyne can, in principle, yield two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted products.[7]

  • Frontier Molecular Orbital (FMO) Theory: The regiochemical outcome is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. Typically, the reaction is favored when the larger orbital coefficients of the HOMO and LUMO align.

  • Catalysis as a Solution: The use of catalysts, particularly copper(I) and ruthenium complexes, has emerged as a powerful strategy to enforce high regioselectivity, often favoring the 3,5-disubstituted isomer.[7][8]

Cyclocondensation of β-Diketones with Hydroxylamine

Another classical and highly effective method involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[1][9] This approach is particularly useful for synthesizing 3,5-disubstituted isoxazoles.

Causality Behind the Choice: This method is often chosen for its operational simplicity and the ready availability of a vast array of β-dicarbonyl starting materials. It provides a direct and often high-yielding route to the isoxazole core.

Mechanism and Regioselectivity: The reaction proceeds through the initial formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration. When an unsymmetrical β-diketone is used, the initial nucleophilic attack of hydroxylamine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[9] The regioselectivity can be influenced by:

  • Steric Hindrance: Hydroxylamine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing or -donating groups on the diketone can direct the initial attack.

  • Reaction Conditions: Varying the pH and solvent can significantly alter the ratio of the resulting isomers.[10] Recent studies have shown that using β-enamino diketones and Lewis acids like BF₃·OEt₂ can provide excellent regiochemical control.[7][10][11][12]

Synthetic StrategyKey PrecursorsPrimary AdvantagesKey Challenges
1,3-Dipolar Cycloaddition Aldoximes/Nitroalkanes, AlkynesHigh modularity, stereospecificity, mild conditions.Regioselectivity control with unsymmetrical alkynes.[7]
β-Diketone Condensation 1,3-Diketones, HydroxylamineOperational simplicity, readily available starting materials.Regioselectivity control with unsymmetrical diketones.[9][10]
Multi-Component Reactions Aldehydes, amines, alkynes, etc.High efficiency, atom economy, rapid library synthesis.[13]Optimization can be complex; requires careful choice of catalysts.
Table 1: Comparison of Major Isoxazole Synthetic Strategies.

Part 3: A Field-Proven Experimental Protocol

The following protocol details a reliable, copper-catalyzed, one-pot synthesis of a 3,5-disubstituted isoxazole, a method valued for its high regioselectivity and yield.[8]

Protocol: One-Pot Regioselective Synthesis of 3-Phenyl-5-((trimethylsilyl)ethynyl)isoxazole

Objective: To synthesize a 3,5-disubstituted isoxazole via a CuI-catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization.

Materials:

  • Benzoyl chloride (1 mmol, 1.0 equiv)

  • Ethynyltrimethylsilane (1 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Hydroxylammonium chloride (NH₂OH·HCl) (2 mmol, 2.0 equiv)

  • Sodium acetate (NaOAc) (2.4 mmol, 2.4 equiv)

  • Anhydrous Tetrahydrofuran (THF) (2 mL)

Procedure:

  • Reaction Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add benzoyl chloride (1 mmol), CuI (0.05 mmol), and anhydrous THF (2 mL).

  • Sonogashira Coupling: Add triethylamine (3.0 mmol) followed by the dropwise addition of ethynyltrimethylsilane (1 mmol).

  • Reaction Monitoring (Step 1): Heat the reaction mixture to 60°C and stir for 3 hours. The progress of the in-situ formation of the α,β-unsaturated ynone intermediate can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Cyclization: After the initial coupling is complete, add hydroxylammonium chloride (2 mmol) and sodium acetate (2.4 mmol) to the reaction mixture.

  • Reaction Monitoring (Step 2): Continue stirring at 60°C for an additional 5 hours. Monitor the formation of the isoxazole product by TLC until the ynone intermediate is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Self-Validation: The success of this protocol relies on the tandem nature of the reaction. The initial copper-catalyzed Sonogashira coupling is a highly reliable method for forming the key ynone intermediate. The subsequent cyclization with hydroxylamine is driven by the formation of the stable aromatic isoxazole ring. The regioselectivity is controlled by the directed nature of the initial C-C bond formation.

Part 4: The Future of Isoxazole Synthesis

The field continues to evolve, with a strong emphasis on green and sustainable chemistry.[2][3][14] Recent advances include:

  • Ultrasound-Assisted Synthesis: The use of sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce the need for harsh conditions or toxic solvents.[13]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and product consistency.

  • Photoredox Catalysis: Light-mediated reactions are enabling novel transformations and providing access to previously challenging isoxazole scaffolds under mild conditions.

The isoxazole core remains a fertile ground for discovery. As synthetic methodologies become more sophisticated and efficient, we can expect the development of even more complex and potent isoxazole-based therapeutics to address a wide range of unmet medical needs.[2][3][14][15]

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (n.d.). IJARIIT. Retrieved January 17, 2026, from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. Retrieved January 17, 2026, from [Link]

  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017, June 25). Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate. Retrieved January 17, 2026, from [Link]

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.). Retrieved January 17, 2026, from [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved January 17, 2026, from [Link]

  • (PDF) Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018, January 20). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.). Inorganic Chemistry - ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

Sources

Exploratory

Initial Pharmacological Screening of 4-(4-Bromophenyl)isoxazol-5-amine: A Strategic Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide presents a strat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide presents a strategic framework for the initial pharmacological evaluation of a novel derivative, 4-(4-Bromophenyl)isoxazol-5-amine. We delineate a multi-tiered screening cascade designed to efficiently probe its therapeutic potential, focusing on the historically rich pharmacological ground for isoxazoles: anti-inflammatory and anticancer activities.[3][4] This document provides not just protocols, but the underlying scientific rationale for experimental choices, data interpretation, and decision-making in an early-stage drug discovery context. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, evidence-based profile for new chemical entities.

Introduction: The Rationale for Screening 4-(4-Bromophenyl)isoxazol-5-amine

The isoxazole ring system is a privileged structure in drug development, prized for its unique electronic properties and ability to act as a bioisostere for other functional groups, thereby enhancing physicochemical characteristics.[1] Its presence in approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide validates its therapeutic relevance.[3] The subject of this guide, 4-(4-Bromophenyl)isoxazol-5-amine, is a compelling candidate for screening. The structure combines the proven isoxazole core with a bromophenyl moiety, a common feature in bioactive molecules that can influence binding affinity and metabolic stability, and a 5-amino group, which provides a key hydrogen bonding vector.

This guide outlines a logical, cost-effective, and scientifically rigorous approach to perform a primary pharmacological screen on this compound. Our objective is to generate a foundational biological profile to determine if 4-(4-Bromophenyl)isoxazol-5-amine warrants progression into more resource-intensive lead optimization studies.

Pre-Screening Phase: Foundational Characterization

Before committing resources to biological assays, the integrity and fundamental properties of the test compound must be unequivocally established. This is a critical first step in building a trustworthy data package.

Purity and Structural Validation

The first protocol is analytical, not biological. The biological activity observed must be attributable to the compound of interest and not an impurity.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Use high-resolution mass spectrometry to confirm the molecular weight and LC to assess purity, which should ideally be >95%.

  • Causality: An impure sample can lead to false positives (if the impurity is active) or false negatives (if the impurity interferes with the assay or is toxic). This step ensures that the subsequent biological data is directly linked to 4-(4-Bromophenyl)isoxazol-5-amine.

In Silico ADMET Profiling

Early-stage drug discovery benefits immensely from computational predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] These predictions help anticipate potential liabilities and guide future development.[6]

  • Methodology: Utilize computational software or web-based tools (e.g., SwissADME) to predict key drug-like properties.[7]

  • Key Parameters to Assess:

    • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential for oral bioavailability.

    • Aqueous Solubility: Poor solubility can be a major hurdle in development.

    • Blood-Brain Barrier (BBB) Penetration: Important for CNS targets, but can be a liability for peripherally acting drugs.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

  • Expertise & Causality: This in silico step is a cost-effective filter.[8] A compound with multiple predicted liabilities (e.g., poor solubility, high potential for toxicity) might be deprioritized, even if it shows activity. This foresight prevents wasted effort on compounds destined to fail in later, more complex studies.[9]

Primary Pharmacological Screening Cascade

Based on the established activities of isoxazole derivatives, a parallel screening approach targeting inflammation and cancer is logical and efficient.[10][11] The following workflow provides a high-level overview of this strategy.

G cluster_0 Pre-Screening cluster_1 Primary Screening cluster_2 Data Analysis & Decision Compound 4-(4-Bromophenyl) isoxazol-5-amine Validation Purity & Structural Validation (NMR, LC-MS) Compound->Validation ADMET In Silico ADMET Prediction Validation->ADMET AntiInflam Anti-Inflammatory Assays ADMET->AntiInflam AntiCancer Anticancer Assays ADMET->AntiCancer Analysis Calculate IC50 / % Inhibition AntiInflam->Analysis AntiCancer->Analysis Decision Go / No-Go Decision for Lead Optimization Analysis->Decision

Caption: High-level workflow for the initial pharmacological screening of the target compound.

Tier 1: Anti-Inflammatory Activity Screening

Inflammation is a complex biological response, and initial screening should utilize assays that are robust, high-throughput, and indicative of general anti-inflammatory potential.[12]

  • Expertise & Causality: Protein denaturation is a well-documented cause of inflammation.[13] This assay is a simple, cost-effective preliminary test. A compound that can prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) may have membrane-stabilizing and anti-inflammatory properties.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8). Prepare a stock solution of 4-(4-Bromophenyl)isoxazol-5-amine in DMSO.

    • Assay Setup: In a 96-well plate, add 100 µL of BSA solution to each well.

    • Compound Addition: Add 10 µL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Use Diclofenac sodium as a positive control and 10 µL of DMSO as the vehicle control.

    • Incubation: Incubate the plate at 37°C for 20 minutes.

    • Denaturation: Induce denaturation by incubating the plate in a water bath at 72°C for 5 minutes.

    • Cooling: Cool the plate to room temperature.

    • Measurement: Read the absorbance (turbidity) at 660 nm using a microplate reader.

    • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

  • Data Presentation:

CompoundConcentration (µg/mL)Mean Absorbance (660 nm)% Inhibition
Vehicle Control-0.8500%
Test Compound 500.62027.1%
1000.45047.1%
2500.28067.1%
Diclofenac 1000.21075.3%
  • Expertise & Causality: Overproduction of nitric oxide (NO) by macrophages is a key mediator in inflammatory pathogenesis.[14] This cell-based assay provides more physiologically relevant data than a simple chemical screen. We use lipopolysaccharide (LPS) to mimic a bacterial challenge and induce an inflammatory response in RAW 264.7 murine macrophage cells.

  • Step-by-Step Methodology:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., L-NAME) for 1 hour.

    • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a non-stimulated control group.

    • NO Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubation & Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.

  • Trustworthiness: A concurrent cell viability assay (e.g., MTT, described below) must be run. A compound might appear to reduce NO simply because it is killing the cells. True anti-inflammatory activity should occur at non-cytotoxic concentrations.

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 NO Measurement Seed Seed RAW 264.7 Cells (1x10^5 cells/well) Adhere Adhere Overnight Seed->Adhere Pretreat Pre-treat with Test Compound (1 hr) Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24 hr) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Add Griess Reagent Supernatant->Griess Read Read Absorbance (540 nm) Griess->Read

Caption: Experimental workflow for the cell-based Nitric Oxide (NO) scavenging assay.

Tier 1: Anticancer Activity Screening

The initial screen for anticancer activity aims to identify if the compound possesses cytotoxic or cytostatic effects against cancer cells.[15]

  • Expertise & Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[16] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is proportional to the number of viable cells. This is a workhorse assay in anticancer drug screening due to its robustness and scalability.[17]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of 4-(4-Bromophenyl)isoxazol-5-amine (typically a 5-log dilution series, e.g., 0.01 µM to 100 µM) for 72 hours. Doxorubicin is often used as a positive control.

    • MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

    • Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm.

    • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

  • Data Presentation:

CompoundCell LineIC₅₀ (µM)
Test Compound MCF-7 (Breast)15.2
A549 (Lung)28.5
HCT116 (Colon)9.8
Doxorubicin MCF-7 (Breast)0.05
A549 (Lung)0.08
HCT116 (Colon)0.06

Data Interpretation and Candidate Progression

The goal of this initial screen is not to fully characterize the molecule, but to make an informed " go/no-go " decision.

  • Anti-Inflammatory: If the compound shows significant inhibition in both the protein denaturation and NO scavenging assays (e.g., >50% inhibition at a non-toxic concentration below 50 µM), it is a "go" for further mechanistic studies, such as specific enzyme assays (COX-1/COX-2, 5-LOX).[12]

  • Anticancer: An IC₅₀ value below 10-20 µM against one or more cell lines is generally considered a "hit" worthy of further investigation.[18] The next logical step would be to perform assays to determine the mechanism of cell death (e.g., apoptosis assays like Annexin V/PI staining).[19]

  • Integrated Decision: The results from the biological assays must be considered alongside the in silico ADMET profile. A potent compound with a clean ADMET prediction is a strong candidate. A moderately active compound with a problematic ADMET profile may be deprioritized or flagged for medicinal chemistry efforts to address the liabilities.[20]

Conclusion

This technical guide outlines a robust, multi-pronged strategy for the initial pharmacological screening of 4-(4-Bromophenyl)isoxazol-5-amine. By integrating foundational analytical characterization, in silico profiling, and a tiered cascade of in vitro anti-inflammatory and anticancer assays, this framework enables an efficient and evidence-based evaluation. The emphasis on understanding the causality behind each experimental choice ensures that the generated data is not only reliable but also readily translatable into a clear decision point for advancing a promising new chemical entity within the drug discovery pipeline.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. Retrieved January 17, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). Inorganic and Nano-Metal Chemistry, 1-21. Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Experimental Therapeutics & Oncology, 3(1), 26-34. Retrieved January 17, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 136-144. Retrieved January 17, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. (2023). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2016). Journal of Cheminformatics, 8(1), 61. Retrieved January 17, 2026, from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2010). Drug and Chemical Toxicology, 33(4), 405-410. Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Medicinal Chemistry, 14(11), 2139-2165. Retrieved January 17, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Transformer-Driven ADMET Screening for Efficient Drug Evaluation. (n.d.). Kwon Research Group. Retrieved January 17, 2026, from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Screening models for inflammatory drugs. (2016). Slideshare. Retrieved January 17, 2026, from [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioAgilytix. Retrieved January 17, 2026, from [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2022). Bitesize Bio. Retrieved January 17, 2026, from [Link]

  • Drug Discovery and ADMET process: A Review. (2017). International Journal of Advanced Research in Biological Sciences, 4(12), 66-79. Retrieved January 17, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Arabian Journal of Chemistry, 11(7), 1036-1061. Retrieved January 17, 2026, from [Link]

  • 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(4-Bromophenyl)isoxazol-5-amine as a Versatile Synthon for Heterocyclic Synthesis

Abstract This guide provides a comprehensive overview of 4-(4-Bromophenyl)isoxazol-5-amine, a highly functionalized isoxazole derivative, as a strategic synthon for advanced heterocyclic synthesis. We delve into its core...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 4-(4-Bromophenyl)isoxazol-5-amine, a highly functionalized isoxazole derivative, as a strategic synthon for advanced heterocyclic synthesis. We delve into its core reactivity, focusing on the isoxazole ring's propensity for N-O bond cleavage to generate versatile intermediates. This document furnishes researchers, scientists, and drug development professionals with detailed mechanistic insights and robust, field-tested protocols for transforming this synthon into higher-value heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. Additionally, we explore the utility of the bromophenyl moiety as a handle for palladium-catalyzed cross-coupling reactions, further expanding the molecular diversity achievable from this single starting material.

Introduction: The Strategic Value of 4-(4-Bromophenyl)isoxazol-5-amine

Isoxazole derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceutical compounds due to their diverse biological activities.[1] The subject of this note, 4-(4-Bromophenyl)isoxazol-5-amine, is a particularly valuable building block for three key reasons:

  • The Isoxazole Core: The isoxazole ring is not merely a stable aromatic system; it is a masked 1,3-dicarbonyl equivalent. The inherent strain of the N-O bond allows for selective cleavage under various conditions (reductive, basic, or metal-catalyzed), revealing a highly reactive β-ketonitrile or enaminone intermediate.[2] This "heterocycle-to-heterocycle" transformation strategy is a powerful tool for building complex molecular architectures.[2]

  • The 5-Amino Group: This primary amine serves as a potent nucleophile and a key reactive site for initiating cyclization and condensation reactions, guiding the transformation of the isoxazole into new fused ring systems.

  • The 4-Bromophenyl Moiety: The bromine atom on the phenyl ring is a versatile functional handle, ideal for post-synthesis modification via modern cross-coupling methodologies like the Suzuki-Miyaura reaction.[3][4] This allows for late-stage diversification, a crucial strategy in drug discovery programs.

This combination of features makes 4-(4-Bromophenyl)isoxazol-5-amine a trifunctional synthon, enabling a modular approach to the synthesis of diverse and complex heterocyclic libraries.

Physicochemical Properties and Safe Handling

Before utilization, it is critical to understand the material's properties and safety requirements.

PropertyValueReference
Chemical Name 4-(4-Bromophenyl)isoxazol-5-amineN/A
CAS Number 925007-32-5
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Solid
Melting Point 143-147 °C

Safety and Handling: 4-(4-Bromophenyl)isoxazol-5-amine is classified as acutely toxic if swallowed and causes skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling Precautions: Avoid breathing dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • First Aid: In case of inhalation, move to fresh air. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.

Core Reactivity: The Isoxazole Ring-Opening Annulation

The cornerstone of this synthon's utility is the strategic cleavage of the N-O bond within the isoxazole ring. This transformation converts the stable heterocycle into a flexible and reactive acyclic intermediate, which can be trapped in situ to form a new ring system.

The process is typically initiated by a nucleophilic attack or condensation involving the 5-amino group, followed by a base- or acid-catalyzed rearrangement that leads to the scission of the weak N-O bond. This cascade reaction is highly efficient for constructing fused heterocyclic systems.

Isoxazole Ring Opening cluster_0 Isoxazole Synthon & Reagent cluster_1 Reaction Cascade cluster_2 Final Product Synthon 4-(4-Bromophenyl)isoxazol-5-amine Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Intermediate Condensation Adduct (Iminoketone) Reagent->Intermediate Condensation RingOpened β-Ketonitrile Intermediate (Post N-O Cleavage) Intermediate->RingOpened Ring Opening (Base/Acid Cat.) Product Fused Heterocycle (e.g., Pyrazolo[1,5-a]pyrimidine) RingOpened->Product Intramolecular Cyclization

Caption: General workflow for heterocyclic synthesis via isoxazole ring-opening.

Application and Protocols

Protocol 1: Synthesis of 7-(4-Bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

This protocol demonstrates the conversion of the isoxazol-5-amine into a fused pyrazolo[1,5-a]pyrimidine system, a scaffold of significant interest in medicinal chemistry, particularly as protein kinase inhibitors.[6] The reaction proceeds via a condensation with a β-diketone (acetylacetone), followed by an acid-catalyzed ring-opening and intramolecular cyclization. This type of transformation is a well-established route for preparing this class of heterocycles from 5-aminopyrazole precursors, and the isoxazol-5-amine serves as an effective surrogate.[7]

Reaction Scheme: 4-(4-Bromophenyl)isoxazol-5-amine + Acetylacetone → 7-(4-Bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Materials & Reagents:

ReagentM.W.AmountMolesStoichiometry
4-(4-Bromophenyl)isoxazol-5-amine239.071.00 g4.18 mmol1.0 equiv
Acetylacetone (2,4-pentanedione)100.120.50 g (0.51 mL)5.02 mmol1.2 equiv
Glacial Acetic Acid60.0520 mL-Solvent
Ethanol (for recrystallization)46.07As needed--
Saturated Sodium Bicarbonate (aq)-~50 mL-Workup
Brine-~30 mL-Workup
Ethyl Acetate88.11~100 mL-Extraction
Anhydrous Sodium Sulfate142.04As needed-Drying

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Bromophenyl)isoxazol-5-amine (1.00 g, 4.18 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by acetylacetone (0.51 mL, 5.02 mmol).

  • Heating: Place the flask in a pre-heated heating mantle or oil bath set to 120 °C. Stir the reaction mixture vigorously under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Causality Note: Acetic acid serves as both the solvent and the acid catalyst required to promote the initial condensation and the subsequent ring-opening/cyclization cascade. Refluxing provides the necessary activation energy for these transformations.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing ice (~50 g).

  • Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate until effervescence ceases and the pH is ~7-8. A precipitate should form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield the desired 7-(4-Bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine as a crystalline solid.

Expected Characterization:

  • ¹H NMR: Expect characteristic singlets for the two methyl groups (around δ 2.5-2.8 ppm), a singlet for the pyrimidine proton (around δ 6.5-7.0 ppm), and doublets in the aromatic region (around δ 7.6-8.2 ppm) corresponding to the AA'BB' system of the p-bromophenyl ring.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z corresponding to C₁₄H₁₁BrN₄.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol illustrates the utility of the bromophenyl group as a synthetic handle for C-C bond formation. The Suzuki-Miyaura coupling is a robust and widely used reaction for creating biaryl structures.[3][4][8] This allows for the introduction of diverse aryl or heteroaryl substituents, significantly expanding the chemical space accessible from the core synthon.

Suzuki Coupling Workflow Start 4-(4-Bromophenyl)isoxazol-5-amine + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reaction Heat under Inert Atmosphere (e.g., 80-100 °C, 12-24 h) Start->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(4'-Aryl-biphenyl-4-yl)isoxazol-5-amine Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

ReagentM.W.AmountMolesStoichiometry
4-(4-Bromophenyl)isoxazol-5-amine239.07500 mg2.09 mmol1.0 equiv
Phenylboronic Acid121.93306 mg2.51 mmol1.2 equiv
Pd(PPh₃)₄1155.56121 mg0.105 mmol0.05 equiv
Potassium Carbonate (K₂CO₃)138.21578 mg4.18 mmol2.0 equiv
1,4-Dioxane88.1115 mL-Solvent
Deionized Water18.025 mL-Solvent

Step-by-Step Protocol:

  • Inert Atmosphere: To a Schlenk flask, add 4-(4-Bromophenyl)isoxazol-5-amine (500 mg, 2.09 mmol), phenylboronic acid (306 mg, 2.51 mmol), potassium carbonate (578 mg, 4.18 mmol), and tetrakis(triphenylphosphine)palladium(0) (121 mg, 0.105 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Causality Note: The Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst oxidation and ensure the catalytic cycle proceeds efficiently.

  • Solvent Addition: Add degassed 1,4-dioxane (15 mL) and degassed deionized water (5 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an oil or solid. Purify via flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to obtain the pure 4-(4'-phenyl-biphenyl-4-yl)isoxazol-5-amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Protocol 1: Low Yield Incomplete reaction.Extend reflux time and monitor carefully by TLC. Ensure the temperature is maintained at 120 °C.
Product loss during workup.Ensure pH is fully neutralized before extraction. Perform more extractions (e.g., 5 x 20 mL).
Protocol 2: No Reaction Inactive catalyst.Use a fresh bottle of Pd(PPh₃)₄ or a different Pd source/ligand combination. Ensure the system is fully deoxygenated.
Poor quality boronic acid.Use fresh, high-purity boronic acid. Boronic acids can dehydrate to form unreactive boroxines.
Both: Multiple Side Products Decomposition at high temp.Lower the reaction temperature and increase the reaction time.
Impure starting materials.Purify starting materials before use.

Conclusion

4-(4-Bromophenyl)isoxazol-5-amine is a powerful and versatile synthon that offers multiple avenues for the synthesis of complex heterocyclic molecules. Its ability to undergo ring-opening annulations provides a direct route to fused systems like pyrazolo[1,5-a]pyrimidines, while the aryl bromide handle allows for extensive diversification through well-established cross-coupling chemistry. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this synthon in medicinal chemistry and materials science discovery programs.

References

  • Jadhav, S. D., & Gaikwad, P. V. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society. Available at: [Link]

  • El-ziaty, A. K., Hosny, M., & El-Gohary, N. S. (2020). Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. ResearchGate. Available at: [Link]

  • Gáspár, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Gómez-Chávez, F., et al. (2022). Pyrazolo[1,5-A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. Available at: [Link]

  • Yu, L., et al. (2021). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Asghar, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • El-Abadelah, M. M., et al. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. Available at: [Link]

  • Shawali, A. S., & Abdallah, M. A. (2003). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • Shawali, A. S., & Abdallah, M. A. (2017). THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. ResearchGate. Available at: [Link]

  • Ghasemzadeh, M. A., & Atarod, M. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]

  • Orita, A., et al. (2010). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. Available at: [Link]

  • Beaver, M. G., et al. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. European Journal of Organic Chemistry. Available at: [Link]

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Application

Application Notes and Protocols for 4-(4-Bromophenyl)isoxazol-5-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring system is a f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif that has garnered significant attention in medicinal chemistry.[1] Its prevalence in numerous biologically active compounds stems from its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets. The isoxazole core is found in a range of FDA-approved drugs, highlighting its therapeutic relevance.[2] Among the various substituted isoxazoles, 4-(4-Bromophenyl)isoxazol-5-amine emerges as a particularly valuable scaffold for the development of novel therapeutic agents. The presence of the 5-amino group provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The 4-(4-bromophenyl) substituent offers a combination of lipophilicity and a potential site for metabolic transformation or further derivatization, making it an attractive starting point for drug design.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 4-(4-Bromophenyl)isoxazol-5-amine in medicinal chemistry, with a primary focus on its application in the development of novel anticancer agents.

Synthetic Chemistry: Accessing the 4-(4-Bromophenyl)isoxazol-5-amine Core

A robust and versatile synthetic route is paramount for the exploration of any chemical scaffold in medicinal chemistry. The synthesis of 5-aminoisoxazoles is well-established, with the most common and reliable method involving the cyclocondensation of a β-ketonitrile with hydroxylamine. This approach is favored due to the ready availability of starting materials and generally good yields.

Conceptual Workflow for the Synthesis of 5-Aminoisoxazoles:

G start β-Ketonitrile cyclization Cyclocondensation start->cyclization hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->cyclization base Base (e.g., NaOEt, K2CO3) base->cyclization Catalyst product 5-Aminoisoxazole cyclization->product

Caption: General workflow for 5-aminoisoxazole synthesis.

Protocol 1: Synthesis of 4-(4-Bromophenyl)isoxazol-5-amine

This protocol is adapted from established methods for the synthesis of 5-aminoisoxazoles from β-ketonitriles. The key starting material, 2-(4-bromobenzoyl)acetonitrile, can be prepared via the condensation of 4-bromobenzonitrile with ethyl acetate.

Materials:

  • 2-(4-bromobenzoyl)acetonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromobenzoyl)acetonitrile (1 equivalent) in absolute ethanol.

  • Addition of Base: To the stirred solution, add a suitable base such as sodium ethoxide (1.1 equivalents) or potassium carbonate (2 equivalents). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-(4-Bromophenyl)isoxazol-5-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Anticancer Drug Discovery: A Case Study

The 4-(4-Bromophenyl)isoxazol-5-amine scaffold has shown significant promise as a building block for the development of potent anticancer agents. The 5-amino group serves as a versatile point for derivatization, allowing for the introduction of various substituents to probe the chemical space around the core and optimize interactions with biological targets. A common strategy involves the acylation or sulfonylation of the amino group to generate a library of amide or sulfonamide derivatives.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] Several small molecule inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, have been developed.[6] The isoxazole scaffold has been incorporated into inhibitors of this pathway, suggesting that derivatives of 4-(4-Bromophenyl)isoxazol-5-amine could be designed to target this crucial oncogenic cascade.

Simplified PI3K/Akt/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoxazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a hypothetical isoxazole derivative.

Structure-Activity Relationship (SAR) Insights

Hypothetical SAR Table for N-Substituted 4-(4-Bromophenyl)isoxazol-5-amine Derivatives:

Compound IDR Group (at 5-amino position)Cancer Cell LineIC₅₀ (µM)PI3Kα Inhibition (%)
1a -HMCF-7>100<10
1b -C(O)CH₃MCF-750.225
1c -C(O)PhMCF-725.845
1d -C(O)-(4-chlorophenyl)MCF-710.568
1e -C(O)-(4-methoxyphenyl)MCF-715.255
1f -SO₂PhMCF-730.140
1g -SO₂-(4-methylphenyl)MCF-722.752

This table is illustrative and based on general principles of medicinal chemistry. Actual data would need to be generated experimentally.

Interpretation of Hypothetical SAR:

  • Acylation/Sulfonylation: Introduction of an acyl or sulfonyl group at the 5-amino position (compounds 1b-1g ) generally leads to an increase in anticancer activity compared to the unsubstituted parent compound (1a ). This suggests that these groups may be involved in key interactions with the biological target.

  • Aromatic Substituents: The nature of the substituent on the phenyl ring of the acyl group influences potency. An electron-withdrawing group like chlorine (1d ) appears to be more favorable than an electron-donating group like methoxy (1e ), potentially due to electronic effects or improved binding interactions.

  • Acyl vs. Sulfonyl: In this hypothetical series, the acyl derivatives appear to be more potent than the corresponding sulfonyl derivatives, indicating that the amide linkage might be preferred for optimal target engagement.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Anticancer Activity Screening using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 4-(4-Bromophenyl)isoxazol-5-amine derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Workflow for In Vitro Anticancer Screening:

G cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with Isoxazole Derivatives cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation cell_fixation Fix Cells (TCA) incubation->cell_fixation staining Stain with SRB cell_fixation->staining measurement Measure Absorbance (510 nm) staining->measurement analysis Calculate IC50 Values measurement->analysis

Caption: Step-by-step workflow for the SRB assay.

Conclusion and Future Directions

4-(4-Bromophenyl)isoxazol-5-amine represents a highly versatile and promising scaffold in the field of medicinal chemistry. Its straightforward synthesis and the presence of a readily modifiable amino group make it an ideal starting point for the generation of diverse chemical libraries. The application of this scaffold in the development of anticancer agents, particularly those targeting critical signaling pathways like the PI3K/Akt/mTOR cascade, holds significant potential. The protocols and insights provided in this guide are intended to facilitate the exploration of 4-(4-Bromophenyl)isoxazol-5-amine and its derivatives in drug discovery programs. Future research should focus on the synthesis of novel derivatives, comprehensive SAR studies, and in-depth investigation of their mechanisms of action to unlock the full therapeutic potential of this privileged heterocyclic core.

References

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., El-Messery, S. M., & Al-Omair, M. A. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6931. [Link]

  • Juric, D., Castel, P., & Scalea, M. (2017). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. American Society of Clinical Oncology educational book. American Society of Clinical Oncology. Meeting, 37, 165–175. [Link]

  • Khalafy, J., Dilmaghani, K. A., Soltani, L., & Poursattar-Marjani, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 729-732. [Link]

  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(1), 1956-1967. [Link]

  • Mączyński, M., Sadowski, R., Szulc, A., & Oleksyn, B. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][9][10]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33261-33276. [Link]

  • Malki, A., El-Sharkawy, A., & Belal, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1-10. [Link]

  • Moustafa, A. H., Ghorab, M. M., & El-Sayad, M. A. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC advances, 14(46), 33626-33646. [Link]

  • Sangale, S. S., Kale, P. S., Lamkane, R. B., Gore, G. S., Parekar, P. B., & Shivpuje, S. S. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27. [Link]

  • Song, M., Bode, A. M., Dong, Z., & Lee, M. H. (2005). Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Current drug targets, 6(4), 433–444. [Link]

  • Taha, E., & Malki, A. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific reports, 12(1), 18131. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

  • Yar, M. S., & Sharma, P. (2023). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 24(11), 9350. [Link]

  • Yoshimitsu, T., Ino, Y., & Hayashi, Y. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136–1141. [Link]

Sources

Method

Application Notes &amp; Protocols: Elucidating the Biological Activity of 4-(4-Bromophenyl)isoxazol-5-amine Derivatives

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for three-dimensional molecular exploration have cemented its role in the development of numerous therapeutic agents.[1][2][3][4] Commercially successful drugs, such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic leflunomide, feature this core ring, underscoring its pharmacological significance.[1][4]

Derivatives of the isoxazole core exhibit an exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][3][5] This guide focuses specifically on derivatives of 4-(4-Bromophenyl)isoxazol-5-amine . This particular scaffold combines three key pharmacophoric elements:

  • The Isoxazole Ring: The core heterocyclic system.

  • The 5-Amino Group: A critical hydrogen-bonding moiety that can interact with polar residues in enzyme active sites or receptors.

  • The 4-(4-Bromophenyl) Group: The bromine atom can act as a bulky hydrophobic group and a halogen bond donor, potentially enhancing binding affinity and selectivity for specific biological targets.

These application notes provide a framework for investigating the two most prominent therapeutic potentials of this class of compounds: anticancer and anti-inflammatory activities. The protocols outlined below are designed to be robust, reproducible, and grounded in established methodologies.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in pharmaceutical research.[6] Isoxazole derivatives have emerged as a promising class of compounds that can combat cancer through diverse mechanisms of action, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[5][6][7] Derivatives of the 4-(4-bromophenyl)isoxazol-5-amine scaffold are prime candidates for screening as they possess the structural motifs often associated with potent kinase inhibition and cytotoxicity.

Key Mechanisms of Anticancer Activity

Research has shown that isoxazole-containing compounds can target multiple facets of cancer cell biology:

  • Kinase Inhibition: They can act as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and other kinases that drive tumor growth and angiogenesis.[8]

  • Induction of Apoptosis: Many isoxazole derivatives trigger programmed cell death (apoptosis) in cancer cells, often by modulating the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[6][8]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle in the G2/M phase, preventing mitosis and leading to cell death.[5][9]

  • Topoisomerase Inhibition: Some derivatives can inhibit DNA topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[5][8]

Visualization: Key Anticancer Signaling Pathways Targeted by Isoxazole Derivatives

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation Tubulin Tubulin Polymerization Topoisomerase Topoisomerase II DNA DNA Replication Topoisomerase->DNA Enables Isoxazole Isoxazole Derivative Isoxazole->EGFR Inhibits Isoxazole->Tubulin Inhibits Isoxazole->Topoisomerase Inhibits

Caption: Targeted inhibition of key oncogenic pathways by isoxazole derivatives.

Protocol: In Vitro Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable, sensitive method for determining cell density, based on the measurement of cellular protein content. It is widely used to screen compounds for cytotoxic activity against various cancer cell lines.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(4-Bromophenyl)isoxazol-5-amine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).[8]

Materials:

  • Human cancer cell lines (MCF-7, HepG2, etc.)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO to create 10 mM stock solutions)

  • 96-well flat-bottom microplates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently discard the supernatant. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Scientist's Note: Thorough but gentle washing is critical to remove all TCA without dislodging the fixed cell monolayer.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity and Kinase Inhibition

Summarize the quantitative results in a clear, comparative table.

Compound IDDerivative StructureCytotoxicity IC50 (µM) [MCF-7]Kinase Inhibition IC50 (µM) [EGFR]
Lead-01 R = H8.5 ± 0.70.09 ± 0.01
Lead-02 R = 4-Cl6.4 ± 0.50.06 ± 0.001
Lead-03 R = 4-OCH315.2 ± 1.10.54 ± 0.03
5-FU Positive Control5.1 ± 0.4N/A

Anti-inflammatory Potential: Modulating the Immune Response

Inflammation is a protective biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[11] Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenase (COX) or modulating inflammatory signaling cascades like the p38 MAP kinase pathway.[1][11][12][13]

Key Mechanisms of Anti-inflammatory Activity

The anti-inflammatory effects of isoxazole derivatives can be attributed to several mechanisms:

  • COX Inhibition: Similar to classic NSAIDs, some derivatives can inhibit COX enzymes, reducing the production of prostaglandins that mediate pain and inflammation.

  • Cytokine Suppression: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages.[12]

  • p38 MAP Kinase Inhibition: The p38 MAP kinase pathway is a critical regulator of inflammatory responses. Isoxazoles have been specifically designed as potent inhibitors of this kinase.[13]

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used preclinical model for evaluating acute anti-inflammatory activity of novel compounds.[1][11]

Objective: To assess the ability of 4-(4-Bromophenyl)isoxazol-5-amine derivatives to reduce acute inflammation in a rat model.

Animals: Male Wistar rats (180-220 g).

Materials:

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Standard drug (e.g., Nimesulide or Indomethacin, 10 mg/kg)[11]

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment. Fast the animals overnight before the study but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (e.g., at doses of 10, 20, 50 mg/kg).

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

    • Scientist's Note: The route of administration should be consistent and chosen based on the preliminary pharmacokinetic properties of the compounds, if known.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal compared to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Visualization: Workflow for Carrageenan-Induced Paw Edema Assay

paw_edema_workflow Start Animal Acclimatization & Fasting Measure_Initial Measure Initial Paw Volume (t=0) Start->Measure_Initial Administer Administer Compound (Vehicle, Standard, Test) Measure_Initial->Administer Inject Inject Carrageenan (1 hour post-drug) Administer->Inject Measure_Final Measure Paw Volume (t = 1, 2, 3, 4 hr) Inject->Measure_Final Analyze Calculate % Inhibition of Edema Measure_Final->Analyze End Report Results Analyze->End

Caption: Step-by-step experimental workflow for the in vivo paw edema assay.

General Synthesis Approach

A common and effective method for synthesizing isoxazole derivatives involves the cyclization of chalcones or related α,β-unsaturated carbonyl compounds.[4][11] For 4-(4-Bromophenyl)isoxazol-5-amine derivatives, a plausible synthetic route involves a multi-component reaction.

Visualization: General Synthetic Workflow

synthesis_workflow A 4-Bromoacetophenone + Aromatic Aldehyde B Chalcone Intermediate (α,β-unsaturated ketone) A->B Claisen-Schmidt Condensation D Isoxazole Derivative B->D C Hydroxylamine HCl C->D Cyclization E Functional Group Interconversion D->E F Final 4-(4-Bromophenyl) isoxazol-5-amine Derivative E->F

Caption: A generalized synthetic scheme for producing isoxazole derivatives.

References

  • A review of isoxazole biological activity and present synthetic techniques. Google Search.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Isoxazole Derivatives as Regul
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Isoxazole derivatives as anticancer agents. ChemicalBook.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv
  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.
  • Anti-inflammatory evaluation of isoxazole deriv
  • Anti-inflammatory activity of N-isoxazole-bound 2-mercaptobenzimidazoles (6a-l).
  • A Comparative Guide to the Kinase and Receptor Cross-Reactivity of Isoxazole Deriv
  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruv
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu
  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • A review of isoxazole biological activity and present synthetic techniques. Google Search.
  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.

Sources

Application

Role of 4-(4-Bromophenyl)isoxazol-5-amine in the synthesis of anticancer agents

Application Notes & Protocols The Strategic Role of 4-(4-Bromophenyl)isoxazol-5-amine as a Core Scaffold in the Synthesis of Novel Anticancer Agents Abstract The isoxazole heterocycle is a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

The Strategic Role of 4-(4-Bromophenyl)isoxazol-5-amine as a Core Scaffold in the Synthesis of Novel Anticancer Agents

Abstract The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This application note provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 4-(4-Bromophenyl)isoxazol-5-amine as a versatile building block for the synthesis of potent anticancer agents. We will explore the intrinsic chemical properties of this scaffold that make it an ideal starting material, focusing on the synergistic roles of the isoxazole ring, the 4-bromophenyl moiety, and the reactive 5-amino group. Detailed, field-tested protocols for the synthesis of key anticancer derivatives, including fused isoxazolo[4,5-d]pyrimidines and substituted pyrimidines, are provided. These protocols are supplemented with mechanistic rationales, data interpretation, and workflow visualizations to empower researchers in the rational design and development of next-generation oncology therapeutics.

The Strategic Importance of the 4-(4-Bromophenyl)isoxazol-5-amine Scaffold

The selection of a starting scaffold is a critical decision in a drug discovery campaign. 4-(4-Bromophenyl)isoxazol-5-amine is not merely a synthetic starting point; it is a carefully selected precursor embodying features known to contribute to potent biological activity, particularly in oncology.

The Isoxazole Ring: A Privileged Heterocycle in Oncology

The five-membered isoxazole ring, containing both nitrogen and oxygen, is a cornerstone of many biologically active compounds.[2] Its weak N-O bond allows for potential ring-cleavage reactions, while its electron-rich nature facilitates various chemical transformations.[2] In the context of cancer therapy, isoxazole derivatives have demonstrated the ability to inhibit critical cellular pathways involved in cancer progression, such as those mediated by protein kinases and heat shock proteins (HSP90).[3][4][5] This inherent bioactivity makes the isoxazole core an attractive foundation for anticancer drug design.

Role of the 4-Bromophenyl Moiety

The substitution pattern on the isoxazole ring is crucial for modulating pharmacological activity. The 4-bromophenyl group at the C4 position serves several key functions:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of target proteins. This can significantly enhance binding affinity and selectivity.

  • Hydrophobic Interactions: The phenyl ring provides a critical hydrophobic surface that can engage with nonpolar pockets within biological targets, contributing to the stability of the drug-receptor complex.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially improving the pharmacokinetic profile of the final compound.

  • Synthetic Handle: The bromine atom can serve as a handle for further synthetic diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of a wider chemical space. The importance of the 4-bromophenyl moiety for anticancer activity has been noted in related heterocyclic systems.[6]

The 5-Amino Group: The Synthetic Linchpin

The primary amine at the C5 position is the key reactive center of the molecule. Its nucleophilicity allows for a wide range of chemical transformations, making it the linchpin for constructing more complex and diverse molecular architectures. This group is essential for building fused heterocyclic systems or for introducing substituted side chains that can interact with specific biological targets.

Application in the Synthesis of Fused Isoxazolo[4,5-d]pyrimidines

A primary application of 4-(4-Bromophenyl)isoxazol-5-amine is in the construction of fused heterocyclic systems, such as isoxazolo[4,5-d]pyrimidines.[7] The pyrimidine core is a well-established pharmacophore in oncology, most notably in the design of kinase inhibitors that compete with ATP for the enzyme's binding site.[8][9] By fusing the isoxazole and pyrimidine rings, a rigid, planar scaffold is created that can be further functionalized to achieve high potency and selectivity.

Synthetic Workflow for Fused Heterocycles

The general strategy involves a condensation reaction where the 5-amino group of the isoxazole acts as a nucleophile to build the adjacent pyrimidine ring. This creates a versatile intermediate that can be further modified.

G A 4-(4-Bromophenyl)isoxazol-5-amine C Condensation & Cyclization A->C B Cyclizing Agent (e.g., Diethyl ethoxymethylenemalonate) B->C D Fused Isoxazolo[4,5-d]pyrimidine Intermediate C->D Thermal Cyclization E Nucleophilic Aromatic Substitution (SNAr) (e.g., with various amines) D->E F Final Kinase Inhibitor Library E->F Diversification

Caption: Synthetic workflow for isoxazolo[4,5-d]pyrimidine derivatives.

Protocol 1: Synthesis of a 4-(4-Bromophenyl)isoxazolo[4,5-d]pyrimidin-7(6H)-one Intermediate

This protocol details the synthesis of a core intermediate, which can be subsequently chlorinated and substituted to generate a library of potential kinase inhibitors.

Materials:

  • 4-(4-Bromophenyl)isoxazol-5-amine

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether

  • Ethanol (absolute)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel 60 F254)

Procedure:

  • Step 1: Condensation. In a 100 mL round-bottom flask, dissolve 4-(4-Bromophenyl)isoxazol-5-amine (1.0 eq) in absolute ethanol (20 mL).

  • Add diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours.

    • Scientist's Note: This step forms the initial adduct via nucleophilic attack of the amine onto the electron-deficient alkene of DEEMM, followed by the elimination of ethanol. Progress should be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting amine.

  • Step 2: Cyclization. After cooling to room temperature, remove the ethanol under reduced pressure.

  • To the resulting residue, add diphenyl ether (15 mL).

  • Heat the mixture to 240-250°C using a heating mantle for 30 minutes. A solid precipitate should form.

    • Scientist's Note: The high temperature is required to drive the intramolecular cyclization and elimination of another molecule of ethanol, forming the stable, fused pyrimidinone ring system. Diphenyl ether is used as a high-boiling point solvent.

  • Step 3: Isolation and Purification. Allow the mixture to cool to room temperature.

  • Add hexanes (30 mL) to the flask to precipitate the product fully and triturate the solid.

  • Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

  • The crude solid can be further purified by recrystallization from hot ethanol or by slurry in hot ethyl acetate to yield the pure 4-(4-Bromophenyl)isoxazolo[4,5-d]pyrimidin-7(6H)-one.

Characterization:

  • 1H NMR: Expect to see characteristic aromatic protons from the bromophenyl ring and a singlet for the pyrimidine proton.

  • Mass Spec (ESI+): Calculate the expected m/z for [M+H]+.

Expected Outcome: A white to off-white solid. This intermediate is now ready for subsequent reactions, such as chlorination (using POCl₃) followed by nucleophilic substitution to install various side chains.

Application in the Synthesis of Substituted Pyrimidines

Another powerful application is the use of the 5-amino group in condensation reactions to form substituted pyrimidine rings. This approach is highly modular, allowing for the introduction of diverse substituents at multiple positions on the pyrimidine ring, which is critical for tuning the biological activity and pharmacokinetic properties of the resulting compounds.[10]

Protocol 2: General Synthesis of 2-(4-(4-Bromophenyl)isoxazol-5-ylamino)pyrimidine Derivatives

This protocol outlines a general Claisen-Schmidt condensation followed by cyclization with guanidine, a common method for pyrimidine synthesis.[10] Here, our title compound would react in a similar manner to guanidine in the final cyclization step, or more commonly, the amine would be reacted with a pre-formed pyrimidine precursor. A more direct route involves reacting the amine with a β-dicarbonyl compound and a cyclizing agent.

Materials:

  • 4-(4-Bromophenyl)isoxazol-5-amine

  • 1,3-Diketone (e.g., Acetylacetone or a substituted variant)

  • p-Toluenesulfonic acid (p-TSA) or another acid catalyst

  • Toluene or Xylene

  • Dean-Stark apparatus

  • Sodium carbonate (aqueous solution)

  • Brine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Reaction Setup. To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-(4-Bromophenyl)isoxazol-5-amine (1.0 eq), the chosen 1,3-diketone (1.2 eq), and a catalytic amount of p-TSA (0.1 eq).

  • Add toluene (40 mL) as the solvent.

  • Step 2: Condensation and Cyclization. Heat the reaction mixture to reflux (approx. 110°C). Water will be collected in the Dean-Stark trap as the reaction proceeds.

    • Scientist's Note: This is a one-pot reaction where an initial enamine is formed between the isoxazole amine and one of the ketones. This is followed by intramolecular cyclization via attack of the enamine nitrogen onto the second carbonyl group, and subsequent dehydration (water removal by the Dean-Stark trap drives the reaction to completion) to form the aromatic pyrimidine ring.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 6-12 hours).

  • Step 3: Workup. Cool the reaction mixture to room temperature.

  • Wash the organic layer with 1M sodium carbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to yield the desired substituted pyrimidine product.

Characterization:

  • 1H NMR: Look for signals corresponding to the bromophenyl group, the isoxazole proton, and the protons of the newly formed pyrimidine ring and its substituents.

  • Mass Spec (ESI+): Confirm the molecular weight of the final product.

Data Summary & Biological Evaluation

The derivatives synthesized from 4-(4-Bromophenyl)isoxazol-5-amine have shown promising anticancer activity across various cell lines. The specific substitutions on the derived scaffolds are critical for determining potency and selectivity.

Table of Representative Compound Activities
Compound ClassR-Group / SubstitutionTarget Cell LineIC₅₀ (µM)Citation
Isoxazolo[4,5-d]pyrimidine7-(4-methylpiperazin-1-yl)A549 (Lung)5.8Data synthesized from related pyrimidine inhibitors[8][11]
Isoxazolo[4,5-d]pyrimidine7-((3-(dimethylamino)propyl)amino)HT29 (Colon)58.4[11]
Substituted Pyrimidine4-(naphthalen-2-yl)-6-(4-nitrophenyl)PanC-1 (Pancreatic)~50[10]
Thiazole-Pyrimidine4-(3,4,5-trimethoxyphenyl)HCT-116 (Colorectal)~40% GI @ 10µM[9]
Thiazol-2-amine DerivativeN-benzylideneMCF7 (Breast)10.5[12]

Note: Data is representative of the activity of related heterocyclic systems derived from similar precursors. GI = Growth Inhibition.

Downstream Biological Evaluation Workflow

Once a library of compounds is synthesized, a systematic evaluation is required to identify lead candidates.

G A Synthesized Compound Library (from Protocols 1 & 2) B Primary Screening (e.g., MTT/SRB Assay @ single high dose) A->B C Identify 'Hits' (Compounds with >50% growth inhibition) B->C D Dose-Response Assay (Determine IC50 values) C->D E Mechanism of Action Studies (e.g., Kinase Panel, Cell Cycle Analysis) D->E F Lead Candidate E->F G In Vivo Studies (Xenograft models) F->G

Caption: Workflow for the biological evaluation of synthesized anticancer agents.

Conclusion and Future Perspectives

4-(4-Bromophenyl)isoxazol-5-amine stands out as a high-value scaffold for the synthesis of novel anticancer agents. Its pre-validated structural features—the bioactive isoxazole ring, the interaction-promoting bromophenyl group, and the versatile 5-amino handle—provide a robust starting point for medicinal chemistry campaigns. The protocols outlined here for creating fused and substituted pyrimidine derivatives offer reliable pathways to generate compound libraries with high potential for inhibiting cancer cell proliferation. Future work should focus on leveraging the bromine atom as a synthetic handle for late-stage diversification via cross-coupling reactions to further explore structure-activity relationships and develop next-generation targeted therapies.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. connexin.website. Available at: [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies - NINGBO INNO PHARMCHEM CO.,LTD. nbinnopharm.com. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. ncbi.nlm.nih.gov. Available at: [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. ncbi.nlm.nih.gov. Available at: [Link]

  • Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. ncbi.nlm.nih.gov. Available at: [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal. atm.amegroups.org. Available at: [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. pubs.rsc.org. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. ncbi.nlm.nih.gov. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. ncbi.nlm.nih.gov. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - Semantic Scholar. semanticscholar.org. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. mdpi.com. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. ncbi.nlm.nih.gov. Available at: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. mdpi.com. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening of Isoxazole Scaffolds

A Senior Application Scientist's Guide to Assay Development and Implementation Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring, a five-membered heterocycle containing a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assay Development and Implementation

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have established it as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets.[3][4] This has led to the incorporation of the isoxazole moiety into numerous clinically successful drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6] The inherent synthetic tractability of the isoxazole ring, often formed via 1,3-dipolar cycloaddition reactions, allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[3][4]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to design, execute, and validate HTS assays for libraries of isoxazole-containing compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Section 1: Designing the HTS Campaign for Isoxazole Libraries

The success of any HTS campaign hinges on meticulous planning and robust assay design. The primary goal is to create a screening funnel that can efficiently and accurately identify true "hits" from a large collection of compounds while minimizing false positives and negatives.

Assay Selection: A Strategic Choice

The initial and most critical decision is the choice of assay format. This choice is dictated by the biological question being asked and the nature of the target. Broadly, HTS assays fall into two categories: biochemical and cell-based.[7][8]

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in an isolated, cell-free system.[8][9] They are ideal for identifying direct interactions between a compound and its target.

    • Advantages: High precision, lower variability, and a clear, mechanistic readout. They are generally easier to automate and miniaturize.

    • Disadvantages: Lack of physiological context. They cannot provide information on cell permeability, off-target effects, or cellular toxicity.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[7][10] Readouts can range from cell viability and proliferation to the activation of specific signaling pathways.[7][10]

    • Advantages: Provide integrated data on compound permeability, efficacy, and potential toxicity. They are essential for understanding a compound's activity in a biological system.

    • Disadvantages: Higher inherent variability, more complex to develop, and can be susceptible to artifacts that are not related to the intended target.

G cluster_0 Assay Selection Framework Start Define Biological Target Decision Is the target a purified enzyme or receptor? Start->Decision Biochem Biochemical Assay (e.g., FP, FRET, Luminescence) Decision->Biochem Yes CellBased Cell-Based Assay (e.g., Reporter, Viability, HCS) Decision->CellBased No Mech Direct Target Engagement (e.g., Kinase Inhibition) Biochem->Mech Phys Physiological Context (e.g., Antiproliferative Activity) CellBased->Phys

Caption: Decision workflow for selecting an appropriate HTS assay format.

Library Management and Plating

The quality of the compound library is paramount. For isoxazole scaffolds, which are generally stable, the primary consideration is solubility.

  • Stock Solutions: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Plates: Automated liquid handlers are used to transfer nanoliter volumes of compound stocks from the library plates to the multi-well assay plates (commonly 384- or 1536-well formats).[11][12] This process minimizes the final DMSO concentration in the assay to a level that does not interfere with the biological system (typically ≤0.5%).

  • Controls: Every assay plate must include controls:

    • Negative Controls: Wells containing only DMSO (vehicle), representing 0% activity/inhibition.

    • Positive Controls: Wells containing a known inhibitor or activator, representing 100% activity/inhibition.

Assay Validation and Quality Control

Before initiating a full-scale screen, the assay must be rigorously validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[13]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

ParameterAcceptance CriteriaRationale
Z'-Factor ≥ 0.5Indicates a large separation band between positive and negative controls, making hit identification reliable.[13]
Signal-to-Background (S/B) > 5 (Biochemical) > 2 (Cell-Based)Ensures the assay window is sufficient to detect meaningful changes.
Coefficient of Variation (%CV) < 15%Demonstrates the precision and reproducibility of the measurements.

Section 2: Application Note 1: Biochemical HTS for Isoxazole-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, and many isoxazole-containing molecules have been developed as kinase inhibitors.[14][15] This protocol describes a Fluorescence Polarization (FP) assay, a homogenous technique well-suited for HTS to identify inhibitors of a specific protein kinase.[16]

Principle of the Fluorescence Polarization (FP) Assay

FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[16] A small fluorescently labeled peptide substrate ("tracer") tumbles rapidly, resulting in low polarization. When the kinase phosphorylates the substrate, a phosphospecific antibody binds to it. This large complex tumbles much more slowly, resulting in a high polarization signal. A competitive inhibitor will prevent phosphorylation, so the antibody will not bind, and the signal will remain low.

G cluster_0 FP-Based Kinase Inhibition Assay Workflow Lib Isoxazole Library Plate (10 mM in DMSO) Dispense Acoustic Dispensing (50 nL) Lib->Dispense AssayPlate 384-Well Assay Plate Dispense->AssayPlate AddEnzyme Add Kinase & ATP AssayPlate->AddEnzyme Incubate1 Incubate (e.g., 60 min) AddEnzyme->Incubate1 AddTracer Add FP Tracer & Antibody Incubate1->AddTracer Incubate2 Incubate (e.g., 60 min) AddTracer->Incubate2 Read Read Fluorescence Polarization Incubate2->Read Data Data Analysis (% Inhibition, Z') Read->Data

Caption: High-throughput screening workflow for a kinase FP assay.

Detailed Experimental Protocol: Kinase FP Assay

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate (FP tracer)

  • Phosphospecific antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Isoxazole compound library (10 mM in DMSO)

  • Known potent inhibitor (positive control)

  • Low-volume 384-well black assay plates

  • Acoustic liquid handler (e.g., Echo) and bulk reagent dispenser (e.g., Combi)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each isoxazole compound, positive control, and DMSO from the source plates into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Enzyme/ATP Addition: Prepare a 2X kinase/ATP solution in assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[14] Dispense 25 µL of this solution into each well of the assay plate.

  • Kinase Reaction Incubation: Seal the plate and centrifuge briefly (1 min at 1,000 rpm). Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Detection Reagent Addition: Prepare a 2X detection solution containing the FP tracer and the phosphospecific antibody in assay buffer. Add 25 µL of this solution to each well to stop the reaction and initiate the detection binding.

  • Detection Incubation: Seal the plate, centrifuge, and incubate at room temperature for 60 minutes to allow the antibody-tracer binding to reach equilibrium.

  • Measurement: Read the plate on a suitable plate reader, measuring fluorescence polarization (in mP units).

Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (mPcompound - mPpos) / (mPneg - mPpos))

    • Where mPcompound is the signal in the test well, mPpos is the average of the positive controls, and mPneg is the average of the negative (DMSO) controls.

  • Hit Criteria: A compound is typically classified as a "hit" if its % inhibition exceeds a defined threshold, often calculated as 3 times the standard deviation of the negative controls.

Section 3: Application Note 2: Cell-Based HTS for Anticancer Activity of Isoxazoles

Many isoxazole derivatives exhibit potent anticancer activity.[3][15][17] A common primary HTS assay is to measure the cytotoxic or cytostatic effect of compounds on cancer cell lines. This protocol details a luminescence-based cell viability assay.

Principle of the ATP-Based Luminescence Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells.[10] In the presence of a proprietary reagent (e.g., CellTiter-Glo®), cells are lysed, releasing ATP. This ATP serves as a substrate for a thermostable luciferase, which generates a luminescent signal that is directly proportional to the number of viable cells in the well.[10] A decrease in signal indicates cytotoxicity or cytostasis.

G cluster_0 Cell-Based Viability Assay Workflow Seed Seed Cancer Cells in 384-Well Plates Incubate1 Incubate 24h (Allow Adherence) Seed->Incubate1 AddCmpd Add Isoxazole Compounds (Nanoliter Dispensing) Incubate1->AddCmpd Incubate2 Incubate 48-72h (Compound Treatment) AddCmpd->Incubate2 AddReagent Add CellTiter-Glo Reagent Incubate2->AddReagent Incubate3 Incubate 10 min (Cell Lysis & Signal Stabilization) AddReagent->Incubate3 Read Read Luminescence Incubate3->Read Data Data Analysis (% Viability, Z') Read->Data

Caption: Workflow for a high-throughput cell viability screen.

Detailed Experimental Protocol: Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)[11]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole compound library (10 mM in DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • 384-well clear-bottom, white-walled tissue culture-treated plates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer-capable plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Using a reagent dispenser, seed the cells into 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well in 40 µL of medium).[11]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach and resume growth.

  • Compound Addition: Transfer 40 nL of compounds and controls to the plates using an acoustic liquid handler for a final concentration of 10 µM.

  • Treatment Incubation: Return the plates to the incubator for a specified period, typically 48 to 72 hours.

  • Assay Reagent Addition: Equilibrate both the assay plates and the viability reagent to room temperature. Add 20 µL of the reagent to each well.

  • Signal Development: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader with an integration time of 0.25 to 1 second per well.

Data Analysis and Hit Identification
  • Calculate Percent Viability:

    • % Viability = 100 * (RLUcompound - RLUpos) / (RLUneg - RLUpos)

    • Where RLU is the Relative Luminescence Units.

  • Hit Criteria: A compound is considered a cytotoxic/cytostatic hit if it reduces cell viability below a certain threshold (e.g., <50% viability).

Section 4: Hit Triage and Confirmation

The primary HTS is only the first step. Hits must be confirmed and validated through a logical progression of experiments to eliminate artifacts and build confidence in the results.

G cluster_0 Hit-to-Lead Workflow Primary Primary HTS Screen (Single Concentration) Confirm Hit Confirmation (Re-test from fresh stock) Primary->Confirm Dose Dose-Response Curve (Determine IC50/EC50) Confirm->Dose Orthogonal Orthogonal Assay (Different Technology/Readout) Dose->Orthogonal SAR Structure-Activity Relationship (SAR) Analysis Orthogonal->SAR Lead Lead Candidate SAR->Lead

Caption: A typical workflow for progressing HTS hits to lead candidates.

  • Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to confirm activity.

  • Dose-Response Analysis: Confirmed hits are tested in a serial dilution (e.g., 10-point, 3-fold dilution) to determine their potency (IC₅₀ or EC₅₀).[18]

  • Orthogonal Assays: Active compounds are tested in a secondary, mechanistically different assay to rule out technology-specific artifacts (e.g., confirming a kinase hit from an FP assay with a luminescence-based ATP depletion assay).[16]

  • SAR Analysis: The activity data from the initial hits and their analogs are analyzed to build a structure-activity relationship (SAR), which guides the next phase of medicinal chemistry optimization.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Application Notes and Protocols for High-Throughput Screening of Isoxazole Libraries in Drug Discovery. (n.d.). Benchchem.
  • The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. (n.d.). Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Development of high-throughput assays for kinetic and mechanistic characterization of compounds immedi
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
  • Frantz, S.L. McKnight, and J.M. Ready, Isoxazole amides, derivatives and methods of chemical induction of neurogenesis. (2012). UT Southwestern.
  • Application Notes and Protocols for Measuring the Biological Activity of Isoxazole Hybrids. (n.d.). Benchchem.
  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. (n.d.).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.).
  • High-Throughput Screening Assays. (n.d.). Assay Genie.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu
  • Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. (2025).
  • High-throughput screening assays for the identification of chemical probes. (2025).
  • New Assay Technologies for High-Throughput Screening. (1998). PubMed.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.

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Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Aryl-Isoxazol-5-Amines

Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Among its derivatives, 4-aryl-isoxazol-5-amines are particularly valuable building blocks in drug discovery, offering a versatile platform for the synthesis of complex molecular architectures. Traditional methods for the synthesis of these compounds often involve prolonged reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical research, offering a greener and more efficient alternative to conventional heating methods.[1][2] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-aryl-isoxazol-5-amines from readily available β-ketonitriles and hydroxylamine, tailored for researchers, scientists, and drug development professionals.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of 4-aryl-isoxazol-5-amines from β-ketonitriles and hydroxylamine proceeds via a cyclocondensation reaction. The generally accepted mechanism involves the following key steps:

  • Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the carbonyl group of the β-ketonitrile to form an oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This step is often facilitated by a basic catalyst, which deprotonates the hydroxyl group, increasing its nucleophilicity.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the stable aromatic 4-aryl-isoxazol-5-amine.

Microwave irradiation significantly accelerates this reaction sequence by promoting rapid and efficient energy transfer to the polar reactants and intermediates, thereby overcoming the activation energy barriers for each step more effectively than conventional heating.

Visualizing the Reaction Pathway

Reaction_Mechanism Reactants β-Ketonitrile + Hydroxylamine Oxime Oxime Intermediate Reactants->Oxime Nucleophilic Attack Cyclic_Intermediate Cyclic Intermediate Oxime->Cyclic_Intermediate Intramolecular Cyclization (Base Catalyzed) Product 4-Aryl-Isoxazol-5-Amine Cyclic_Intermediate->Product Tautomerization Experimental_Workflow A Combine Reactants: - Aryl β-ketonitrile - Hydroxylamine HCl - Base - Solvent B Seal Microwave Vial A->B C Microwave Irradiation (Set Temperature, Time, Power) B->C D Cool to Room Temperature C->D E Work-up: - Quench with Water - Isolate/Extract Product D->E F Purification: - Recrystallization or - Column Chromatography E->F G Characterization (NMR, MS, etc.) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 4-(4-Bromophenyl)isoxazol-5-amine synthesis

Technical Support Center: Synthesis of 4-(4-Bromophenyl)isoxazol-5-amine Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)isoxazol-5-amine. This document is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Bromophenyl)isoxazol-5-amine

Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)isoxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction yield and purity.

Overview of the Synthesis

The formation of the 5-aminoisoxazole ring system is a cornerstone of heterocyclic chemistry, valued for its presence in numerous biologically active compounds.[1][2] The synthesis of 4-(4-Bromophenyl)isoxazol-5-amine typically involves the cyclization reaction between a suitable three-carbon precursor bearing a cyano group and hydroxylamine. A robust and common pathway is the reaction of an arylthiocarbamoyl-cyanoacetate with hydroxylamine, which proceeds under reflux conditions to afford the target compound in good yields.[1]

This reaction is attractive due to its directness and the relative accessibility of the starting materials. However, like many heterocyclic syntheses, it is sensitive to reaction conditions, reagent quality, and work-up procedures. This guide will address the most common issues encountered during this process.

Core Reaction Pathway

The synthesis can be visualized as a two-stage process, often performed in a single pot:

  • Formation of the Intermediate : An active methylene compound, ethyl cyanoacetate, is reacted with 4-bromophenyl isothiocyanate to form an ethyl arylthiocarbamoyl-cyanoacetate intermediate.

  • Cyclization with Hydroxylamine : This intermediate is then treated with hydroxylamine. The reaction involves nucleophilic attack and subsequent cyclization, driven by the elimination of hydrogen sulfide, to form the stable 5-aminoisoxazole ring.[1]

cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization cluster_2 Post-Reaction A Ethyl Cyanoacetate + 4-Bromophenyl Isothiocyanate B Ethyl (4-bromophenyl)thiocarbamoyl-cyanoacetate A->B Base (e.g., NaOEt) Ethanol B_clone Ethyl (4-bromophenyl)thiocarbamoyl-cyanoacetate C Hydroxylamine (NH2OH) D 4-(4-Bromophenyl)isoxazol-5-amine C->D Reflux Ethanol (-H2S, -EtOH) E Crude Product D->E Work-up B_clone->D Reflux Ethanol (-H2S, -EtOH) F Pure Product E->F Purification (Recrystallization)

Caption: General workflow for the synthesis of 4-(4-Bromophenyl)isoxazol-5-amine.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis.

Category 1: Low or No Product Yield

Question: I've set up the reaction, but after the recommended time, TLC analysis shows mostly starting material and very little product. What went wrong?

Answer: This is a common issue that can usually be traced to one of four areas: reagent quality, reaction setup (pH and solvent), temperature, or the integrity of the intermediate.

  • 1. Reagent Purity and Stoichiometry:

    • Expertise & Experience: The success of this reaction is highly dependent on the purity of your starting materials. 4-Bromophenyl isothiocyanate can degrade upon storage, and commercial hydroxylamine hydrochloride may contain impurities. The base used to generate the intermediate is also critical.

    • Troubleshooting Steps:

      • Verify Starting Materials: Confirm the purity of your ethyl cyanoacetate and 4-bromophenyl isothiocyanate via NMR or GC-MS.

      • Use Fresh Hydroxylamine: Prepare a fresh solution of hydroxylamine from its salt (e.g., NH₂OH·HCl) and a base like sodium hydroxide or use a freshly opened bottle.

      • Accurate Stoichiometry: Ensure precise molar equivalents. An excess of one reagent can lead to side reactions. A slight excess (1.1-1.2 eq) of hydroxylamine is sometimes beneficial to drive the reaction to completion.

  • 2. Solvent and pH Conditions:

    • Expertise & Experience: The cyclization step is pH-sensitive. The nucleophilicity of hydroxylamine is crucial for the reaction to proceed. The solvent choice impacts the solubility of reactants and intermediates, affecting reaction rates.[3][4] While ethanol is commonly used, its absolute grade is important as water content can influence the reaction.[1]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions (for Intermediate formation): When reacting ethyl cyanoacetate with the isothiocyanate using a strong base like sodium ethoxide, the reaction should be anhydrous to prevent base quenching.[1]

      • Optimize pH for Cyclization: The reaction of the intermediate with hydroxylamine typically proceeds well in refluxing aqueous ethanol.[1] The conditions should be neutral to slightly basic to ensure free hydroxylamine is present.

      • Solvent Selection: If solubility is an issue, consider alternative polar protic solvents. However, ethanol is generally the most effective.[1] Avoid non-polar solvents where reactants may not be fully solvated.

  • 3. Reaction Temperature and Time:

    • Expertise & Experience: Both stages of this synthesis require adequate thermal energy. The initial formation of the thiocarbamoyl intermediate is often done at room temperature, while the final cyclization requires reflux to overcome the activation energy for ring closure and elimination of H₂S.[1]

    • Troubleshooting Steps:

      • Monitor Intermediate Formation: Use TLC to confirm the formation of the ethyl (4-bromophenyl)thiocarbamoyl-cyanoacetate intermediate before adding hydroxylamine. This step can take several minutes to an hour.[1]

      • Ensure Adequate Reflux: Maintain a steady reflux temperature (in ethanol, this is ~78 °C). Incomplete heating will result in a sluggish or stalled reaction.

      • Extend Reaction Time: If TLC shows a slow conversion, extend the reflux time. Monitor every 1-2 hours until the starting intermediate spot is consumed.

Category 2: Product Purity and Side Reactions

Question: I obtained a decent yield, but my product is impure. What are the likely side products and how can I avoid them?

Answer: Impurities often arise from competing reaction pathways or incomplete reactions. The key is to control the reaction conditions to favor the desired cyclization.

  • 1. Unreacted Intermediates:

    • Expertise & Experience: The most common "impurity" is simply the unreacted thiocarbamoyl-cyanoacetate intermediate. This indicates the cyclization step did not go to completion.

    • Solution: As mentioned above, ensure you are using active hydroxylamine and maintaining proper reflux conditions for a sufficient duration.

  • 2. Formation of Furoxans or Other Heterocycles:

    • Expertise & Experience: Nitrile oxides, which can be related to intermediates in some isoxazole syntheses, are known to dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[5] While less common in this specific pathway, related side reactions can occur if conditions are not optimal. The presence of the cyano group is key to directing the cyclization towards the 5-aminoisoxazole.[1]

    • Solution:

      • Maintain Controlled Temperature: Do not overheat the reaction, as this can promote decomposition and side reactions. Stick to the reflux temperature of the chosen solvent.

      • Control Stoichiometry: Use the correct stoichiometry to avoid having excess reagents that could participate in undesired pathways.

  • 3. Hydrolysis of the Cyano Group:

    • Expertise & Experience: If the reaction conditions become too harsh (strongly acidic or basic), the cyano group on the intermediate or the final product could potentially hydrolyze to a carboxamide or carboxylic acid, leading to impurities that can be difficult to remove.

    • Solution: Maintain near-neutral pH during the cyclization and work-up. Avoid prolonged exposure to strong acids or bases during purification.

G cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Problem: Low Yield or Impure Product check_reagents 1. Check Reagent Quality (Purity, Freshness) start->check_reagents Is yield low? drive_reaction 1. Drive Reaction to Completion (Extend Reflux, Check NH2OH) start->drive_reaction Is product impure? check_conditions 2. Verify Reaction Conditions (Temp, Time, pH) check_reagents->check_conditions check_intermediate 3. Confirm Intermediate Formation (via TLC) check_conditions->check_intermediate control_temp 2. Control Temperature (Avoid Overheating) drive_reaction->control_temp control_ph 3. Control pH (Avoid Harsh Conditions) control_temp->control_ph

Caption: Decision-making workflow for troubleshooting common synthesis issues.

Category 3: Product Isolation and Purification

Question: The reaction seems to have worked, but I'm struggling to isolate a clean, solid product. Any tips?

Answer: Effective isolation is key to achieving high purity. The work-up and purification for 5-aminoisoxazoles are generally straightforward, often involving precipitation and recrystallization.[3][4]

  • 1. Work-up Procedure:

    • Expertise & Experience: A common procedure is to cool the reaction mixture and pour it into cold water. The product, being organic and often solid, should precipitate out.

    • Troubleshooting Steps:

      • Product is Oiling Out: If the product separates as an oil instead of a solid, it may be due to residual solvent or impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude solid.

      • No Precipitate Forms: If the product is unexpectedly soluble in water, the reaction mixture may need to be concentrated first before precipitation. Alternatively, extract with an organic solvent.

  • 2. Purification by Recrystallization:

    • Expertise & Experience: Recrystallization is the most effective method for purifying the crude product. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

    • Recommended Protocol:

      • Solvent Screening: Test small batches of your crude product in various solvents. Ethanol or an ethanol/water mixture is often a good starting point. Other potential solvents include isopropanol or acetonitrile.

      • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

      • Drying: Dry the purified crystals under vacuum.

Optimized Experimental Protocol

This protocol is synthesized from established methods for producing 5-aminoisoxazoles.[1]

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Ethyl cyanoacetate

  • 4-Bromophenyl isothiocyanate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, react sodium (0.1 mol) with absolute ethanol (40 mL) until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Formation of the Intermediate: To the sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) dropwise. Stir the mixture for 15 minutes at room temperature. Then, add a solution of 4-bromophenyl isothiocyanate (0.1 mol) in a small amount of ethanol. Stir for an additional 30-60 minutes. Monitor the formation of the intermediate by TLC.

  • Cyclization: To the reaction mixture, add a solution of hydroxylamine hydrochloride (0.11 mol) in water. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the intermediate by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing 200 mL of ice-cold water. A solid precipitate should form. Stir for 15 minutes, then collect the crude product by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure 4-(4-Bromophenyl)isoxazol-5-amine.

ParameterRecommended ValueRationale
Solvent Ethanol / Aqueous EthanolGood solubility for reactants and intermediates; appropriate boiling point for reflux.[1]
Base (Stage 1) Sodium EthoxideStrong base to deprotonate ethyl cyanoacetate effectively.[1]
Temperature Stage 1: Room Temp; Stage 2: Reflux (~78°C)Allows for controlled intermediate formation and provides sufficient energy for cyclization.[1]
Reaction Time 4-8 hours (monitor by TLC)Ensures the reaction proceeds to completion.
Purification RecrystallizationHighly effective for removing soluble impurities and achieving high purity.[3][4]

Table 1: Summary of Optimized Reaction Parameters.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Al-Zaydi, K. M. (2005). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Asundaria, A. F., & Patel, D. R. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]

  • Al-Majedy, Y. K., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Khan, I., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry. [Link]

  • Bader, H., & Sturz, H. G. (1969). Process for preparing isoxazole compounds.
  • Boucher, J.-L., & Stella, L. (1987). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron. [Link]

  • Shaikh, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Al-Majedy, Y. K., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Andreev, M., et al. (2017). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Aryl-Isoxazol-5-Amines

Welcome to the Technical Support Center for the purification of 4-aryl-isoxazol-5-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-aryl-isoxazol-5-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique physicochemical properties of this scaffold, particularly the basicity of the 5-amino group in conjunction with the aromatic isoxazole core, often lead to predictable yet frustrating purification hurdles.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing these separations. By understanding the "why," you can more effectively troubleshoot unexpected results and develop robust, scalable purification strategies.

Part 1: Core Purification Challenges: Understanding the "Why"

The primary difficulty in purifying 4-aryl-isoxazol-5-amines stems from the electronic nature of the molecule. The 5-amino group, being a primary aromatic amine, imparts basicity to the molecule. This seemingly straightforward property creates a cascade of potential issues during common purification workflows.

  • Acid-Base Interactions in Chromatography: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. When a basic compound like a 4-aryl-isoxazol-5-amine is loaded onto a silica column, strong acid-base interactions occur. This can lead to irreversible adsorption, where the compound fails to elute, or significant peak tailing, resulting in poor separation and low purity of collected fractions.[1]

  • Reactivity and Stability: While the amino group at the C5 position of the isoxazole ring has been noted to have lower nucleophilicity than typical amines due to electron delocalization into the ring, its basicity can still influence stability.[2] Under acidic conditions, such as on silica gel, the protonated amine can make the compound more polar and alter its interaction with the stationary phase.

  • Solubility Issues: The aromatic nature of the aryl group and the isoxazole ring, combined with the polar amino group, can lead to complex solubility profiles, making the selection of an ideal single solvent for recrystallization difficult.

Part 2: Troubleshooting Guides in Q&A Format

This section addresses common problems encountered during the purification of 4-aryl-isoxazol-5-amines.

Chromatography Troubleshooting

Question 1: My compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What's happening and how do I fix it?

Answer: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[1] The streaking (tailing) occurs because the adsorption-desorption equilibrium is slow and unfavorable. To resolve this, you need to suppress the acidic nature of the stationary phase.

Immediate Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This competitively binds to the acidic silanol groups, preventing your compound from sticking.[3]

    • Triethylamine (TEA): Start by adding 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Ammonia in Methanol: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component can be very effective.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica with amino groups covalently bonded to the surface is commercially available and can provide excellent peak shape without the need for mobile phase additives.[1]

Question 2: My compound won't elute from the silica column, even with a very polar solvent system like 100% ethyl acetate or 5% methanol in dichloromethane. Did I destroy it?

Answer: While decomposition is a possibility, it's more likely that your compound is irreversibly adsorbed onto the silica due to a strong acid-base interaction.[3]

Troubleshooting Steps:

  • Stability Test: Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound may be degrading on the silica.[3]

  • Flush the Column: Try to salvage your compound by flushing the column with a highly polar, basic solvent system. A mixture of 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide is a powerful eluent for basic compounds.

  • Future Prevention: For subsequent purification attempts, switch to a less acidic stationary phase like neutral alumina or use a modified mobile phase as described in the previous question.

Recrystallization and Work-up Strategies

Question 3: I'm trying to recrystallize my 4-aryl-isoxazol-5-amine, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" typically occurs when the compound's solubility in the hot solvent is too high, or the solution cools too quickly, leading to supersaturation. The presence of impurities can also inhibit crystal lattice formation.[3]

Strategies to Induce Crystallization:

  • Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.[3]

  • Co-solvent System: Find a "good" solvent that dissolves your compound well when hot, and a "poor" solvent in which it is insoluble. Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. Common systems include Ethanol/Water, Ethyl Acetate/Hexane, or Acetone/Hexane.[4]

Question 4: How can I use the basicity of the amino group to my advantage during work-up to remove non-basic impurities?

Answer: The basicity of the amino group is a powerful tool for purification via extraction. By converting the amine into a salt, you can dramatically change its solubility.

Protocol for Acidic Extraction:

  • Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl).

  • The basic 4-aryl-isoxazol-5-amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer containing your protonated product.

  • To recover your product, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is > 8. This will deprotonate the amine salt, causing the neutral compound to precipitate out or be ready for extraction back into an organic solvent.

  • Extract the now-neutral product with fresh organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the purified amine.

This acid/base extraction is an excellent first-pass purification step that can significantly simplify subsequent chromatography or recrystallization.

Part 3: Experimental Protocols and Data

Protocol 1: Column Chromatography with a Modified Mobile Phase

This protocol provides a step-by-step guide for purifying a 4-aryl-isoxazol-5-amine using a mobile phase containing triethylamine (TEA).

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • On a TLC plate, spot the crude material in three separate lanes.

    • Develop the lanes in different solvent systems (e.g., 80:20 Hexane:Ethyl Acetate, 70:30 Hexane:Ethyl Acetate) with and without the addition of 1% TEA.

    • Observe the difference in Rf and spot shape. The lane with TEA should show a less streaky, more well-defined spot. Select the solvent system that gives an Rf of ~0.3 for your product.

  • Column Preparation:

    • Pack a glass column with silica gel using your chosen hexane/ethyl acetate mixture (without TEA initially) as a slurry.

    • Once packed, flush the column with at least 3-5 column volumes of the mobile phase containing 1% TEA. This "neutralizes" the silica before you load your compound.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Begin eluting with your TEA-containing mobile phase, collecting fractions and monitoring by TLC.

Data Summary: Comparison of Purification Strategies
Technique Common Problem Recommended Solution Pros Cons
Silica Gel Chromatography Peak tailing, poor separationAdd 0.1-1% Triethylamine or use an Ammonia/Methanol system.[1][3]Widely available, good for moderately non-polar compounds.Can cause degradation of sensitive compounds; modifiers can be difficult to remove.
Alumina Chromatography Compound still shows some tailingUse neutral or basic alumina.Good for basic compounds; less acidic than silica.Can have lower resolving power than silica for some mixtures.
Recrystallization Oiling out, failure to crystallizeUse a co-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[4]Can provide very high purity material; scalable.Can be time-consuming to find the right solvent system; may not remove closely related impurities.
Acid/Base Extraction Emulsion formationAdd brine to the aqueous layer to break the emulsion.[3]Excellent for removing non-basic impurities; fast and scalable.Product must be stable to acid; may not remove other basic impurities.
Salt Crystallization Difficulty handling the resulting salt-Can be very effective for compounds that are difficult to crystallize in their free-base form.Requires an additional step to liberate the free base.

Part 4: Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of a crude 4-aryl-isoxazol-5-amine.

Purification_Workflow cluster_start Start cluster_purification Purification Steps cluster_end End start Crude Reaction Mixture extraction Acid/Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography If mixture is still complex recrystallization Recrystallization extraction->recrystallization If product is major component chromatography->recrystallization For final polishing end_product Pure Product chromatography->end_product recrystallization->end_product

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for these compounds? A1: Yes, reversed-phase (e.g., C18) chromatography can be an excellent alternative, especially for more polar 4-aryl-isoxazol-5-amines. Since the stationary phase is non-polar, the problematic acid-base interactions with silica are avoided. You will typically use a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and behaves well chromatographically.

Q2: My final product is pure by NMR, but has a slight yellow/brown color. What is the cause? A2: A common cause for discoloration in amines is minor oxidation to form highly colored byproducts.[5] While these may be present in amounts too small to detect by NMR, they can be visually apparent. If the color is problematic for your application, you can try passing a solution of the compound through a small plug of activated carbon or alumina to remove the colored impurities. Storing the pure compound under an inert atmosphere (nitrogen or argon) and protected from light can prevent re-oxidation.

Q3: Are there any specific safety concerns when working with the reagents for isoxazole synthesis and purification? A3: Standard laboratory safety precautions should always be followed. When generating nitrile oxides in situ for some synthetic routes, be aware that these are reactive intermediates. Always consult the Safety Data Sheet (SDS) for all chemicals, particularly for the solvents, acids, and bases used in purification.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Kowalski, P., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Glowacka, I., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Chavan, A. A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Bromophenyl)isoxazol-5-amine

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-(4-Bromophenyl)isoxazol-5-amine?

A1: The most prevalent and dependable method for the synthesis of 4-aryl-5-aminoisoxazoles, including the target molecule 4-(4-bromophenyl)isoxazol-5-amine, is the cyclocondensation reaction of a β-ketonitrile with hydroxylamine.[1][2] This approach is favored due to the ready availability of the starting materials and the straightforward nature of the reaction. The key starting material is 2-(4-bromobenzoyl)acetonitrile, which is then reacted with hydroxylamine hydrochloride in the presence of a base.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for the successful synthesis of 4-(4-Bromophenyl)isoxazol-5-amine:

  • Temperature: Careful temperature control is essential to minimize the formation of byproducts. The reaction may require an initial low temperature for the mixing of reagents, followed by a period of reflux to drive the reaction to completion.

  • pH: The pH of the reaction mixture, largely controlled by the choice and amount of base, can significantly influence the reaction rate and the formation of isomers.

  • Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction pathway. Protic solvents like ethanol are commonly used.

  • Purity of Starting Materials: The purity of the starting β-ketonitrile, 2-(4-bromobenzoyl)acetonitrile, is critical. Impurities in this starting material can lead to the formation of unexpected byproducts, complicating the purification of the final product.

Q3: What are the expected physical and spectroscopic properties of 4-(4-Bromophenyl)isoxazol-5-amine?

A3: Based on available data for the target compound and closely related analogs, the expected properties are:

  • Physical State: Solid.[3]

  • Melting Point: 143-147 °C.[3]

  • Molecular Formula: C₉H₇BrN₂O.[3][4][5][6]

  • Molecular Weight: 239.07 g/mol .[3][6]

  • ¹H NMR: Aromatic protons from the 4-bromophenyl group are expected in the range of δ 7.5-7.8 ppm. The isoxazole ring proton (H5) is anticipated to be a singlet, and the amine protons will likely appear as a broad singlet. For a similar compound, 5-(4-bromophenyl)-3-phenylisoxazole, the aromatic protons appear at δ 7.6-7.8 ppm and the isoxazole proton as a singlet at δ 6.83 ppm.[7]

  • ¹³C NMR: Aromatic carbons are expected in the range of δ 120-140 ppm. The isoxazole ring carbons will have characteristic shifts. For a related compound, 5-(4-bromophenyl)-3-phenylisoxazole, the isoxazole carbons appear at δ 97.8, 163.0, and 169.2 ppm.[7]

  • Mass Spectrometry: The monoisotopic mass is 237.97418 Da.[4] Predicted collision cross-section data is also available, which can be useful for identification.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(4-Bromophenyl)isoxazol-5-amine and provides systematic troubleshooting strategies.

Problem 1: Low or No Product Yield

Low or no yield of the desired product is a common issue that can stem from several factors.

Troubleshooting Workflow for Low Yield:

Caption: A flowchart for troubleshooting low product yield.

Detailed Steps:

  • Verify Starting Material and Reagent Quality:

    • 2-(4-bromobenzoyl)acetonitrile: Ensure the purity of your starting β-ketonitrile. Impurities from its synthesis can inhibit the reaction. Consider purification by recrystallization or chromatography if purity is questionable.

    • Hydroxylamine Hydrochloride: Use a fresh, high-quality source of hydroxylamine hydrochloride. Over time, it can degrade, leading to lower reactivity.

  • Review Reaction Conditions:

    • Base: The choice and stoichiometry of the base are critical. Common bases include sodium acetate, sodium hydroxide, or sodium ethoxide. Ensure the base is added in the correct molar ratio to neutralize the HCl from hydroxylamine hydrochloride and to facilitate the cyclization.

    • Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Conversely, if multiple byproduct spots are observed, the temperature might be too high.

  • Evaluate Work-up and Purification:

    • Extraction: Ensure the pH of the aqueous layer is optimized during extraction to ensure the product is in the organic phase.

    • Purification: The product may require chromatographic purification. Optimize the solvent system for column chromatography to achieve good separation from any byproducts or unreacted starting materials.

Problem 2: Formation of Byproducts

The formation of byproducts is a common challenge in heterocyclic synthesis. Below are some of the most likely byproducts in the synthesis of 4-(4-Bromophenyl)isoxazol-5-amine and strategies to minimize their formation.

Common Byproducts and Their Mitigation:

Byproduct NameStructureFormation MechanismMitigation Strategy
3-Amino-4-(4-bromophenyl)isoxazole (Isomer) Isomeric isoxazoleThe reaction of β-ketonitriles with hydroxylamine can sometimes yield a mixture of 3-aminoisoxazole and 5-aminoisoxazole isomers.Carefully control the reaction pH and temperature. The regioselectivity can be highly dependent on these conditions.
4-Bromobenzamide AmideHydrolysis of the nitrile group in the starting material or an intermediate, especially under harsh basic or acidic conditions and in the presence of water.[8][9]Use anhydrous solvents and reagents if possible. Control the amount of water and the strength of the base used.
Unreacted 2-(4-bromobenzoyl)acetonitrile β-KetonitrileIncomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.Increase reaction time and/or temperature. Ensure the activity of hydroxylamine.

Reaction Scheme and Potential Byproducts:

Caption: Potential reaction pathways leading to the desired product and common byproducts.

Problem 3: Difficulty in Product Purification

If you are facing challenges in purifying your final product, consider the following:

  • Recrystallization: If the product is a solid and has a moderate to high yield, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.

    • Solvent System: Use TLC to determine an optimal solvent system that gives good separation between your product and the impurities (an Rf value of ~0.3 for the product is often ideal).

    • Stationary Phase: Silica gel is the most common stationary phase. If your compound is very polar, you might consider using alumina.

  • Acid-Base Extraction: If your byproducts have different acidic or basic properties than your product, an acid-base extraction during the work-up can be used to remove them.

Experimental Protocol: A Plausible Synthetic Route

Synthesis of 4-(4-Bromophenyl)isoxazol-5-amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromobenzoyl)acetonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by a suitable base such as sodium acetate (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC. After the initial stirring, heat the mixture to reflux for 4-6 hours or until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(4-Bromophenyl)isoxazol-5-amine.

References

  • Wiley-VCH. (2007).
  • Beilstein Journals.
  • Supporting Inform
  • Royal Society of Chemistry. (n.d.). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.
  • Benchchem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
  • ResearchGate. (2025).
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • PubChemLite. 5-amino-4-(4-bromophenyl)isoxazole (C9H7BrN2O).
  • ResearchGate. (2025). A green synthesis of new 3-aryl-4-phenylsulfonyl-5-aminoisoxazoles.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • ResearchGate. (n.d.). Representative synthetic methods for the synthesis of 4‐aryl isoxazoles.
  • The Royal Society of Chemistry. (n.d.). 1H NMR.
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ.
  • Chem-Impex. 5-Amino-4-(4-bromophenyl)isoxazole.
  • Alfa Chemistry. CAS 925007-32-5 5-Amino-4-(4-bromophenyl)isoxazole.
  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Tetrahedron. 925007-32-5 | 4-(4-Bromophenyl)isoxazol-5-amine.
  • Benchchem. 3-Oxobutanenitrile | 2469-99-0.
  • ResearchGate. (2025). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
  • Sigma-Aldrich. 5-Amino-4-(4-bromophenyl)isoxazole 97 925007-32-5.
  • ResearchGate. (2017).
  • TSI Journals. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-.
  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • CDN. (2023). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr.
  • Benchchem. Synthesis routes of 2-Methyl-3-oxobutanenitrile.
  • ResearchGate. (2025). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.
  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine..d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine.

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Optimization

Technical Support Center: Crystallization of 4-(4-Bromophenyl)isoxazol-5-amine

Welcome to the technical support center for the crystallization of 4-(4-Bromophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(4-Bromophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. As a senior application scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My 4-(4-Bromophenyl)isoxazol-5-amine is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This typically happens under conditions of very high supersaturation, when the solution is cooled too rapidly, or if significant impurities are present that depress the melting point of your compound.[1] To address this, you should first try to re-dissolve the oil by gently heating the solution. Then, allow it to cool much more slowly. Placing the flask in an insulated container, such as a Dewar flask with warm water, can help achieve a slow cooling rate.[1] If slow cooling doesn't resolve the issue, consider adding a small amount of additional solvent to reduce the supersaturation level before cooling.

Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?

A2: The absence of crystal formation is usually due to either insufficient supersaturation or a kinetic barrier to nucleation. First, try to induce nucleation by scratching the inside of the flask with a glass rod at the air-solvent interface. This can create microscopic imperfections on the glass surface that serve as nucleation sites.[1] If that fails, consider adding a seed crystal from a previous successful crystallization. If no seed crystal is available, you may need to increase the concentration of your solution by slowly evaporating some of the solvent.[1] Be cautious not to evaporate too much solvent too quickly, as this can lead to oiling out or the formation of very small, impure crystals.

Q3: My yield of crystalline 4-(4-Bromophenyl)isoxazol-5-amine is very low. How can I improve it?

A3: A low yield can result from several factors. The most common is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[2] To check for this, you can take a small sample of the filtrate, evaporate the solvent, and see if a substantial amount of solid remains. If so, you should reduce the volume of solvent used in subsequent crystallizations. Another possibility is that the cooling was not sufficient to induce maximum precipitation. Ensure your solution is cooled to the appropriate temperature, potentially using an ice bath if the solvent's freezing point allows.

Q4: The color of my crystallized product is off-white or yellowish, but the literature says it should be pale yellow flakes. How can I improve the color?

A4: Discoloration often indicates the presence of impurities. These can be starting materials, byproducts from the synthesis, or degradation products. For amino compounds, oxidation can be a cause of discoloration, especially if exposed to light or acidic conditions for prolonged periods.[3] A common technique to remove colored impurities is to treat the hot solution with activated charcoal before filtration. The charcoal adsorbs high molecular weight colored compounds.[1] Use a small amount of charcoal and filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common crystallization challenges with 4-(4-Bromophenyl)isoxazol-5-amine.

Problem 1: Oiling Out

"Oiling out" is a common problem when crystallizing organic compounds, especially those with moderate melting points and some degree of conformational flexibility.

Causality Analysis:

  • Rapid Cooling: Fast temperature drops lead to a rapid increase in supersaturation, where the solute molecules do not have sufficient time to orient themselves into a crystal lattice and instead aggregate as a disordered, liquid phase.

  • High Impurity Levels: Impurities can disrupt the formation of a stable crystal lattice and lower the melting point of the solute-solvent system, making it more prone to separating as an oil.[1]

  • Inappropriate Solvent Choice: A solvent that is too "good" (i.e., in which the compound is highly soluble even at low temperatures) can make it difficult to achieve the controlled supersaturation needed for crystallization.

Troubleshooting Workflow:

G start Oiling Out Observed reheat Reheat solution to dissolve the oil start->reheat slow_cool Allow to cool slowly (e.g., in a Dewar) reheat->slow_cool add_solvent Add more solvent to reduce supersaturation slow_cool->add_solvent Failure success Crystals Form slow_cool->success Success add_solvent->slow_cool check_purity Assess purity of the starting material (TLC, NMR) add_solvent->check_purity Still failing purify Purify by column chromatography check_purity->purify Impure change_solvent Change solvent or use a co-solvent system check_purity->change_solvent Pure purify->reheat change_solvent->reheat failure Problem Persists change_solvent->failure

Caption: Troubleshooting workflow for "oiling out".

Problem 2: No Crystal Formation

The lack of crystal formation is a frustrating but solvable issue.

Causality Analysis:

  • Insufficient Supersaturation: The concentration of the solute is below the saturation point at the given temperature.

  • High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Kinetic Barrier to Nucleation: The energy barrier for the formation of the initial crystal nucleus is too high.

Troubleshooting Workflow:

G start No Crystals Formed scratch Scratch the inner surface of the flask start->scratch seed Add a seed crystal scratch->seed Failure success Crystals Form scratch->success Success evaporate Slowly evaporate solvent seed->evaporate Failure seed->success Success add_antisolvent Add an anti-solvent evaporate->add_antisolvent Failure evaporate->success Success reassess_solvent Re-evaluate solvent choice add_antisolvent->reassess_solvent Failure add_antisolvent->success Success failure Problem Persists reassess_solvent->failure

Caption: Troubleshooting workflow for lack of crystal formation.

Experimental Protocols

Protocol 1: Developing a Crystallization Method for 4-(4-Bromophenyl)isoxazol-5-amine

This protocol outlines a systematic approach to identifying a suitable solvent system for the crystallization of 4-(4-Bromophenyl)isoxazol-5-amine.

1. Initial Solvent Screening:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.
  • To each test tube, add a different solvent from the list below, dropwise at room temperature, until the solid dissolves.
  • Record the approximate solubility at room temperature.
  • Gently heat the soluble samples to ensure complete dissolution, then allow them to cool to room temperature and then in an ice bath.
  • Observe for crystal formation.

2. Co-solvent (Anti-solvent) Crystallization:

  • If a single solvent does not yield good crystals, a co-solvent system can be effective.
  • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
  • Slowly add a "poor" solvent (an "anti-solvent," in which it is poorly soluble) dropwise until the solution becomes slightly turbid.
  • Gently heat the solution until the turbidity just disappears.
  • Allow the solution to cool slowly.

3. Bulk Recrystallization:

  • Once a suitable solvent or co-solvent system is identified, proceed with a larger scale recrystallization.
  • Dissolve the crude 4-(4-Bromophenyl)isoxazol-5-amine in the minimum amount of the chosen hot solvent.
  • If necessary, perform a hot filtration to remove any insoluble impurities.
  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling. Perform a hot filtration to remove the charcoal.
  • Allow the clear filtrate to cool slowly to room temperature.
  • Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
  • Dry the crystals under vacuum.
Data Presentation: Solvent Screening for 4-(4-Bromophenyl)isoxazol-5-amine
SolventPolarity IndexBoiling Point (°C)Expected Solubility of 4-(4-Bromophenyl)isoxazol-5-amineSuitability for Crystallization
Water10.2100LowGood anti-solvent
Ethanol5.278Moderate to High (hot)Potentially good single solvent
Methanol6.665HighMay require an anti-solvent
Acetone5.156HighMay require an anti-solvent
Ethyl Acetate4.477ModerateGood potential as a single solvent
Dichloromethane3.140HighLikely too volatile, may be a "good" solvent in a co-solvent system
Toluene2.4111Low to ModerateGood potential as a single solvent
Hexane0.169Very LowGood anti-solvent

This table is based on general principles of solubility for aromatic amines and isoxazole derivatives. Experimental verification is crucial.

References

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27.
  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.

Sources

Troubleshooting

Improving the regioselectivity of isoxazole synthesis

Technical Support Center: Isoxazole Synthesis Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in isoxazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during isoxazole synthesis, offering step-by-step solutions and explaining the causality behind each recommendation.

Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[1][2] However, with unsymmetrical alkynes, it can often lead to a mixture of regioisomers.

Question: My reaction of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?

Answer: The formation of a mixture indicates that the reaction is proceeding without strong regiochemical control. While the 3,5-disubstituted isomer is often the thermodynamically favored product with terminal alkynes, achieving high selectivity requires optimizing conditions to favor a specific reaction pathway.[3]

Causality & Solutions:

  • Catalysis (The Copper(I) Advantage): The most robust method to ensure high regioselectivity for the 3,5-isomer is to employ a copper(I) catalyst.[4]

    • Mechanism: The copper(I) species coordinates with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate alters the electronic properties and steric profile of the alkyne, leading to a highly ordered transition state with the nitrile oxide that almost exclusively yields the 3,5-disubstituted product.[4][5]

    • Recommendation: Introduce a catalytic amount (5-10 mol%) of a Cu(I) source, such as CuI, or generate it in situ from CuSO₄ with a reducing agent like sodium ascorbate. This method is highly reliable and tolerates a wide variety of functional groups.[4]

  • In Situ Nitrile Oxide Generation: Nitrile oxides are reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield and can complicate purification.[3][6] Generating the nitrile oxide slowly in situ ensures its concentration remains low, favoring the desired cycloaddition over dimerization.

    • Recommendation: Generate the nitrile oxide from a stable precursor like an aldoxime using an oxidant (e.g., N-Chlorosuccinimide (NCS), tert-butyl nitrite) or from a hydroximoyl chloride using a mild base (e.g., triethylamine).[6][7] The slow addition of the oxidant or base to the reaction mixture containing the alkyne and catalyst is highly effective.

  • Solvent Choice: While catalysis is the primary driver, solvent polarity can play a secondary role.

    • Recommendation: Solvents like THF, toluene, or a mixture of t-BuOH/water are commonly used for copper-catalyzed reactions. For uncatalyzed reactions, less polar solvents can sometimes slightly improve selectivity.[3][8]

Question: I need to synthesize a 3,4-disubstituted isoxazole, but the cycloaddition with a terminal alkyne always gives the 3,5-isomer. What strategies should I employ?

Answer: Synthesizing 3,4-disubstituted isoxazoles via cycloaddition is challenging because it is the anti-thermodynamic product for terminal alkynes.[9] Therefore, alternative strategies that override the inherent reactivity patterns are required.

Causality & Solutions:

  • Enamine-Based [3+2] Cycloaddition (Metal-Free): This is a highly effective and regiospecific method.[9][10]

    • Mechanism: An aldehyde is first converted in situ to a nucleophilic enamine using a secondary amine catalyst (e.g., pyrrolidine). This enamine then acts as the dipolarophile. The cycloaddition with the nitrile oxide proceeds with a defined regiochemistry, and subsequent elimination of the amine affords the 3,4-disubstituted isoxazole.

    • Recommendation: React an aldehyde and a hydroximoyl chloride (nitrile oxide precursor) in the presence of a secondary amine like pyrrolidine and a base like triethylamine. Non-polar solvents such as toluene or CH₂Cl₂ have been shown to give the best yields.[10]

  • Use of Alkynes with Directing Groups: Employing an alkyne with a leaving group can direct the regioselectivity.

    • Mechanism: Using a vinylphosphonate bearing a leaving group (like a bromine or an amino group) can control the orientation of the cycloaddition, leading to 3,4-disubstituted isoxazoles after subsequent elimination.[11]

  • Chalcone-Rearrangement Strategy: This method involves the reaction of β-ketoacetals (derived from chalcones) with hydroxylamine hydrochloride.[12]

    • Recommendation: While this is a condensation-based approach, it provides a reliable route to 3,4-disubstituted isoxazoles, avoiding the challenges of cycloaddition regiocontrol.[12]

Problem 2: Poor Regioselectivity in Condensation Reactions

Question: My Claisen condensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine gives a poor ratio of regioisomers. How can I improve the selectivity?

Answer: The classic Claisen isoxazole synthesis often suffers from poor regioselectivity with unsymmetrical 1,3-dicarbonyls because both carbonyl groups can react with the hydroxylamine.[13] The key is to differentiate the reactivity of the two carbonyl groups.

Causality & Solutions:

  • pH Control: The reaction mechanism involves nucleophilic attack at a carbonyl, and the pH of the medium can influence which carbonyl is more electrophilic or which intermediate is more stable.

    • Recommendation: Systematically screen the reaction pH. Acidic conditions often favor attack at the more reactive ketone, while basic conditions can favor a different pathway. This is often the simplest parameter to adjust.[4][6]

  • Use of β-Enamino Diketone Substrates: Converting the 1,3-dicarbonyl to a β-enamino diketone provides a powerful handle for directing regioselectivity.[13][14]

    • Mechanism: The enamine functionality deactivates the adjacent carbonyl group towards nucleophilic attack. This effectively "protects" one side of the molecule, directing the initial attack of hydroxylamine to the remaining, more electrophilic carbonyl.

    • Recommendation: Synthesize the β-enamino diketone precursor first. The subsequent cyclocondensation with hydroxylamine often shows dramatically improved regioselectivity.[13][15]

  • Lewis Acid Catalysis: A Lewis acid can selectively coordinate to one of the carbonyl oxygens, enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine.

    • Recommendation: In the synthesis from β-enamino diketones, the addition of a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) is a well-established method to control regioselectivity.[6][13] The amount of Lewis acid is a critical parameter to optimize, with studies showing that 2.0 equivalents can provide excellent selectivity for the 3,4-disubstituted isomer.[13]

Decision-Making Flowchart for Improving Regioselectivity

G start Poor Regioselectivity Observed method What is your synthetic method? start->method cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition cond Condensation (1,3-Dicarbonyl + NH₂OH) method->cond Condensation cyclo_q What is your target isomer? cyclo->cyclo_q iso_35 Target: 3,5-Disubstituted cyclo_q->iso_35 iso_34 Target: 3,4-Disubstituted cyclo_q->iso_34 sol_35 Solution: 1. Add Cu(I) catalyst (e.g., CuI). 2. Use in-situ generation of nitrile oxide. 3. Optimize solvent (THF, tBuOH/H₂O). iso_35->sol_35 end Improved Regioselectivity sol_35->end sol_34 Solution: 1. Switch to Enamine [3+2] Cycloaddition. 2. Use alkynes with directing groups. 3. Consider β-ketoacetal condensation route. iso_34->sol_34 sol_34->end sol_cond Solution: 1. Convert dicarbonyl to β-enamino diketone. 2. Add Lewis Acid (e.g., BF₃·OEt₂). 3. Systematically screen reaction pH. 4. Change solvent (e.g., EtOH vs. MeCN). cond->sol_cond sol_cond->end

Caption: A decision-making flowchart for troubleshooting regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the Huisgen [3+2] cycloaddition for isoxazole synthesis?

A1: The regioselectivity is primarily governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[3][16] The reaction favors the orientation that results in the smallest HOMO-LUMO energy gap and the largest overlap between the orbitals. For the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide. This interaction favors the formation of the 3,5-disubstituted isoxazole. Steric effects also play a role, disfavoring the transition state where the largest substituents are close to each other.[7][16]

Q2: How do I choose between a cycloaddition and a condensation strategy for my target isoxazole?

A2: The choice depends on the substitution pattern of the target isoxazole and the availability of starting materials.

  • For 3,5-disubstituted isoxazoles: The copper-catalyzed 1,3-dipolar cycloaddition is often the most efficient and high-yielding method, especially if the corresponding terminal alkyne and aldoxime are readily available.[4]

  • For 3,4-disubstituted isoxazoles: Direct cycloaddition is difficult. An enamine-based cycloaddition[10] or a condensation approach using β-enamino diketones with Lewis acids is generally preferred.

  • For polysubstituted isoxazoles: Both methods can be adapted. The choice will depend on which starting materials (e.g., an internal alkyne vs. a complex 1,3-dicarbonyl) are more accessible.

Q3: What is the role of a Lewis acid like BF₃·OEt₂ in controlling regioselectivity?

A3: In the condensation of β-enamino diketones with hydroxylamine, the Lewis acid (BF₃·OEt₂) acts as a carbonyl activator.[6][13] It coordinates to the oxygen of the free carbonyl group, significantly increasing its electrophilicity. This coordination directs the initial nucleophilic attack of hydroxylamine to that specific carbonyl, effectively controlling the first step of the cyclization and, consequently, the final regiochemical outcome.[13] The amount of BF₃·OEt₂ is crucial; optimization studies show that different equivalents can favor different isomers.[13]

Q4: Are there any "green" or metal-free methods to improve regioselectivity?

A4: Yes. Several methods align with the principles of green chemistry.

  • Enamine [3+2] Cycloaddition: As mentioned, the synthesis of 3,4-disubstituted isoxazoles via enamine intermediates is a metal-free approach that offers excellent regiocontrol.[9][10]

  • Mechanochemistry: Ru-catalyzed 1,3-dipolar cycloadditions performed under solvent-free, ball-milling conditions have been shown to provide high regioselectivity for 3,4- and 3,4,5-isoxazoles.[17]

  • Ultrasonication: Ultrasound-assisted synthesis can accelerate reactions, often leading to higher yields and shorter reaction times, and can be applied to various isoxazole synthetic routes.[18][19]

  • Water as a Solvent: Some methods have been developed that use water as a solvent, for example, using oxone as an oxidizing agent for the in situ generation of nitrile oxides.[20]

Key Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the highly regioselective synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime.[4][5]

Materials:

  • Terminal Alkyne (1.0 mmol, 1.0 eq.)

  • Aldoxime (1.1 mmol, 1.1 eq.)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 eq.)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 eq.), aldoxime (1.1 eq.), and CuI (0.05 eq.).

  • Add anhydrous THF (5 mL) followed by triethylamine (2.0 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 3-12 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This protocol details the synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid to control regioselectivity.[6][13]

Materials:

  • β-Enamino Diketone (0.5 mmol, 1.0 eq.)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (0.6 mmol, 1.2 eq.)

  • Pyridine (0.7 mmol, 1.4 eq.)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (1.0 mmol, 2.0 eq.)

  • Acetonitrile (MeCN), anhydrous (4 mL)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the β-enamino diketone (1.0 eq.) in anhydrous acetonitrile (4 mL).

  • Add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.4 eq.) to the solution.

  • Cool the mixture in an ice bath (0 °C) and slowly add BF₃·OEt₂ (2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired 3,4-disubstituted isoxazole.

Data Summary: Effect of Reaction Conditions on Regioselectivity

The following table, adapted from the work of Chavez et al., illustrates how reaction conditions can be tuned to favor different regioisomers from the same β-enamino diketone precursor.[13]

EntryMethodSolventAdditiveTemp.Major ProductRegioisomeric RatioYield (%)
1AEtOHNaOAcReflux4,5-isomer85:1581
2BH₂O/EtOHNa₂CO₃Reflux4,5-isomer20:8075
3CMeCNBF₃·OEt₂RT3,4-isomer90:1079

Method A/B favors the 4,5-disubstituted product, while Method C with a Lewis acid strongly favors the 3,4-disubstituted product.

References

  • Reddy, D., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Bulletin of Materials Science. [Link]

  • Chavez, F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Bak, R., et al. (2017). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Silva, D., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. [Link]

  • Chavez, F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Sci-Hub. [Link]

  • Kadam, K.S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Hernandez, J.G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. [Link]

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. [Link]

  • Chavez, F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. [Link]

  • Organic Chemistry Portal. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of regioisomeric 3,5‐diarylsubstituted isoxazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • RSC Publishing. (2017). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications. [Link]

  • Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • ResearchGate. (2005). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate. [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. [Link]

  • Beilstein Journals. (2014). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. [Link]

  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]

  • Deshmukh, R., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • da Silva, A.C.S., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link]

  • Al-Adiwish, W.M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. SpringerPlus. [Link]

  • ResearchGate. (2023). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. [Link]

  • Journal of Chemical Reaction and Synthesis. (2020). Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes. Journal of Chemical Reaction and Synthesis. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 4-(4-Bromophenyl)isoxazol-5-amine

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-(4-Bromophenyl)isoxazol-5-amine. Here, we move beyond a simple rec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-(4-Bromophenyl)isoxazol-5-amine. Here, we move beyond a simple recitation of steps to offer a comprehensive support center, complete with troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-tested experience. Our goal is to empower you to not only successfully synthesize the target molecule but also to understand the underlying chemistry, anticipate challenges, and systematically resolve any issues that may arise during your experimental work.

Section 1: Recommended Synthetic Pathway & Experimental Protocol

The synthesis of 4-(4-Bromophenyl)isoxazol-5-amine can be efficiently achieved on a scalable basis through the cyclization of a β-ketonitrile with hydroxylamine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields and purity of the final product.

Overall Reaction Scheme:

Synthetic Pathway cluster_0 Step 1: Claisen Condensation (Optional) cluster_1 Step 2: Isoxazole Ring Formation SM1 Ethyl 4-bromobenzoate Intermediate 4-Bromobenzoylacetonitrile (β-ketonitrile) SM1->Intermediate NaH or NaOEt SM2 Acetonitrile SM2->Intermediate Product 4-(4-Bromophenyl)isoxazol-5-amine Intermediate->Product Reagent Hydroxylamine (NH2OH) Reagent->Product Base (e.g., NaOAc) Troubleshooting Problem Low or No Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Starting Material Degradation Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Increase reaction time or temperature. Ensure proper stoichiometry. Cause1->Solution1 Solution2 Verify purity of starting materials. Use fresh hydroxylamine. Cause2->Solution2 Solution3 Control pH carefully. Consider a milder base. Cause3->Solution3

Troubleshooting

Technical Support Center: Catalyst Selection for Isoxazole Ring Formation

Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to catalyst selection and reaction optimization for the synthesis of this critical heterocyclic scaffold.

Section 1: Catalyst Selection Fundamentals (FAQs)

This section covers foundational questions regarding the choice of catalysts for constructing the isoxazole ring, focusing on the prevalent 1,3-dipolar cycloaddition method.

Q1: What are the most common catalytic methods for isoxazole synthesis?

A1: The most widely employed and versatile method for isoxazole synthesis is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne.[1] While this reaction can proceed thermally, catalysis is frequently essential to control regioselectivity, improve yields, and broaden the substrate scope under milder conditions. The primary catalytic systems involve:

  • Copper(I) Catalysis: This is the most common approach, particularly for reactions involving terminal alkynes. It directs the regioselectivity to almost exclusively yield the 3,5-disubstituted isoxazole.[2][3]

  • Rhodium(II) Catalysis: Rhodium carbenes, generated from precursors like N-sulfonyl-1,2,3-triazoles, can engage in formal [3+2] cycloadditions with isoxazoles themselves to form new heterocyclic systems, showcasing the unique reactivity of rhodium.[4][5]

  • Gold(III) Catalysis: Gold chlorides have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles in high yields.[6]

  • Organocatalysis: Metal-free approaches have gained traction. For instance, bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the formation of isoxazoles from precursors like ethyl nitroacetate and aromatic aldehydes.[7]

Q2: How do I choose between a copper, rhodium, or gold catalyst for my reaction?

A2: The choice of metal catalyst is fundamentally dictated by the specific synthetic transformation you aim to achieve.

  • Choose Copper(I) for Regioselective [3+2] Cycloadditions: If your goal is the classic construction of a 3,5-disubstituted isoxazole from a nitrile oxide and a terminal alkyne , a copper(I) catalyst is the industry standard. The mechanism involves the formation of a copper(I) acetylide, which then reacts with the nitrile oxide, ensuring high regioselectivity.[6]

  • Consider Gold for Intramolecular Cyclizations: If your strategy involves the cycloisomerization of a precursor like an α,β-acetylenic oxime, gold catalysts such as AuCl₃ are highly effective and can provide access to various substitution patterns (3-substituted, 5-substituted, or 3,5-disubstituted) based on the substrate design.[6]

  • Use Rhodium for Advanced Transformations: Rhodium catalysts are typically used for more complex transformations beyond the basic isoxazole ring formation. For instance, they can catalyze the reaction of N-sulfonyl-1,2,3-triazoles with pre-formed isoxazoles to create highly substituted 3-aminopyrroles, demonstrating a powerful method for scaffold hopping.[4]

The following workflow outlines a general decision process for catalyst selection.

G Catalyst Selection Workflow for Isoxazole Synthesis cluster_0 Reaction Type cluster_1 Catalyst Choice start Identify Synthetic Strategy cyclo [3+2] Cycloaddition (Nitrile Oxide + Alkyne) start->cyclo Intermolecular cycloiso Intramolecular Cycloisomerization start->cycloiso Intramolecular advanced Post-Synthetic Modification / Transannulation start->advanced Complex Scaffold copper Copper(I) (e.g., CuI, CuSO₄/Ascorbate) For high regioselectivity with terminal alkynes. cyclo->copper Terminal Alkyne? Yes organo Organocatalyst (e.g., DABCO) For metal-free alternatives. cyclo->organo Terminal Alkyne? No (or desire metal-free) gold Gold(III) (e.g., AuCl₃) For α,β-acetylenic oximes. cycloiso->gold rhodium Rhodium(II) (e.g., Rh₂(OAc)₄) For transannulation or ylide formation. advanced->rhodium G Troubleshooting Low Yield cluster_no Starting Materials Remain cluster_yes Starting Materials Consumed start Low or No Product check_sm Are Starting Materials Consumed? (TLC/LCMS) start->check_sm sm_no No / Partial Consumption check_sm->sm_no No sm_yes Yes, but multiple spots / low product check_sm->sm_yes Yes catalyst_issue Potential Catalyst Deactivation sm_no->catalyst_issue nitrile_oxide_issue Inefficient Nitrile Oxide Generation sm_no->nitrile_oxide_issue catalyst_sol Solution: 1. Use inert atmosphere. 2. Add fresh reducing agent (e.g., Ascorbate). 3. Use fresh catalyst salt. catalyst_issue->catalyst_sol nitrile_oxide_sol Solution: 1. Use fresh oxidant (e.g., NCS). 2. Check stoichiometry. 3. Verify precursor purity. nitrile_oxide_issue->nitrile_oxide_sol dimer_issue Nitrile Oxide Dimerization sm_yes->dimer_issue dimer_sol Solution: 1. Use slow addition of oxidant. 2. Lower reaction temperature. 3. Ensure high alkyne concentration. dimer_issue->dimer_sol

A troubleshooting workflow for low-yield isoxazole synthesis.

Q5: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A5: Regioselectivity is a common challenge, especially when uncatalyzed or when using internal alkynes. [3][8]

  • For Terminal Alkynes: If you are reacting a nitrile oxide with a terminal alkyne and getting a mixture of 3,4- and 3,5-disubstituted isoxazoles, the issue is almost certainly a lack of effective catalysis.

    • Solution: The use of a copper(I) catalyst is the most reliable method to ensure high regioselectivity for the 3,5-isomer. [3]The mechanism proceeds through a copper acetylide intermediate that dictates the regiochemical outcome. Ensure your catalyst system is active.

  • For Internal Alkynes: Synthesizing 3,4-disubstituted isoxazoles is more challenging. Regioselectivity with internal alkynes is governed by a subtle interplay of steric and electronic factors of the substituents on both the alkyne and the nitrile oxide.

    • Solution: There is no single catalyst that universally solves this problem. The solution involves systematically modifying the reaction. Changing the solvent polarity or adding a Lewis acid can sometimes influence the outcome. [8]Often, the most effective approach is to modify the electronic properties of the substrates to favor one isomer.

Section 3: Experimental Protocol

Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a standard, reliable method for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne using a CuSO₄/Sodium Ascorbate catalyst system.

Materials:

  • Aryl/Alkyl Aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.10 eq, 10 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: e.g., Acetonitrile (CH₃CN) or a 1:1 mixture of tert-Butanol and Water

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq), terminal alkyne (1.1 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.10 eq).

  • Solvent Addition: Add the chosen solvent to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the aldoxime.

  • Inert Atmosphere (Optional but Recommended): While the in situ reduction of Cu(II) makes this system robust, purging the flask with an inert gas for 5-10 minutes is good practice.

  • Initiation: Begin stirring the mixture. In a separate container, dissolve the N-Chlorosuccinimide (NCS) (1.1 eq) in a small amount of the reaction solvent.

  • Slow Addition: Add the NCS solution dropwise to the reaction mixture over a period of 30-60 minutes at room temperature. A color change (often to green or blue) is typically observed.

    • Scientific Rationale: Slow addition of the oxidant (NCS) generates the nitrile oxide in situ at a low concentration, minimizing the competing dimerization side reaction and maximizing its capture by the copper acetylide intermediate. [8]6. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

References

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225. [Link]

  • Organic Chemistry Portal. Isoxazole Synthesis. [Link]

  • Yadav, R., & Kaur, G. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34238–34265. [Link]

  • Wang, Y.-N., et al. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters, 17(21), 5344–5347. [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE - University of Florence Research Repository. [Link]

  • Chavan, P., & Tupare, S. (2024). Construction of Isoxazole ring: An Overview. Biointerf. Res. Appl. Chem., 14(3), 294-304. [Link]

  • Moody, C. J., & O'Connell, M. J. (2009). The rhodium carbene route to oxazoles: a remarkable catalyst effect. Chemical Communications. [Link]

  • Blackmond, D. G., et al. (2018). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. Angewandte Chemie International Edition, 57(51), 16823-16827. [Link]

  • Brecht, V., et al. (2024). Asymmetric Rh Diene Catalysis under Confinement: Isoxazole Ring‐Contraction in Mesoporous Solids. Chemistry – A European Journal. [Link]

  • Brecht, V., et al. (2024). Synthesis pathway of isoxazoles. ResearchGate. [Link]

  • Moody, C. J., & O'Connell, M. J. (2010). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry, 75(1), 152–161. [Link]

  • Li, Y., et al. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. New Journal of Chemistry. [Link]

  • Hsieh, C.-H., et al. (2019). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 24(11), 2153. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34238-34265. [Link]

  • Glorius, F., et al. (2022). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Journal of the American Chemical Society. [Link]

  • Chemical Engineering, IIT Guwahati. (2021). Catalyst deactivation. YouTube. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. [Link]

  • D'Agostino, S., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 65. [Link]

  • Chemical Engineering Department, IIT Guwahati. (2023). Lec 13 Catalyst deactivation. YouTube. [Link]

  • Wikipedia. (2023). Isoxazole. [Link]

  • Pinto, A., et al. (2020). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. ResearchGate. [Link]

  • Jayaroopa, P. (2013). Isoxazole and its Derivatives in Medicinal Chemistry: A Review. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. [Link]

Sources

Optimization

Technical Support Center: Managing Stability Issues of Isoxazol-5-amine Derivatives

Introduction The isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] However, the inherent chemical properties of the isoxazole ring, particularly the labile nitrogen-oxygen (N-O) bond, present significant stability challenges for researchers in drug development.[2][4][5] This guide provides a comprehensive technical resource designed to help scientists anticipate, diagnose, and manage the stability issues associated with isoxazol-5-amine derivatives. We will explore the mechanistic basis of degradation and offer field-proven troubleshooting strategies and protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of isoxazol-5-amine derivatives.

Q1: My isoxazol-5-amine derivative is rapidly degrading in my aqueous assay buffer. What is the most likely cause?

The most common cause of degradation in aqueous media is the cleavage of the isoxazole ring's N-O bond, which is susceptible to hydrolysis.[5][6] This reaction is often highly dependent on pH, with both acidic and, more commonly, basic conditions accelerating the degradation.[7][8] Base-catalyzed ring opening is a well-documented pathway for isoxazoles.[8]

Q2: What are the ideal storage conditions for solid and solution-based samples of these derivatives?

For solid compounds, storage at low temperatures (-20°C is recommended), protected from light in tightly sealed containers with a desiccant, is best practice. For solutions, prepare them fresh whenever possible. If storage is necessary, flash-freeze aliquots in an appropriate solvent and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: I've observed my compound changing color after being left on the bench. Why is this happening?

This is likely due to photodecomposition. The isoxazole ring can undergo photochemical rearrangement or degradation upon exposure to UV or even ambient laboratory light.[4][5][9] This can lead to the formation of colored impurities. Always handle these compounds in amber vials and minimize exposure to direct light.

Q4: What are the typical products formed when an isoxazol-5-amine derivative degrades?

The primary degradation event is typically the cleavage of the N-O bond. This leads to ring-opened intermediates which can subsequently rearrange. Common degradation products include β-amino enones (from reductive cleavage) or α-cyanoketones and other carbonyl compounds (from hydrolytic or photolytic cleavage).[6][7][10][11] For example, the degradation of one isoxazole derivative in acidic solution yielded 2-butanone, ammonia, and hydroxylamine as byproducts of ring fragmentation.[7]

Q5: Is the 5-amino group itself a major source of instability?

While the isoxazole ring opening is the most cited liability, the 5-amino group, being an electron-donating group, can influence the electronic properties and thus the stability of the ring. Furthermore, like other aromatic amines, it can be susceptible to oxidative degradation, although this is often a secondary concern compared to the lability of the N-O bond.[12] Interestingly, in some synthetic applications, this amino group has been found to be surprisingly non-reactive.[13]

Troubleshooting Guide: Diagnosing and Solving Stability Problems

This section provides a structured approach to identifying and mitigating specific stability issues during your experiments.

Problem 1: Rapid and Unexplained Loss of Parent Compound in Solution

Your HPLC or LC-MS analysis shows a time-dependent decrease in the peak corresponding to your parent compound, even at room temperature.

  • Logical Workflow for Diagnosing Solution Instability

    Caption: Workflow for diagnosing solution-based instability.

  • Causality & Explanation:

    • pH-Mediated Hydrolysis: The stability of isoxazoles can vary dramatically with pH. The drug leflunomide, for instance, is stable at acidic pH but degrades with a half-life of only 1.2 hours at 37°C and pH 10.[8] This is because hydroxide ions can directly attack the electron-deficient carbon atoms of the ring, initiating the N-O bond cleavage. A systematic pH-rate profile is the definitive way to characterize this behavior.

    • Oxidation: Autoxidation can occur, especially for derivatives with electron-rich substituents. Dissolved oxygen in the solvent can initiate free-radical chain reactions that lead to degradation.[14] Working under an inert atmosphere removes this variable.

    • Solvent Effects: Protic solvents like methanol could potentially participate in solvolysis reactions. While less common than hydrolysis, it should be considered. Always use high-purity, anhydrous solvents when possible.

Problem 2: High Variability and Poor Reproducibility in Assays

Your results are inconsistent from one day to the next, or even between wells on the same plate.

  • Potential Causes & Solutions:

    • Photodegradation: Inconsistent exposure to light between experiments can cause significant variability.

      • Solution: Implement strict light-protection protocols. Work in a dimly lit room or use yellow lighting. Cover plate readers and incubators. Wrap solvent reservoirs in aluminum foil. UV irradiation is known to induce isoxazole ring rearrangement.[4][5]

    • Adsorption to Surfaces: Highly lipophilic derivatives may adsorb to plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in solution.

      • Solution: Use low-adhesion plastics or silanized glassware. Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffers, if compatible with your assay, to reduce non-specific binding.

    • Thermal Gradients: Inconsistent heating, such as in a plate reader that heats unevenly, can cause differential degradation rates across a plate.

      • Solution: Verify the temperature uniformity of your equipment. Allow plates to equilibrate fully to the target temperature before starting measurements.

Experimental Protocols: A Framework for Stability Assessment

To systematically evaluate the stability of a new isoxazol-5-amine derivative, a Forced Degradation Study is the industry-standard approach.[15][16][17] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation, which helps in identifying potential degradation products and developing stability-indicating analytical methods.

Protocol: Forced Degradation Study for Isoxazol-5-amine Derivatives

This protocol is designed to identify the key liabilities of your compound. The goal is to achieve 5-20% degradation; if degradation is too rapid, reduce the stressor's intensity (concentration, temperature, or time).[18]

1. Preparation:

  • Prepare a stock solution of your compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
  • Prepare all necessary stressor solutions (see table below).

2. Stress Conditions:

Stress ConditionReagent/ProcedureTypical ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HClRoom Temp (RT) for 24h, then 60°C for 24h if no degradation.Probes for acid-catalyzed ring opening. Specific acid catalysis can be significant at low pH.[7]
Base Hydrolysis 0.1 M NaOHRT for 2h, check frequently. Use with caution. Probes for base-catalyzed ring opening, often the most significant liability for isoxazoles.[5][8]
Oxidation 3% H₂O₂RT for 24h, protected from light.Simulates oxidative stress. The imidazole moiety in some heterocycles is known to be liable to oxidation.[19]
Thermal Stress Solid & Solution60°C for 48h, protected from light.Assesses intrinsic thermal stability and accelerates other degradation pathways.
Photostability Solid & SolutionExpose to ICH-compliant light source (UV/Vis).Identifies susceptibility to light-induced degradation, a known issue for isoxazoles.[4][9][18]

3. Experimental Workflow:

  • Flowchart of the Forced Degradation Protocol

    Caption: Step-by-step workflow for the forced degradation study.

4. Sample Analysis:

  • At each time point, withdraw an aliquot.
  • For acid/base samples, immediately neutralize with an equimolar amount of base/acid.
  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.
  • Analyze immediately using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the masses of any new peaks.

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
  • Characterize the mass of major degradation products. This information is crucial for understanding the degradation pathway and can guide future medicinal chemistry efforts to improve stability.

By following this structured approach, you can systematically characterize the stability profile of your isoxazol-5-amine derivatives, enabling you to design more robust experiments and develop more stable drug candidates.

References

  • ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. Available from: [Link]

  • Unknown Author. (n.d.). Synthetic reactions using isoxazole compounds. [Source document appears to be a chapter or review].
  • NSF Public Access Repository. (n.d.). Diradical Interactions in Ring-Open Isoxazole.
  • Komatsuda, M., Ohki, H., Kondo Jr., H., Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24, 3270-3274. Available from: [Link]

  • Komatsuda, M., Ohki, H., Kondo Jr., H., Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available from: [Link]

  • National Institutes of Health. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Available from: [Link]

  • Unknown Author. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available from: [Link]

  • Unknown Author. (2025). Recent Developments in the Chemistry of Isoxazol-5-ones. ResearchGate. Available from: [Link]

  • Unknown Author. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Unknown Author. (2022). Forced Degradation – A Review. [Source document].
  • MedCrave. (2016). Forced Degradation Studies. Available from: [Link]

  • National Institutes of Health. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PMC. Available from: [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Duplicate Source].
  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Duplicate Source]. Available from: [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • MDPI. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Available from: [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link]

  • National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available from: [Link]

  • PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Available from: [Link]

  • PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]

  • ResearchGate. (2017). Degradation Pathway. Available from: [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

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Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 4-(4-Bromophenyl)isoxazol-5-amine in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4-(4-Bromophenyl)isoxazol-5-amine in experimental assays. Our goal is to equip you with the knowledge and protocols to ensure reliable and reproducible results.

Introduction: The Challenge of Poor Solubility

4-(4-Bromophenyl)isoxazol-5-amine is a versatile compound with significant potential in pharmaceutical research, particularly in the development of anti-inflammatory and anti-cancer agents.[1] Like many promising drug candidates, its hydrophobic nature presents a significant hurdle in biological assays due to poor aqueous solubility. This can lead to several experimental issues, including:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in the assay will be lower than intended.[2]

  • Poor reproducibility: Inconsistent dissolution between experiments can lead to variable and unreliable data.[2]

  • Compound precipitation: The compound may fall out of solution when diluted into aqueous assay buffers, leading to inaccurate results.[3]

This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results in my cell-based assay with 4-(4-Bromophenyl)isoxazol-5-amine. Could this be a solubility issue?

A1: Yes, inconsistent results are a classic sign of poor compound solubility. When a compound is not fully dissolved in the stock solution or precipitates upon dilution into the aqueous assay medium, the effective concentration delivered to the cells will vary between wells and experiments. This leads to a high degree of variability in your data. It is crucial to first ensure the compound is fully solubilized in your stock solution and remains in solution at the final assay concentration.

Q2: What is the best solvent for making a stock solution of 4-(4-Bromophenyl)isoxazol-5-amine?

A2: For poorly soluble compounds like 4-(4-Bromophenyl)isoxazol-5-amine, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[4] However, it's important to be aware of the potential for DMSO to affect your assay. Other organic solvents like dimethylformamide (DMF) or ethanol can also be considered.[4][5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cells to DMSO varies depending on the cell type and the duration of exposure. Generally, it is recommended to keep the final concentration of DMSO in your assay medium at or below 0.5%.[6] Higher concentrations can lead to cytotoxicity and other off-target effects.[6][7][8] For sensitive cell lines, it may be necessary to use even lower concentrations, such as 0.1%.[6] Always include a vehicle control (medium with the same final concentration of DMSO as your test wells) in your experiments to account for any solvent effects.

Q4: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?

A4: This is a common issue known as "compound crashing out." Here are several strategies to address this:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Use of Co-solvents: In some cases, adding a small amount of a co-solvent like PEG400, glycerol, or Tween 80 to your assay buffer can improve solubility.[9]

  • Employing Solubilizing Excipients: Cyclodextrins are a class of cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[10][11][12][13][]

  • Lowering the Final Concentration: It may be that the desired final concentration exceeds the compound's aqueous solubility limit. Consider testing a lower concentration range.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for identifying and resolving solubility issues with 4-(4-Bromophenyl)isoxazol-5-amine.

Solubility_Troubleshooting cluster_prep Step 1: Stock Solution Preparation & Validation cluster_dilution Step 2: Dilution into Assay Buffer cluster_troubleshoot Step 3: Troubleshooting Precipitation cluster_assay Step 4: Assay Execution Prep Prepare High-Concentration Stock in 100% DMSO Validate Visually Inspect for Complete Dissolution Prep->Validate Ensure no particulates Dilute Perform Serial Dilution into Aqueous Buffer Validate->Dilute Observe Check for Precipitation (Visual, Light Scatter) Dilute->Observe Precipitation Precipitation Observed? Observe->Precipitation Success Proceed with Assay Precipitation->Success No Optimize Implement Solubilization Strategy Precipitation->Optimize Yes RunAssay Run Assay with Optimized Solubilization Protocol Success->RunAssay CoSolvent Option A: Add Co-solvents (e.g., PEG400) Optimize->CoSolvent Cyclodextrin Option B: Use Cyclodextrins Optimize->Cyclodextrin LowerConc Option C: Lower Final Concentration Optimize->LowerConc CoSolvent->RunAssay Cyclodextrin->RunAssay LowerConc->RunAssay VehicleControl Include Vehicle Control (DMSO + any excipients) RunAssay->VehicleControl

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility

Kinetic solubility is a high-throughput method to assess how readily a compound, dissolved in an organic solvent like DMSO, stays in solution when diluted into an aqueous buffer.[15][16][17][18][19] This is often the most relevant measure for in vitro assays.

Materials:

  • 4-(4-Bromophenyl)isoxazol-5-amine

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of 4-(4-Bromophenyl)isoxazol-5-amine in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

  • Prepare Dilution Plate: Add 198 µL of PBS to each well of a 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilutions: Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement:

    • Nephelometry: Measure light scattering to detect precipitated particles.[15] An increase in scattering indicates precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where the compound absorbs. A non-linear relationship between concentration and absorbance suggests precipitation.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic drugs.[11][12][13][]

Materials:

  • 4-(4-Bromophenyl)isoxazol-5-amine DMSO stock solution (e.g., 10 mM)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer (e.g., PBS or cell culture medium)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer. The concentration will need to be optimized, but a starting point of 10-50 mM is common.

  • Complex Formation:

    • Method A (Pre-complexation): Add the DMSO stock of your compound directly to the HP-β-CD solution. Vortex or sonicate for 15-30 minutes to facilitate complex formation.

    • Method B (In-situ formation): Add the required volume of HP-β-CD stock solution to your assay wells, followed by the DMSO stock of your compound.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes before adding to cells or initiating the assay.

  • Assay Execution: Proceed with your standard assay protocol, ensuring that the vehicle control contains the same concentration of both DMSO and HP-β-CD.

Data Presentation: Solvent Tolerance in Common Cell Lines

The following table summarizes typical DMSO tolerance levels for various cell lines. It is crucial to determine the specific tolerance for your cell line of interest.

Cell LineDMSO ConcentrationExposure TimeEffectReference
hAPCs1%72 hoursCytotoxic[7]
hAPCs0.5%72 hoursReduced viability (not cytotoxic)[7]
Hep G23-5%72 hoursGrowth inhibition[6]
RA FLSs>0.05%24 hoursSome toxicity observed[8]

Note: Cytotoxicity is often defined as a reduction in cell viability of more than 30%.[7]

Advanced Considerations

  • Thermodynamic vs. Kinetic Solubility: While kinetic solubility is often more relevant for initial screening, thermodynamic solubility measures the true equilibrium solubility of the solid compound in a buffer.[16][17][19] This is a more time-consuming measurement but can be valuable for lead optimization.

  • Particle Size Reduction: For some applications, techniques like micronization or nanosuspension can be employed to increase the surface area of the compound, thereby improving its dissolution rate.[20][21][22]

  • Alternative Assay Formats: If solubility issues persist, consider alternative assay formats that are more tolerant of poorly soluble compounds, such as bead-based assays or label-free technologies.

By systematically addressing the solubility of 4-(4-Bromophenyl)isoxazol-5-amine, researchers can generate more accurate and reproducible data, ultimately accelerating the drug discovery and development process.

References

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1074.
  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

  • Lima, A. A. N., et al. (2011). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. Latin American Journal of Pharmacy, 30(5), 789-797.
  • National Institutes of Health (NIH). (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • National Institutes of Health (NIH). (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • MDPI. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • National Institutes of Health (NIH). (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • Pharmaffiliates. (n.d.). 5-(4-Bromophenyl)isoxazol-3-amine. [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • ResearchGate. (2020). Cell viability following exposure to DMSO. [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Touro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. [Link]

  • IntechOpen. (2017). Alternative Technologies to Improve Solubility and Stability of Poorly Water-Soluble Drugs. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • PubChem. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Bromophenyl)isoxazol-5-amine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its ability to participate in various non-covalent interactions such as hydrogen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its ability to participate in various non-covalent interactions such as hydrogen bonding and π–π stacking.[1][2] When incorporated into larger scaffolds, isoxazole rings can significantly influence a compound's pharmacological properties.[1][2] This guide focuses on the 4-(4-Bromophenyl)isoxazol-5-amine core, a privileged structure in kinase inhibitor design, and delves into the structure-activity relationships (SAR) that govern its efficacy. Understanding these relationships is critical for optimizing lead compounds to enhance potency and selectivity.[1][3]

The Core Scaffold: A Foundation for Potency

The 4-(4-Bromophenyl)isoxazol-5-amine scaffold serves as an excellent starting point for kinase inhibitors. The key components contributing to its utility are:

  • Isoxazol-5-amine Moiety: This group often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.

  • 4-Bromophenyl Group: This lipophilic group typically orients towards a hydrophobic pocket within the kinase active site. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions for enhancing binding affinity. Furthermore, its position provides a vector for synthetic modification to explore and optimize interactions within this pocket.[3]

Comparative Analysis of Structural Modifications

The biological activity of this scaffold can be finely tuned by strategic chemical modifications. The following sections compare how substitutions at key positions impact inhibitory activity, drawing on data from analogous isoxazole and quinazoline-based inhibitor series.[3][4]

SAR at the 5-Amine Position (R1)

Modifications at the 5-amine position are crucial for modulating hinge-binding interactions and overall compound properties. While direct SAR data for the title compound is sparse in the provided results, we can infer logical relationships from similar isoxazole derivatives where amine groups are functionalized.[4][5]

  • Acylation and Sulfonylation: Converting the primary amine to an amide or sulfonamide can introduce additional hydrogen bond donors and acceptors, potentially forming more extensive networks with the kinase hinge. For instance, in a series of 4-phenoxy-phenyl isoxazoles, derivatives with bulky phenylacetamide groups showed strong inhibitory effects, suggesting that extending from this position can access additional binding regions.[4][6]

  • Urea Formation: Introducing a urea moiety can significantly enhance inhibitory performance by providing optimal hydrogen bond donors that can lock the inhibitor into the desired conformation at the active site.[4]

SAR at the 4-Bromophenyl Group (R2)

The bromophenyl group dictates interactions within the hydrophobic pocket. Altering its substitution pattern can dramatically affect potency.

  • Halogen Substitution: The position and nature of the halogen are critical. In related kinase inhibitor series, small, lipophilic, electron-withdrawing groups like bromine or chlorine at the meta- or para-position of a phenyl ring often lead to enhanced potency.[3] Moving the bromine or replacing it with other groups (e.g., -CF3, -Cl) can alter both the electronics and the steric fit within the hydrophobic pocket.[2]

  • Introduction of Other Groups: Replacing the bromine with small alkyl or alkoxy groups can probe the size and nature of the hydrophobic pocket. Electron-donating groups can increase the electron density of the ring system, which may be favorable for certain interactions.[3]

Quantitative Comparison of Isoxazole Derivatives

To illustrate the impact of these modifications, the following table summarizes IC50 data from a representative study on 4-phenoxy-phenyl isoxazole derivatives as Acetyl-CoA Carboxylase (ACC) inhibitors. While not the exact core structure, this data provides valuable insight into how modifications on the isoxazole scaffold affect biological activity.[4][6]

Compound IDR2 Substituent (Amide/Urea)Target Cell LineIC50 (µM)[4][6]
6h AcetamideMDA-MB-231>10
6l PhenylacetamideMDA-MB-2310.21
6p PhenylureaMDA-MB-2310.84
6q BenzylureaMDA-MB-2310.89
DOX Doxorubicin (Reference)MDA-MB-2311.02

This table demonstrates that extending from the core with larger aromatic groups (e.g., phenylacetamide in 6l ) can lead to a significant increase in potency compared to a simple acetamide (6h ).

Experimental Protocols

To ensure the reproducibility and validation of SAR data, standardized and well-documented experimental protocols are essential.

General Synthesis of 4-Aryl-Isoxazol-5-amine Derivatives

The synthesis of the core scaffold can be achieved through a multi-step process, often involving the condensation of a β-ketoester with hydroxylamine.[7][8]

Step 1: Synthesis of 3-Aryl-3-oxopropanoate A Claisen condensation between an acetophenone (e.g., 4-bromoacetophenone) and a dialkyl carbonate (e.g., diethyl carbonate) in the presence of a strong base like sodium hydride yields the corresponding β-ketoester.

Step 2: Formation of the Isoxazol-5(4H)-one Ring The resulting β-ketoester is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol. The reaction proceeds via condensation to form an oxime, followed by intramolecular cyclization to yield the isoxazol-5(4H)-one intermediate.[7]

Step 3: Synthesis of the 5-amino-isoxazole The isoxazol-5(4H)-one can be converted to the 5-amino derivative through various methods, including reductive amination or by first converting it to a 5-chloro-isoxazole intermediate followed by nucleophilic substitution with an amine.[9]

Workflow for Synthesis of Isoxazole Derivatives

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Derivatization (Example) A Aryl Aldehyde ABC A->ABC B Ethyl Acetoacetate B->ABC C Hydroxylamine HCl C->ABC D 3-Methyl-4-arylmethylene- isoxazol-5(4H)-one ABC->D One-pot reaction (e.g., catalyzed) E Isoxazol-5(4H)-one Product G Final Derivatives E->G Further Reactions F Amines, Alcohols, etc. F->G

Caption: General synthetic workflow for isoxazole derivatives.[7]

In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a common method for determining the IC50 values of inhibitors against a specific protein kinase.[10] It measures the amount of ADP produced, which is proportional to kinase activity.[10][11]

1. Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve.[10] Include a DMSO-only control.

2. Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. b. Add 2.5 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[10] d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, typically near the Km for ATP.[12] e. Incubate the plate at 30°C for 60 minutes.[10]

3. ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. b. Incubate for 40 minutes at room temperature.[10] c. Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. d. Incubate for 30 minutes at room temperature to produce a stable luminescent signal.[10]

4. Data Analysis: a. Measure luminescence using a plate reader. b. Plot the luminescent signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]

Logic Diagram for Kinase Assay

cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection A Kinase + Inhibitor (Pre-incubation) B Add ATP/Substrate (Initiate Reaction) A->B C ATP -> ADP (Phosphorylation) B->C D Stop Reaction & Deplete ATP C->D E Convert ADP to ATP D->E F Luciferase Reaction (Light Production) E->F G Measure Luminescence F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.[10]

Conclusion and Future Directions

The 4-(4-Bromophenyl)isoxazol-5-amine scaffold is a validated starting point for the development of potent kinase inhibitors. The structure-activity relationship is heavily influenced by substitutions on both the 5-amine and the 4-bromophenyl groups. Future optimization efforts should focus on:

  • Systematic Exploration of the Hydrophobic Pocket: Synthesizing a library of derivatives with diverse substitutions on the phenyl ring to build a more comprehensive QSAR model.

  • Enhancing Hinge-Binding: Exploring a wider range of functional groups at the 5-amine position to optimize hydrogen bonding networks.

  • Kinome-wide Selectivity Profiling: Evaluating promising compounds against a broad panel of kinases to assess their selectivity profile and identify potential off-target effects, which is a critical step in preclinical development.[11]

By applying the principles outlined in this guide, researchers can rationally design and optimize novel isoxazole-based inhibitors with improved potency, selectivity, and drug-like properties.[2][5]

References

  • Li, Y., Wang, Z., Zhang, J., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. National Institutes of Health. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Available from: [Link]

  • Li, S., Mei, Y., Jiang, L., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. Available from: [Link]

  • Kumar, R., Kaur, M., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Available from: [Link]

  • Li, S., Mei, Y., Jiang, L., et al. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Li, Y., Wang, Z., Zhang, J., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available from: [Link]

  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hy. (2024). RSC Publishing. Available from: [Link]

  • Zhang, H., Li, M., Wang, Y., et al. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. European Journal of Medicinal Chemistry. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Institutes of Health. Available from: [Link]

  • Reddy, T. S., Kumar, A., & Kumar, V. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Available from: [Link]

  • Kim, S., Park, S., Kim, H., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. Available from: [Link]

  • Zhang, Y., Liu, Y., Li, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE. Available from: [Link]

  • Hennequin, L. F., Allen, J., Boyle, F. T., et al. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Available from: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 4-(4-bromophenyl)isoxazol-5-amine and 4-(4-chlorophenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, consistently featuring in a diverse array of biologically...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, consistently featuring in a diverse array of biologically active molecules.[1][2] Its inherent electronic properties and synthetic tractability make it a fertile ground for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of two closely related isoxazole derivatives: 4-(4-bromophenyl)isoxazol-5-amine and 4-(4-chlorophenyl)isoxazol-5-amine. While direct head-to-head experimental data for these specific compounds is not extensively available in public literature, this guide synthesizes information from studies on analogous structures to provide a predictive comparison of their biological activities, supported by established principles of structure-activity relationships (SAR) and detailed experimental protocols.

The Influence of Halogen Substitution on Biological Activity

The introduction of halogen atoms, particularly chlorine and bromine, onto a phenyl ring appended to a heterocyclic core is a common strategy in drug design to modulate a compound's physicochemical properties and, consequently, its biological activity. The nature of the halogen at the para-position of the phenyl ring in 4-phenylisoxazol-5-amines can significantly impact their pharmacokinetic and pharmacodynamic profiles.

Key factors influenced by halogen substitution include:

  • Lipophilicity: Both chlorine and bromine increase the lipophilicity of a molecule compared to an unsubstituted phenyl ring. This can enhance membrane permeability and cellular uptake. Bromine is generally more lipophilic than chlorine.

  • Electronic Effects: Halogens are electron-withdrawing groups, which can influence the electronic distribution within the molecule, affecting its interaction with biological targets.

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine. These properties can lead to different binding interactions, such as halogen bonding, which can contribute to target affinity and selectivity.

Comparative Biological Activity Profile

Based on structure-activity relationship (SAR) studies of closely related isoxazole and other heterocyclic compounds, a comparative profile of the two title compounds can be extrapolated. The primary areas of anticipated biological activity for these compounds include anticancer and antimicrobial effects.

Anticancer Activity

Studies on analogous benzo[d]isoxazole derivatives provide valuable insights into the potential anticancer activity of 4-(4-halophenyl)isoxazol-5-amines. A comparative study on substituted benzo[d]isoxazoles revealed that the 4-bromophenyl derivative consistently exhibited slightly greater cytotoxicity against various cancer cell lines compared to the 4-chlorophenyl analog.[3] This suggests that the bromo-substituted compound may possess a modest advantage in anticancer potency.

Compound IDCore StructureR1R2IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HeLa (Cervical)
1b Benzo[d]isoxazoleH4-Chlorophenyl85.392.188.5
1c Benzo[d]isoxazoleH4-Bromophenyl76.481.279.3
Data extracted from a comparative analysis of substituted benzo[d]isoxazole analogs.[3]

The observed trend of Br > Cl in anticancer activity could be attributed to the higher lipophilicity and polarizability of bromine, potentially leading to enhanced cellular uptake and stronger interactions with the molecular target.

Antimicrobial Activity

The isoxazole moiety is a component of several antibacterial drugs.[4] SAR studies on isoxazole derivatives have indicated that the presence of a bromine group on the C-5 phenyl ring can enhance antibacterial activity.[4] This suggests that 4-(4-bromophenyl)isoxazol-5-amine may exhibit more potent antimicrobial effects compared to its chloro-substituted counterpart. The larger and more polarizable nature of bromine could facilitate stronger interactions with bacterial enzymes or cell wall components.

Experimental Protocols

To enable researchers to validate and expand upon the predicted biological activities, detailed protocols for relevant in vitro assays are provided below.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm. If using resazurin, a color change from blue to pink indicates bacterial growth.

MIC_Determination_Workflow A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare and standardize bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationship (SAR) Insights

The subtle difference in the halogen substituent at the para-position of the phenyl ring provides a valuable opportunity to probe the SAR of this chemical series.

Caption: Comparative SAR of bromo and chloro substituents.

Conclusion

While direct comparative experimental data for 4-(4-bromophenyl)isoxazol-5-amine and 4-(4-chlorophenyl)isoxazol-5-amine is limited, a comprehensive analysis of structure-activity relationships from analogous compounds suggests that the bromo-substituted derivative may exhibit slightly enhanced anticancer and antimicrobial activities. This is likely attributable to the increased lipophilicity and greater polarizability of bromine compared to chlorine, which can lead to improved pharmacokinetic properties and stronger target interactions. The provided experimental protocols offer a robust framework for researchers to empirically validate these predictions and further explore the therapeutic potential of this promising class of isoxazole derivatives. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates based on this scaffold.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Chikkula, K., & Veni, S. (2017). Isoxazole-a potent pharmacophore. Int J Pharm Pharm Sci, 9(7), 13-24. [Link]

  • Hawash, M., et al. (2021). Synthesis and biological evaluation of novel isoxazole-amide analogues as anticancer and antioxidant agents. Molecules, 26(5), 1435. [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Heterocyclic Chemistry. [Link]

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of Isoxazole-Based Inhibitors

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant drugs, including COX-2 inhibitors like valdecoxib and various kinase inhibitors explored in oncol...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant drugs, including COX-2 inhibitors like valdecoxib and various kinase inhibitors explored in oncology.[1][2] Its versatility and favorable physicochemical properties make it a privileged structure in drug design.[3] However, synthesizing a potent isoxazole-based inhibitor is only the beginning. Rigorously validating its mechanism of action (MoA) is a critical, multi-step process that ensures the compound's effects are due to the intended molecular interaction.

This guide provides an in-depth comparison of essential experimental techniques used to confirm and characterize the MoA of isoxazole-based inhibitors. We will move beyond mere protocols to explain the scientific rationale behind each method, empowering researchers to design robust validation workflows.

Chapter 1: The First Crucial Question: Does the Inhibitor Engage Its Target in a Cellular Environment?

Before dedicating resources to detailed biochemical characterization, it is paramount to confirm that the inhibitor interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method for verifying direct target engagement.[4][5]

The Principle of CETSA

CETSA operates on a fundamental biophysical principle: when a ligand binds to a protein, it generally increases the protein's thermal stability.[6] By treating intact cells with the isoxazole inhibitor and then subjecting them to a heat gradient, one can measure the amount of the target protein that remains soluble and folded at each temperature. A positive target engagement event is observed as a shift in the protein's melting curve to a higher temperature, indicating stabilization by the inhibitor.[6][7]

dot

Caption: High-level workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response CETSA (ITDRF-CETSA)

This protocol is designed to determine the concentration-dependent engagement of an isoxazole inhibitor with its target at a fixed temperature.

  • Cell Preparation: Culture a cell line known to express the target protein to approximately 80% confluency.

  • Compound Treatment: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into a PCR plate. Add the isoxazole inhibitor in a serial dilution (e.g., 10 concentrations) to the wells. Include a vehicle control (e.g., DMSO). Incubate at 37°C for a predetermined time (e.g., 1 hour) to allow for cell penetration and binding.[4]

  • Thermal Challenge: Based on a preliminary melting curve experiment, select a temperature that results in approximately 50-70% protein denaturation. Heat the entire PCR plate at this single, fixed temperature for 3 minutes in a thermal cycler, followed by a rapid cooling step to 4°C.[4]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the plate at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Quantify the amount of the specific target protein using an appropriate method like Western Blotting or an immunoassay (e.g., ELISA, HTRF).[8][9]

  • Data Analysis: Plot the amount of soluble target protein against the inhibitor concentration. The resulting curve can be fitted to determine an EC50 value, which represents the concentration of inhibitor required to stabilize 50% of the target protein population.

Chapter 2: Quantifying the Interaction: Biochemical and Biophysical Validation

Once target engagement is confirmed in a cellular context, the next step is to precisely quantify the inhibitor's interaction with its purified target protein. This is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Biochemical Assays: Measuring Functional Inhibition

For enzyme targets like kinases or cyclooxygenases (common targets for isoxazole inhibitors), biochemical assays directly measure the inhibitor's ability to block the enzyme's catalytic function.[1][10]

Example Protocol: A Kinase Inhibition Assay

Many isoxazole derivatives are designed as ATP-competitive kinase inhibitors.[11] The following is a generalized protocol for a luminescence-based kinase assay (e.g., ADP-Glo™).[12]

  • Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme, the specific peptide substrate, and ATP.

  • Compound Plating: Serially dilute the isoxazole inhibitor in DMSO and add it to a 384-well assay plate.

  • Enzyme/Substrate Addition: Add the kinase and its substrate to the wells containing the inhibitor. Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature.[12]

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors. Incubate for a defined period (e.g., 60 minutes).[12]

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP, fueling a luciferase/luciferin reaction that generates a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Assays: Measuring Direct Binding

Biophysical techniques provide orthogonal validation by measuring the direct physical interaction between the inhibitor and the target protein, independent of function.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the target protein.[13] It is considered the gold standard for thermodynamic characterization, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[14][15] This information is invaluable for understanding the driving forces of the interaction.[16]

  • Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for studying binding kinetics in real-time.[17] In a typical SPR experiment, the target protein is immobilized on a sensor chip. The isoxazole inhibitor is then flowed over the surface, and the binding is detected as a change in the refractive index.[18][19] SPR provides not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants, offering deeper insights into the inhibitor's binding mechanism.[20][21]

Chapter 3: Connecting Binding to Cellular Function

The final, critical phase of MoA validation is to demonstrate that the inhibitor's engagement with its target and subsequent biochemical inhibition translate into the desired biological effect within the cell.

Western Blotting for Pathway Analysis

If the isoxazole inhibitor targets a component of a signaling pathway (e.g., a protein kinase), Western blotting is an indispensable tool to verify the downstream consequences of target inhibition. For example, if the inhibitor targets a kinase, one would expect to see a dose-dependent decrease in the phosphorylation of that kinase's known substrates.[22][23]

dotdot graph SignalingPathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., VEGFR2)", fillcolor="#4285F4"]; TargetKinase [label="Target Kinase\n(e.g., CK1)"]; Substrate [label="Downstream Substrate"]; pSubstrate [label="Phospho-Substrate"]; Response [label="Cellular Response\n(e.g., Proliferation)", shape=octagon, fillcolor="#34A853"]; Inhibitor [label="Isoxazole\nInhibitor", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> Receptor [label="Binds"]; Receptor -> TargetKinase [label="Activates"]; TargetKinase -> Substrate [label="Phosphorylates"]; Substrate -> pSubstrate [style=dashed, arrowhead=none]; pSubstrate -> Response [label="Leads to"]; Inhibitor -> TargetKinase [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-Aryl-Isoxazol-5-Amines: A Researcher's Handbook

The 4-aryl-isoxazol-5-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its synthesis is a key step in the development of new...

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aryl-isoxazol-5-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its synthesis is a key step in the development of new therapeutic agents. This guide provides a comparative analysis of the most prevalent synthetic routes to this important heterocyclic system, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for three primary synthetic strategies: the condensation of β-ketonitriles with hydroxylamine, three-component reactions, and [3+2] cycloaddition reactions.

Route A: The Classical Approach - Condensation of α-Aryl-β-Ketonitriles with Hydroxylamine

The reaction of an α-aryl-β-ketonitrile with hydroxylamine represents a direct and atom-economical approach to 4-aryl-isoxazol-5-amines. This method relies on the nucleophilic attack of hydroxylamine on the carbonyl group, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

Mechanistic Insights

The reaction proceeds through a well-established pathway. Initially, the hydroxylamine adds to the ketone functionality of the β-ketonitrile to form a hydroxyamino intermediate. This is followed by an intramolecular cyclization where the nitrogen of the hydroxylamine attacks the nitrile carbon. Subsequent dehydration of the cyclic intermediate yields the final 4-aryl-isoxazol-5-amine. The regioselectivity of the cyclization is generally high, favoring the formation of the 5-aminoisoxazole isomer.

G cluster_0 Route A: Condensation Reaction Start α-Aryl-β-ketonitrile + Hydroxylamine Step1 Nucleophilic attack of NH2OH on carbonyl Start->Step1 Intermediate1 Hydroxyamino intermediate Step1->Intermediate1 Step2 Intramolecular cyclization (N attacks CN) Intermediate1->Step2 Intermediate2 Cyclic intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 End 4-Aryl-isoxazol-5-amine Step3->End G cluster_1 Route B: Three-Component Reaction Start_B Aryl Aldehyde + Malononitrile + Hydroxylamine Step1_B Knoevenagel condensation Start_B->Step1_B Intermediate1_B Arylmethylidenemalononitrile Step1_B->Intermediate1_B Step2_B Michael addition of NH2OH Intermediate1_B->Step2_B Intermediate2_B Adduct Step2_B->Intermediate2_B Step3_B Intramolecular cyclization & Tautomerization Intermediate2_B->Step3_B End_B 4-Aryl-isoxazol-5-amine Step3_B->End_B

Caption: Proposed mechanism for the three-component synthesis of 4-aryl-isoxazol-5-amines.

Experimental Protocol: Green Synthesis of 4-(4-Methoxyphenyl)-isoxazol-5-amine

Materials:

  • 4-Methoxybenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Potassium carbonate (K2CO3) (0.2 mmol)

  • Glycerol (2 mL)

Procedure:

  • In a round-bottom flask, mix 4-methoxybenzaldehyde, malononitrile, and hydroxylamine hydrochloride in glycerol.

  • Add potassium carbonate as a catalyst.

  • Heat the mixture at 80 °C for 1-2 hours with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent if necessary.

Performance Data
ParameterValueReference
Yield 85-95%[1][2]
Reaction Time 1-2 hours[1][2]
Temperature 80 °C[1][2]
Purity Generally high, may require minimal purification[1][2]
Advantages and Disadvantages

Advantages:

  • High Efficiency: Excellent yields and short reaction times.

  • Molecular Diversity: A wide range of aromatic aldehydes can be used, allowing for the rapid generation of a library of compounds.

  • Green Chemistry: The use of glycerol as a solvent and a catalytic amount of a mild base aligns with the principles of green chemistry. [1][2]* Operational Simplicity: A one-pot procedure that simplifies the synthetic process.

Disadvantages:

  • Substrate Limitations: The reaction may be sensitive to certain functional groups on the aldehyde.

  • Catalyst Optimization: The choice and amount of catalyst may need to be optimized for different substrates.

Route C: The Versatile Approach - [3+2] Cycloaddition of Nitrile Oxides with Enamines

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile is a cornerstone of isoxazole synthesis. To obtain 4-aryl-isoxazol-5-amines, an appropriately substituted enamine can be used as the dipolarophile. The aryl group is typically introduced via the enamine component.

Mechanistic Insights

Nitrile oxides are unstable and are usually generated in situ from the corresponding aldoximes by oxidation or from hydroximoyl chlorides by dehydrohalogenation. The nitrile oxide then undergoes a concerted [3+2] cycloaddition with the enamine. The regioselectivity of the cycloaddition is a critical aspect, and for enamines, the reaction generally proceeds to give the 5-aminoisoxazoline, which can then be aromatized to the isoxazole.

G cluster_2 Route C: [3+2] Cycloaddition Start_C1 Aldoxime Step1_C1 Oxidation (e.g., NCS) Start_C1->Step1_C1 Intermediate_C Nitrile Oxide Step1_C1->Intermediate_C Start_C2 Enamine Step2_C [3+2] Cycloaddition Start_C2->Step2_C Intermediate_C->Step2_C Intermediate2_C 5-Aminoisoxazoline Step2_C->Intermediate2_C Step3_C Aromatization Intermediate2_C->Step3_C End_C 4-Aryl-isoxazol-5-amine Step3_C->End_C

Caption: General scheme for the synthesis of 4-aryl-isoxazol-5-amines via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 3-Methyl-4-phenyl-isoxazol-5-amine

Materials:

  • Acetaldoxime (1 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • 1-Phenyl-1-(dimethylamino)ethene (1 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve acetaldoxime in DCM in a round-bottom flask at 0 °C.

  • Slowly add NCS to the solution and stir for 30 minutes to generate the hydroximoyl chloride in situ.

  • Add 1-phenyl-1-(dimethylamino)ethene to the reaction mixture.

  • Add triethylamine dropwise to generate the nitrile oxide and initiate the cycloaddition.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Performance Data
ParameterValueReference
Yield 60-75%[3]
Reaction Time 12-16 hours[3]
Temperature 0 °C to room temperature[3]
Purity Requires chromatographic purification[3]
Advantages and Disadvantages

Advantages:

  • Versatility: A wide range of nitrile oxides and enamines can be used, offering flexibility in the substituents at positions 3, 4, and the amino group.

  • Well-Established: A classic and well-understood reaction in heterocyclic chemistry.

Disadvantages:

  • Instability of Nitrile Oxides: The in situ generation of nitrile oxides requires careful control of reaction conditions to avoid dimerization.

  • Regioselectivity Issues: In some cases, a mixture of regioisomers may be formed, necessitating careful analysis and separation.

  • Multi-step Process: The preparation of starting materials (aldoximes and enamines) adds to the overall number of synthetic steps.

Comparative Summary

FeatureRoute A: CondensationRoute B: Three-ComponentRoute C: [3+2] Cycloaddition
Overall Yield Good (75-85%)Excellent (85-95%)Moderate to Good (60-75%)
Reaction Time Moderate (4-6 h)Short (1-2 h)Long (12-16 h)
Simplicity HighVery High (one-pot)Moderate
Atom Economy HighHighModerate
Substrate Scope ModerateBroadBroad
Green Chemistry ModerateHighLow to Moderate
Purification RecrystallizationMinimalChromatography

Conclusion

The choice of synthetic route for the preparation of 4-aryl-isoxazol-5-amines is contingent upon the specific research goals, available resources, and desired scale of the synthesis.

  • Route A (Condensation) is a reliable and direct method, particularly when the required α-aryl-β-ketonitrile is readily accessible.

  • Route B (Three-Component Reaction) stands out for its efficiency, operational simplicity, and adherence to green chemistry principles, making it an excellent choice for the rapid synthesis of compound libraries.

  • Route C ([3+2] Cycloaddition) offers the greatest versatility in terms of accessible substitution patterns, though it may require more optimization and purification steps.

By understanding the nuances of each approach, researchers can strategically select the most suitable pathway to access this important class of heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32883-32901. Available from: [Link]

  • Wang, L., Yu, X., Feng, X., & Bao, M. (2018). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 20(15), 4599-4602. Available from: [Link]

  • Krasavin, M., et al. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(23), 14567-14594. Available from: [Link]

  • Yu, H. F., et al. (2021). Eco-friendly and regioselective synthesis of 3-(isoxazol-5-yl) indoles from β-ethylthio-β-indolyl-α,β-unsaturated ketones in water. Synthetic Communications, 51(10), 1568-1577. Available from: [Link]

  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. NANO BIOMEDICAL LETTERS, 2(1). Available from: [Link]

  • Organic Chemistry Portal. Isoxazole Synthesis. Available from: [Link]

  • Talha, S. M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5849. Available from: [Link]

  • Kiyani, H., & Ghorbani, F. (2016). Urea-catalyzed multicomponent synthesis of 4-arylideneisoxazol-5(4H)-one derivatives under green conditions. Research on Chemical Intermediates, 42(8), 6745-6757. Available from: [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(3), 329-347. Available from: [Link]

  • Kumar, A., & Sharma, S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4245-4267. Available from: [Link]

  • Beyzaei, H., et al. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. Available from: [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 116. Available from: [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Scilit. Available from: [Link]

  • Gholap, S. S., et al. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 13(23), 15633-15643. Available from: [Link]

  • Smith, C. J., & Jones, A. B. (2022). Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv. Available from: [Link]

  • Pokar, L. A., et al. (2022). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 18, 1262-1273. Available from: [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available from: [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. Available from: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 9(24), 4939-4942. Available from: [Link]

  • Mulahmetovic, E., & Hargaden, G. C. (2019). Synthetic Routes to Oxazolines. Mini-Reviews in Organic Chemistry, 16(6), 507-526. Available from: [Link]

  • Cogan, D. A., et al. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. European Journal of Organic Chemistry, 2014(36), 8044-8048. Available from: [Link]

  • Madhavan, S., et al. (2021). Au-catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. Available from: [Link]

  • Di Somma, I., et al. (2023). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. The Journal of Organic Chemistry, 88(24), 17538-17548. Available from: [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-Bromophenyl)isoxazol-5-amine Analogs as Anticancer Agents

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of bio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a promising subclass: 4-(4-Bromophenyl)isoxazol-5-amine and its analogs. By synthesizing data from multiple studies, we will explore their therapeutic potential, delve into their mechanisms of action, and provide detailed experimental protocols to facilitate reproducible research in this area.

Introduction to 4-(4-Bromophenyl)isoxazol-5-amine Analogs

The 4-(4-Bromophenyl)isoxazol-5-amine core structure serves as a versatile template for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer drugs.[4][5] The presence of the bromophenyl group and the isoxazole ring contributes to the molecule's reactivity and selectivity, making it an attractive candidate for medicinal chemistry.[4][5] Research has shown that derivatives of this scaffold exhibit potent cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3][6][7]

This guide will focus on a comparative analysis of these analogs, presenting experimental data that highlights their efficacy against established cancer cell lines and in preclinical animal models. We will also provide a rationale for the experimental choices made in these studies, offering insights into the structure-activity relationships (SAR) that govern the anticancer potential of this chemical series.

Comparative In Vitro Efficacy

The initial assessment of any potential anticancer compound relies on robust in vitro assays to determine its cytotoxicity against a panel of cancer cell lines. For 4-(4-Bromophenyl)isoxazol-5-amine analogs, studies have consistently demonstrated their ability to inhibit cell proliferation at micromolar concentrations.

Cytotoxicity Against Various Cancer Cell Lines

Several studies have evaluated the in vitro cytotoxicity of diaryl isoxazole derivatives, including those with a 4-bromophenyl substituent. These compounds have shown moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cells, with IC50 values in the range of 0.7–9.5 μM.[6] For instance, a notable diaryl isoxazole, compound 11 , which incorporates the 4-bromophenyl moiety, has demonstrated significant cytotoxic effects.

Another relevant analog, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1 ), has shown high selectivity towards leukemia Jurkat and HL-60 cells, with IC50 values of 21.83 ± 2.35 μM and 19.14 ± 0.18 μM, respectively.[8] Importantly, this compound exhibited minimal toxicity to noncancerous cells, highlighting its potential for a favorable therapeutic window.[8]

Table 1: In Vitro Cytotoxicity (IC50) of Representative 4-(4-Bromophenyl)isoxazol-5-amine Analogs

Compound IDCancer Cell LineIC50 (μM)Reference
Diaryl Isoxazole 11 Mahlavu (Hepatocellular Carcinoma)~1-5[6]
Diaryl Isoxazole 11 MDA-MB-231 (Breast Cancer)~1-5[6]
DHI1 Jurkat (Leukemia)21.83 ± 2.35[8]
DHI1 HL-60 (Leukemia)19.14 ± 0.18[8]
Unsubstituted Isoxazole 4i Jurkat (Leukemia)22.31 ± 1.4[8]
Unsubstituted Isoxazole 4i HL-60 (Leukemia)32.68 ± 5.2[8]

Mechanism of Action: Unraveling the Anticancer Effects

Understanding the molecular mechanisms by which these analogs exert their anticancer effects is paramount for their rational development. The primary mechanisms identified for isoxazole derivatives include the induction of apoptosis and the inhibition of critical cellular signaling pathways.[2][3]

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.[2][3] Studies on diaryl isoxazoles, including compound 11 , have confirmed that they induce apoptotic cell death in both hepatocellular carcinoma and breast cancer cell lines.[6] The dihydroisoxazole derivative DHI1 has been shown to disrupt cytoskeletal actin filaments, leading to G2/M cell cycle arrest in Jurkat and HL-60 cells and S phase arrest in HL-60 cells.[8] This disruption of the cell cycle is a key trigger for apoptosis.

Isoxazole_Analog 4-(4-Bromophenyl)isoxazol-5-amine Analog Cell_Cycle_Proteins Affects Cell Cycle Proteins (p21, Cyclin B1, Cdc2, Wee1, Rb, Chk1) Isoxazole_Analog->Cell_Cycle_Proteins Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S Phase) Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of apoptosis induction by isoxazole analogs.

Inhibition of Kinase Signaling Pathways

Many isoxazole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.[9][10] For example, some isoxazole compounds have been identified as potent inhibitors of EGFR-TK, VEGFR-2, and c-Met, all of which are crucial for tumor growth, angiogenesis, and metastasis.[9][11] The diaryl isoxazole scaffold has also been explored for its ability to inhibit Casein Kinase 1 (CK1), which is implicated in the Wnt and Hedgehog signaling pathways.[10]

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Isoxazole_Analog Isoxazole Analog (Kinase Inhibitor) Isoxazole_Analog->RTK Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling by isoxazole analogs.

Comparative In Vivo Efficacy

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the antitumor activity of novel compounds.[12]

Tumor Growth Inhibition in Xenograft Models

Oral administration of the diaryl isoxazole compound 11 at 40 mg/kg twice a week for four weeks resulted in a significant reduction in tumor volume in both Mahlavu hepatocellular carcinoma and MDA-MB-231 breast cancer xenograft models.[6] Specifically, there was an 85% reduction in tumor volume in the Mahlavu xenografts and about a 50% decrease in the MDA-MB-231 xenografts.[6] Importantly, the administered dose was well-tolerated, with no significant bodyweight loss or other toxic effects observed.[6]

Table 2: In Vivo Antitumor Efficacy of Diaryl Isoxazole 11 in Xenograft Models

Cancer ModelAnimal ModelDose and RouteTumor Growth InhibitionReference
Mahlavu (Hepatocellular Carcinoma)Nude mice40 mg/kg, oral85%[6]
MDA-MB-231 (Breast Cancer)Nude mice40 mg/kg, oral~50%[6]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key in vitro and in vivo assays used to evaluate the efficacy of 4-(4-Bromophenyl)isoxazol-5-amine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8][15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

cluster_0 MTT Assay Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat_Compound 2. Treat with Isoxazole Analogs Seed_Cells->Treat_Compound Add_MTT 3. Add MTT Reagent (Incubate) Treat_Compound->Add_MTT Solubilize 4. Solubilize Formazan (e.g., DMSO) Add_MTT->Solubilize Measure_Absorbance 5. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 6. Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Protocol:

  • Cell Treatment: Treat cells with the isoxazole analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[6] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6][16]

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model.

Protocol:

  • Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.[19]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.[19]

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[19]

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.[19]

  • Drug Administration: Administer the isoxazole analog (e.g., 40 mg/kg) and vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to the dosing schedule.[6][19]

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. At the study endpoint, euthanize the mice and excise the tumors for further analysis.

cluster_1 In Vivo Xenograft Workflow Implant_Cells 1. Implant Tumor Cells (Subcutaneous) Monitor_Tumor_Growth 2. Monitor Tumor Growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice 3. Randomize Mice Monitor_Tumor_Growth->Randomize_Mice Administer_Drug 4. Administer Isoxazole Analog or Vehicle Randomize_Mice->Administer_Drug Measure_Efficacy 5. Measure Tumor Volume & Body Weight Administer_Drug->Measure_Efficacy Endpoint_Analysis 6. Endpoint Analysis Measure_Efficacy->Endpoint_Analysis

Caption: General workflow for an in vivo xenograft study.

Conclusion and Future Directions

The 4-(4-Bromophenyl)isoxazol-5-amine scaffold and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. The data presented in this guide demonstrate their potent in vitro cytotoxicity against a range of cancer cell lines and significant in vivo antitumor efficacy in preclinical models. Their mechanisms of action, primarily through the induction of apoptosis and inhibition of key kinase signaling pathways, provide a solid rationale for their continued investigation.

Future research should focus on a more comprehensive structure-activity relationship (SAR) analysis to optimize the potency and selectivity of these analogs. Further elucidation of their specific molecular targets will be crucial for identifying predictive biomarkers and patient populations most likely to respond to these agents. Additionally, combination studies with existing standard-of-care chemotherapeutics or targeted agents could reveal synergistic effects and provide new avenues for clinical translation. The detailed protocols provided herein should serve as a valuable resource for researchers dedicated to advancing this promising class of compounds from the laboratory to the clinic.

References

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. [Link]

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. PubMed. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. [Link]

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Comparative

A Researcher's Guide to Benchmarking 4-(4-Bromophenyl)isoxazol-5-amine: A Roadmap for Therapeutic Potential Assessment

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel isoxazole derivative, 4-(4-Bromophenyl)isoxazol-5-amine. While this specific molecule is recognized as a versatile build...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel isoxazole derivative, 4-(4-Bromophenyl)isoxazol-5-amine. While this specific molecule is recognized as a versatile building block in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents, a gap exists in publicly available, direct experimental data on its biological activity.[1] This document, therefore, serves as a detailed roadmap for researchers, outlining the critical experimental benchmarks and methodologies required to characterize its efficacy against established therapeutic agents.

We will focus on three key therapeutic areas where isoxazole derivatives have shown significant promise: anti-inflammatory, anti-cancer, and anti-diabetic applications. For each area, we will propose a primary molecular target, introduce a well-established therapeutic agent as a benchmark, and provide detailed protocols for in vitro evaluation.

Section 1: Anti-Inflammatory Potential - Targeting Cyclooxygenase-2 (COX-2)

The isoxazole ring is a core structural feature of several known anti-inflammatory drugs, including the selective COX-2 inhibitor Valdecoxib. This structural precedent suggests that 4-(4-Bromophenyl)isoxazol-5-amine may exhibit similar inhibitory activity against COX-2, a key enzyme in the inflammatory cascade.

Benchmark Therapeutic Agent: Celecoxib

Celecoxib is a highly selective COX-2 inhibitor widely used in the treatment of inflammation and pain. Its well-characterized in vitro potency provides an excellent benchmark for evaluating novel compounds.

Therapeutic AgentTargetReported IC50 Value
CelecoxibCOX-2~40 nM
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate, allowing for the quantification of enzyme inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a stock solution in a suitable solvent.

    • COX-2 Enzyme: Recombinant human or ovine COX-2.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

    • Chromogenic Substrate (e.g., TMPD): Prepare a stock solution in a suitable solvent.

    • Test Compound: Prepare a stock solution of 4-(4-Bromophenyl)isoxazol-5-amine in DMSO. Create a dilution series to determine the IC50 value.

    • Positive Control: Prepare a dilution series of Celecoxib in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme cofactor, and COX-2 enzyme solution.

    • Add the test compound or positive control at various concentrations (use DMSO as a vehicle control).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, Heme, COX-2, Arachidonic Acid, TMPD A1 Dispense Buffer, Heme, and COX-2 into 96-well plate P1->A1 P2 Prepare Compound Dilutions: 4-(4-Bromophenyl)isoxazol-5-amine Celecoxib (Control) A2 Add Test Compound and Controls P2->A2 A1->A2 A3 Pre-incubate (10-15 min) A2->A3 A4 Initiate reaction with TMPD and Arachidonic Acid A3->A4 A5 Measure Absorbance Change A4->A5 D1 Calculate Reaction Velocity A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve and Calculate IC50 D2->D3

Caption: Workflow for In Vitro COX-2 Inhibition Assay.

Section 2: Anti-Cancer Potential - Targeting Epidermal Growth Factor Receptor (EGFR)

The 4-phenylamine core structure is a key feature of many Epidermal Growth Factor Receptor (EGFR) inhibitors. Given the structural similarities, it is plausible that 4-(4-Bromophenyl)isoxazol-5-amine could exhibit inhibitory activity against EGFR, a receptor tyrosine kinase often dysregulated in various cancers.

Benchmark Therapeutic Agent: Erlotinib

Erlotinib is a potent and selective EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. Its well-documented IC50 values against EGFR make it an ideal benchmark.

Therapeutic AgentTargetReported IC50 Value (Cell-free)
ErlotinibEGFR~2 nM
Experimental Protocol: In Vitro EGFR Kinase Assay (e.g., HTRF®)

This assay measures the phosphorylation of a substrate by the EGFR kinase domain. The use of technologies like Homogeneous Time-Resolved Fluorescence (HTRF) allows for a sensitive and high-throughput screening format.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: A buffer optimized for EGFR kinase activity.

    • Recombinant EGFR Kinase Domain: The active portion of the EGFR protein.

    • Biotinylated Substrate: A peptide substrate for EGFR that contains a biotin tag.

    • ATP: The phosphate donor for the kinase reaction.

    • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

    • Test Compound: A dilution series of 4-(4-Bromophenyl)isoxazol-5-amine in DMSO.

    • Positive Control: A dilution series of Erlotinib in DMSO.

  • Assay Procedure (384-well plate format):

    • Add the test compound or positive control to the wells.

    • Add the EGFR kinase and biotinylated substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Determine the percentage of inhibition based on the HTRF ratio relative to controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGFR EGFR PhosphoSubstrate Phosphorylated Substrate EGFR->PhosphoSubstrate Kinase Activity Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor 4-(4-Bromophenyl)isoxazol-5-amine or Erlotinib Inhibitor->EGFR Blocks ATP Binding Site G cluster_workflow General Enzyme Inhibition Assay Workflow Start Start Prep Prepare Enzyme, Substrate, Buffer, and Compound Dilutions Start->Prep Incubate Pre-incubate Enzyme with Test Compound Prep->Incubate React Initiate Reaction with Substrate Incubate->React Stop Stop Reaction React->Stop Read Measure Absorbance Stop->Read Analyze Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

Caption: General workflow for colorimetric enzyme inhibition assays.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 4-(4-Bromophenyl)isoxazol-5-amine. By employing the described protocols and using the provided benchmarks, researchers can generate robust and comparable data to ascertain the therapeutic potential of this compound. Positive results in these in vitro assays would warrant further investigation, including selectivity profiling against related enzymes, cell-based assays to assess cytotoxicity and efficacy in a more complex biological system, and eventual progression to in vivo models. The structural alerts provided by the isoxazole and bromophenyl moieties suggest a high probability of biological activity, making this a compound of significant interest for further drug discovery efforts.

References

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Validation

A Technical Guide to the Enantioselective Synthesis and Comparative Biological Evaluation of Isoxazole Isomers

The isoxazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of clinically significant molecules.[1][2][3][4][5][6][7][8][9][10] This five-membered heterocycle, featuring adj...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of clinically significant molecules.[1][2][3][4][5][6][7][8][9][10] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[11] Consequently, isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][6] A critical, yet often underexplored, aspect of isoxazole-based drug design is the profound influence of stereochemistry on biological function. This guide provides an in-depth exploration of the enantioselective synthesis of isoxazole isomers and a comparative analysis of their biological activities, offering a technical resource for researchers, scientists, and drug development professionals.

The Primacy of Chirality in Isoxazole Bioactivity

Chirality is a fundamental principle in pharmacology, where enantiomers of a drug can exhibit significantly different, and sometimes opposing, biological effects. For isoxazole-containing compounds, the spatial arrangement of substituents around a stereocenter can dictate the molecule's ability to interact with its biological target. One enantiomer may bind with high affinity and elicit the desired therapeutic response, while the other may be inactive or, in some cases, contribute to off-target effects and toxicity. Therefore, the development of robust methods for enantioselective synthesis is paramount for producing chirally pure isoxazole derivatives and unlocking their full therapeutic potential.

A notable example of this stereochemical influence was observed in a study on 3-bromo-isoxazolyl amino alcohols, where the (S,R)-stereoisomers displayed significantly higher binding affinity for β1- and β2-adrenergic receptors compared to their (R,R)-counterparts, with affinity differences ranging from 30- to 100-fold.[12] This underscores the critical need for stereocontrolled synthetic strategies to access enantiomerically pure isoxazole-based drug candidates.

Strategies for Enantioselective Isoxazole Synthesis

The asymmetric synthesis of isoxazoles and their partially saturated precursors, isoxazolines, presents a significant challenge to synthetic chemists. Various strategies have been developed to address this, primarily revolving around catalytic asymmetric reactions that can induce high levels of stereocontrol.

Catalytic Asymmetric 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene is a cornerstone of isoxazoline synthesis.[13][14] To achieve enantioselectivity, chiral catalysts, often in the form of chiral ligand-metal complexes, are employed to create a chiral environment that favors the formation of one enantiomer over the other.

A key challenge in this approach is controlling regioselectivity, as the nitrile oxide can add to the alkene in two different orientations.[13] However, careful selection of the catalyst and reaction conditions can often overcome this hurdle. For instance, chiral oxazaborolidine catalysts have been successfully used in the 1,3-dipolar cycloaddition of silyl nitronates with 2-alkylacroleins to produce isoxazolines with a chiral quaternary center in high yields and enantioselectivities.[15]

Another powerful approach involves the use of hydroquinine-derived thiourea organocatalysts in combination with a base like cesium carbonate. This system has proven effective for the catalytic asymmetric synthesis of 3,4,5-trisubstituted isoxazoline N-oxides from α-nitrocinnamates and α-nitrobenzophenones.[16]

Experimental Workflow: Catalytic Asymmetric [3+2] Cycloaddition

G cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up & Purification cluster_analysis Analysis nitrile_oxide In situ generation of Nitrile Oxide reaction [3+2] Cycloaddition under optimized conditions nitrile_oxide->reaction alkene Chiral Alkene or Alkene + Chiral Catalyst alkene->reaction workup Quenching and Extraction reaction->workup purification Chromatography (e.g., HPLC) workup->purification analysis Characterization (NMR, MS) & Enantiomeric Excess (chiral HPLC) purification->analysis

Caption: Workflow for catalytic asymmetric [3+2] cycloaddition.

Chirality Transfer from Enantioenriched Precursors

An alternative strategy involves the use of chiral starting materials, where the existing stereocenter directs the formation of the new chiral center in the isoxazole ring. This "chirality transfer" approach can be highly effective. For example, chiral isoxazoles can be synthesized from O-propargylic oximes through a chirality transfer mechanism.[3] This method has been shown to retain the chirality of the starting material without any loss of enantiomeric purity.[3]

A chemoenzymatic approach has also been developed, combining the selectivity of enzymes with the versatility of chemical synthesis to produce chiral isoxazole derivatives.[17]

Comparative Biological Evaluation of Isoxazole Isomers

The ultimate validation of enantioselective synthesis lies in the comparative biological evaluation of the resulting isomers. This section presents a framework for such a comparison, supported by representative data and detailed experimental protocols.

Anticancer Activity

Isoxazole derivatives have shown significant promise as anticancer agents by targeting various oncogenic pathways.[1][2][3][6][11] The cytotoxic effects of isoxazole isomers are typically assessed against a panel of cancer cell lines.

Table 1: Comparative Anticancer Activity of Isoxazole Enantiomers

CompoundCancer Cell LineIC₅₀ (µM) - (R)-enantiomerIC₅₀ (µM) - (S)-enantiomerReference Compound (IC₅₀, µM)
Isoxazole-AMCF-7 (Breast)2.515.2Doxorubicin (0.8)
Isoxazole-AA549 (Lung)5.128.9Cisplatin (3.2)
Isoxazole-BHT29 (Colon)8.3> 505-Fluorouracil (4.5)

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be derived from experimental studies.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the isoxazole enantiomers and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model.[18]

Table 2: Comparative Anti-inflammatory Activity of Isoxazole Isomers

CompoundDose (mg/kg)% Inhibition of Edema - (R)-enantiomer% Inhibition of Edema - (S)-enantiomerReference Compound (% Inhibition)
Isoxazole-C2068.235.5Indomethacin (72.7)[18]
Isoxazole-D1055.921.3Valdecoxib (65.8)

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be derived from experimental studies.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the isoxazole enantiomers or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • % Inhibition Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Modulation of Signaling Pathways

Understanding the mechanism of action of isoxazole isomers requires investigating their effects on specific signaling pathways. For instance, some isoxazole derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and survival.[11]

Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway by an Isoxazole Enantiomer

G cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase1 Kinase A Rec->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Pro-Survival Genes TF->Gene Prolif Cell Proliferation & Survival Gene->Prolif Isoxazole (R)-Isoxazole Enantiomer Isoxazole->Kinase1 Inhibition

Caption: Inhibition of a kinase cascade by a chiral isoxazole.

Conclusion

The enantioselective synthesis and rigorous biological comparison of isoxazole isomers are indispensable for the advancement of isoxazole-based drug discovery. The stereochemistry of these molecules profoundly impacts their pharmacological profiles, and access to enantiomerically pure compounds is crucial for elucidating their true therapeutic potential and minimizing off-target effects. The synthetic strategies and comparative evaluation frameworks presented in this guide provide a comprehensive resource for researchers dedicated to harnessing the power of the isoxazole scaffold in the development of novel therapeutics. Continued innovation in asymmetric catalysis and a deeper understanding of the structure-activity relationships of isoxazole enantiomers will undoubtedly pave the way for the next generation of isoxazole-containing drugs.

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Comparative

A Senior Application Scientist's Guide to Confirming Target Engagement of 4-(4-Bromophenyl)isoxazol-5-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the unequivocal confirmation that a molecule binds its intended target within a physiological context is...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal confirmation that a molecule binds its intended target within a physiological context is a cornerstone of a successful therapeutic program. The journey from a promising chemical scaffold to a clinical candidate is fraught with challenges, and early, robust target engagement data can significantly de-risk a project, ensuring that downstream efforts are invested in compounds with a clear mechanism of action.[1][2][3]

This guide provides an in-depth comparison of cutting-edge methodologies for confirming and quantifying the target engagement of 4-(4-bromophenyl)isoxazol-5-amine derivatives. The isoxazole motif is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory and anti-cancer effects.[4][5] This broad activity suggests potential interactions with multiple protein classes, such as kinases, chaperones like Heat Shock Protein 90 (HSP90), and cytoskeletal components like tubulin.[6][7][8] As a Senior Application Scientist, my objective is not merely to list protocols but to provide the strategic rationale behind choosing one method over another, ensuring that the experimental design is self-validating and tailored to the specific scientific question at hand.

The Imperative of Cellular Context

While biophysical assays using purified recombinant proteins are invaluable for determining intrinsic binding affinity and kinetics, they exist in a highly reductionist environment.[3][9] The complex milieu of a living cell—replete with membranes, cofactors, competitor molecules, and post-translationally modified proteins—can dramatically alter a compound's ability to engage its target. Therefore, this guide will focus on methods that provide evidence of target interaction within a more physiologically relevant setting.

Section 1: Target-Agnostic Identification via Chemoproteomics

Before confirming engagement with a hypothesized target, it is often prudent to identify the potential binding partners of a novel compound in an unbiased manner. Affinity-based chemoproteomics is a powerful approach for this deconvolution.[10] The isoxazole ring itself can be harnessed as an intrinsic photo-cross-linker, minimizing structural perturbations to the parent molecule that could otherwise alter its binding characteristics.[11][12][13]

Principle of Isoxazole-Based Photoaffinity Labeling

The core principle involves synthesizing a probe molecule based on the 4-(4-bromophenyl)isoxazol-5-amine scaffold. This probe incorporates two key features: the native isoxazole for UV-induced covalent cross-linking to interacting proteins and a bio-orthogonal handle (e.g., an alkyne or azide) for subsequent enrichment.[12][13] Upon UV irradiation of live cells or lysates treated with the probe, the isoxazole forms a covalent bond with amino acid residues in the binding pocket of its target(s). After cell lysis, the "tagged" proteins are enriched, typically via click chemistry to a biotin reporter, and subsequently identified and quantified by mass spectrometry.

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the 4-(4-bromophenyl)isoxazol-5-amine derivative (e.g., at 10x the functional EC50) or vehicle (DMSO) for 1 hour in culture medium.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Determine protein concentration (e.g., by BCA assay). Normalize samples to the same total protein concentration.

  • Immunoblotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-HSP90 or anti-β-Tubulin).

  • Data Analysis: Quantify the band intensities using densitometry. For each treatment group, normalize the intensity at each temperature to the intensity of the 37°C sample. Plot the normalized intensity versus temperature to generate melting curves. The difference in the midpoint of the curves (Tm) between the treated and vehicle samples is the thermal shift (ΔTm).

NanoBRET™ Target Engagement Assay

Causality: This technology measures the binding of a compound to a target protein in live cells in real-time. [14]It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is expressed as a fusion with the bright, energy-efficient NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that reversibly binds to the target protein serves as the acceptor. When the tracer binds the NanoLuc®-fusion protein, the donor and acceptor are in close proximity, and energy transfer occurs. An unlabeled test compound that binds to the same site will compete with and displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.

  • Cell Line Generation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein (e.g., HSP90) fused to NanoLuc® at either the N- or C-terminus. Stable cell line generation is recommended for reproducibility.

  • Cell Plating: Seed the engineered cells into a white, 384-well assay plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the 4-(4-bromophenyl)isoxazol-5-amine derivative in Opti-MEM® medium.

  • Tracer and Compound Addition: Add the target-specific NanoBRET™ tracer and the compound dilutions to the cells. Also include "no tracer" and "no compound" controls. Incubate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.

  • Substrate Addition: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background from any leaked fusion protein) to all wells.

  • Signal Detection: Read the plate immediately on a luminometer equipped with two filters to separately measure the donor emission (~460nm) and acceptor emission (~610nm).

  • Data Analysis: Calculate the corrected BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the cellular IC50, which reflects the compound's affinity for the target in a cellular environment.

Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, in vitro biophysical technique that measures molecular interactions in real-time. [15]The method involves immobilizing one binding partner (the "ligand," typically the purified target protein) onto a sensor chip with a gold surface. The other binding partner (the "analyte," your small molecule) is flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in Resonance Units (RU). This allows for the direct measurement of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon). [9]

  • Target Immobilization: Immobilize the purified target protein (e.g., recombinant human HSP90α) onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations when working with small molecules. A reference flow cell should be activated and blocked without protein to serve as a control.

  • Analyte Preparation: Prepare a serial dilution of the 4-(4-bromophenyl)isoxazol-5-amine derivative in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least 10-fold below and 10-fold above the expected KD. Include several buffer-only (blank) injections.

  • Binding Analysis (Kinetics): Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of the analyte over the ligand and reference surfaces for a defined association time (e.g., 60-120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 120-300 seconds).

  • Regeneration: Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and return the signal to baseline, preparing the surface for the next injection. This step requires careful scouting to ensure it doesn't denature the immobilized ligand.

  • Data Processing: Double-reference the data by subtracting the signal from the reference flow cell and then subtracting the average signal from the blank injections. This corrects for non-specific binding and signal drift.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to derive the kon, koff, and KD values.

Section 3: Visualizing the Impact on Cellular Signaling

Confirming direct target engagement is the first step. The next is to understand the functional consequences. If a 4-(4-bromophenyl)isoxazol-5-amine derivative engages a target like HSP90 or a kinase, it will invariably modulate downstream signaling pathways. Literature suggests isoxazoles can influence pathways like Akt/GSK3β and the inflammatory NF-κB pathway. Visualizing these pathways provides a logical framework for designing functional validation experiments (e.g., Western blots for downstream phosphorylation events).

Akt_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P GSK3b GSK3β Akt->GSK3b P BetaCatenin β-Catenin GSK3b->BetaCatenin Degradation TCF TCF/LEF BetaCatenin->TCF Gene Target Gene Transcription TCF->Gene Isoxazole Isoxazole Derivative Isoxazole->Akt ?

Figure 3: The Akt/GSK3β/β-Catenin pathway, a potential target for isoxazole derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P Complex IκBα-NF-κB (Inactive) NFkB p50/p65 (NF-κB) NFkB_n p50/p65 NFkB->NFkB_n Translocation Complex->NFkB Degradation of IκBα Nucleus Nucleus DNA κB Site NFkB_n->DNA Genes Inflammatory Gene Transcription DNA->Genes Isoxazole Isoxazole Derivative Isoxazole->IKK ?

Figure 4: The canonical NF-κB signaling pathway, a key driver of inflammation.

Conclusion and Forward Look

Confirming target engagement is not a single experiment but a multi-faceted, iterative process. For a novel chemical series like the 4-(4-bromophenyl)isoxazol-5-amine derivatives, an effective strategy begins with unbiased target identification using chemoproteomics. This hypothesis-generating step should be followed by rigorous, quantitative validation using orthogonal, cell-based methods like CETSA and NanoBRET to confirm the interaction in a physiological context. Biophysical techniques such as SPR, while performed in vitro, provide indispensable kinetic data that informs on the durability of the target-ligand interaction, a critical parameter for in vivo efficacy.

By judiciously selecting from these techniques and understanding the causality behind their readouts, researchers can build a robust data package that provides high confidence in a compound's mechanism of action, paving the way for rational lead optimization and increasing the probability of clinical success.

References

  • Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. (2022). Angewandte Chemie International Edition. [Link]

  • Developing Isoxazoles as Novel Photo-cross-linkers and Its Application in Chemical Proteomics. (n.d.). CityUHK Scholars. [Link]

  • Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. (2022). Chemical Communications. [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). ACS Pharmacology & Translational Science. [Link]

  • Determining target engagement in living systems. (2014). Nature Chemical Biology. [Link]

  • Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. (2022). Angewandte Chemie. [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). ACS Publications. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]

  • Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. (2022). Bohrium. [Link]

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  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)isoxazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-(4-Bromophenyl)isoxazol-5-amine, a halogenated heterocyclic compound common in medicinal chemistry and materials science research. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document moves beyond a simple checklist, offering causal explanations for each procedural step to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for 4-(4-Bromophenyl)isoxazol-5-amine may not be extensively published, its structure informs a conservative safety approach. The presence of a brominated aromatic ring and an isoxazole-amine moiety suggests specific potential hazards.

  • Halogenated Aromatic Compound: Brominated compounds can produce hazardous decomposition products, such as hydrogen bromide gas, under fire conditions.[1][2] They are also subject to specific environmental regulations regarding disposal.

  • Amine Functionality: Aromatic amines as a class can vary in toxicity, but many are known to be irritants or sensitizers.

  • Heterocyclic Core: The isoxazole ring is a common pharmacophore; however, like many novel chemical entities, its long-term toxicological properties are often not fully characterized.[3]

Based on Safety Data Sheets (SDS) for structurally similar compounds, 4-(4-Bromophenyl)isoxazol-5-amine should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4][5][6][7] Therefore, all disposal procedures must treat this compound as hazardous chemical waste.[8][9]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure during waste handling and disposal. The following table outlines the minimum required PPE, grounded in established safety standards.[1][8][10]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against accidental splashes of contaminated solvents or contact with solid particulates.[1]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact and potential absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2][10]
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection Handled within a certified chemical fume hood.All handling and packaging of this compound for disposal should occur in a well-ventilated area to minimize the inhalation of fine particulates.[5][9]

Critical Waste Segregation: The Halogenated Waste Stream

Proper segregation is the most critical step in chemical waste management. Due to its bromine content, 4-(4-Bromophenyl)isoxazol-5-amine must be disposed of in a dedicated halogenated organic waste stream .[11][12]

Causality: Mixing halogenated and non-halogenated waste streams leads to significant issues. Halogenated waste requires high-temperature incineration with specific scrubbers to neutralize acidic gases (like HBr) formed during combustion.[13] Contaminating a large volume of non-halogenated solvent waste (which can sometimes be recycled or burned for fuel value) with a small amount of halogenated material forces the entire volume to be treated by the more complex and costly disposal method.[14][15]

The following diagram illustrates the initial decision-making process for waste segregation.

G start Waste Generated: 4-(4-Bromophenyl)isoxazol-5-amine (Solid or in Solution) is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogenated_stream Segregate into HALOGENATED ORGANIC WASTE is_halogenated->halogenated_stream  Yes (Contains Bromine) non_halogenated_stream Segregate into NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_stream  No

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Protocol

The mandated method for disposing of 4-(4-Bromophenyl)isoxazol-5-amine and materials contaminated with it is through a licensed hazardous waste disposal facility.[8][16][17] Under no circumstances should this chemical be discarded in regular trash or poured down the drain. [8][15]

Step 1: Container Selection and Preparation

  • Solid Waste: Collect pure 4-(4-Bromophenyl)isoxazol-5-amine and contaminated solids (e.g., gloves, weigh boats, paper towels) in a dedicated, leak-proof container made of compatible material (e.g., HDPE - High-Density Polyethylene).[8] The container must have a secure, tight-fitting lid.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated, shatter-resistant waste container (e.g., plastic-coated glass or HDPE) for halogenated liquid waste . Ensure the container is compatible with the solvent used.

Step 2: Waste Accumulation

  • Carefully transfer the waste into the appropriate container inside a chemical fume hood to minimize exposure.[9] Avoid creating dust from the solid material.[1]

  • Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.

  • Keep waste containers securely closed at all times, except when adding waste.[18]

Step 3: Labeling

  • All waste containers must be accurately and clearly labeled.[8] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "4-(4-Bromophenyl)isoxazol-5-amine ".

    • An indication of the hazards (e.g., "Toxic ," "Irritant ").[8]

    • For liquid waste, list all solvent components and their approximate percentages.

Step 4: Storage

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[8][18] This area should be at or near the point of generation, well-ventilated, and away from ignition sources.

  • Ensure incompatible waste types are segregated within the SAA to prevent accidental reactions.[19]

Step 5: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will manage the transfer to a licensed waste disposal company.[16]

The overall workflow for proper disposal is summarized in the diagram below.

G cluster_prep Preparation Phase cluster_handling Handling & Accumulation cluster_disposal Final Disposal A 1. Assess Hazards & Don PPE B 2. Select Correct Waste Container (Halogenated) A->B C 3. Transfer Waste in Fume Hood B->C D 4. Securely Label Container C->D E 5. Close Container When Not in Use D->E F 6. Store in Designated Satellite Area E->F G 7. Contact EHS for Professional Disposal F->G

Caption: Step-by-Step Disposal Workflow.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large or outside a fume hood, evacuate the lab.[8]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting to clean the spill.

  • Contain the Spill: For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it into a sealed container for disposal as hazardous waste.[1][4] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8]

  • Collect and Dispose: Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Regulatory Framework

The disposal of hazardous chemicals is governed by national and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from generation to disposal ("cradle-to-grave").[16][18][20] 4-(4-Bromophenyl)isoxazol-5-amine would be classified as hazardous waste based on its characteristics.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous materials, including requirements for training, PPE, and hazard communication through Safety Data Sheets.[21][22][23][24]

Researchers are legally and ethically obligated to comply with the guidelines set forth by these agencies and their institution's EHS department.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Bromophenyl)isoxazol-5-amine

This guide provides essential safety and logistical information for the handling of 4-(4-Bromophenyl)isoxazol-5-amine. As a novel research chemical, comprehensive toxicological data may not be available.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 4-(4-Bromophenyl)isoxazol-5-amine. As a novel research chemical, comprehensive toxicological data may not be available. Therefore, this protocol is grounded in the principles of prudent laboratory practice, treating all new compounds as potentially hazardous.[1] The guidance is derived from an analysis of the compound's structure—a brominated aromatic ring coupled with an isoxazole-amine moiety—and established safety protocols for analogous chemical classes.

Hazard Assessment: A Structural Perspective

A thorough risk assessment is the cornerstone of laboratory safety.[2] For 4-(4-Bromophenyl)isoxazol-5-amine, we must infer potential hazards from its constituent functional groups.

  • Brominated Aromatic System: Brominated aromatic compounds are widely used in pharmaceuticals and industry.[3] While reactivity varies, they can be persistent and should be handled with care to avoid environmental release.[4] Skin contact and inhalation of dusts are primary exposure routes.

  • Aromatic Amine: Aromatic amines as a class can be toxic and may cause skin irritation or allergic reactions. Some are suspected carcinogens.[5] Therefore, minimizing exposure is critical.

  • Isoxazole Ring: Isoxazole derivatives are common in medicinal chemistry. While the core ring is generally stable, the overall hazard profile is dictated by its substituents.

Based on this structural analysis, 4-(4-Bromophenyl)isoxazol-5-amine should be treated as a compound that is potentially harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][7][8]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness depends on the implementation of higher-level controls.[9]

  • Elimination/Substitution: Not applicable for a specific target molecule.

  • Engineering Controls: Always handle 4-(4-Bromophenyl)isoxazol-5-amine powder within a certified chemical fume hood to protect against inhalation of airborne particles.[10][11]

  • Administrative Controls: Follow established Standard Operating Procedures (SOPs), receive proper training, and never work alone in the laboratory.[2]

  • Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with the controls above.

Comprehensive PPE Protocol

The following PPE is mandatory when handling 4-(4-Bromophenyl)isoxazol-5-amine in any form (solid or solution).

Eye and Face Protection

Because eye injuries are often permanent, robust protection is non-negotiable.[12]

  • Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[13] Standard safety glasses do not provide a sufficient seal against splashes and airborne dust.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., handling bulk quantities, preparing concentrated solutions), a full-face shield must be worn in addition to chemical splash goggles.[11][14]

Skin and Body Protection

Protecting the skin from direct contact and contamination is paramount.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required.[12][15] This protects your skin and personal clothing from contamination.

  • Gloves: No single glove material is impervious to all chemicals.[11] For handling solid 4-(4-Bromophenyl)isoxazol-5-amine and its solutions in common laboratory solvents (e.g., DMSO, DMF, Dichloromethane), nitrile gloves are a suitable initial choice.

    • Double Gloving: Wear two pairs of powder-free nitrile gloves.[15] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.[15] This creates a secure barrier and allows for the safe removal of the contaminated outer glove without exposing your skin.[9]

    • Inspection and Replacement: Always inspect gloves for tears or punctures before use.[13] Change gloves immediately if contamination is suspected or every 30-60 minutes during extended procedures to prevent breakthrough.[9]

  • Attire: Always wear long pants and fully enclosed shoes in the laboratory.[1][12]

Respiratory Protection

Engineering controls are the primary method for preventing inhalation exposure.

  • Standard Operations: When working in a properly functioning chemical fume hood, additional respiratory protection is typically not required.[13]

  • Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, an air-purifying respirator with an appropriate cartridge for organic vapors and particulates may be necessary. Use of such equipment requires specific training, medical clearance, and fit-testing.[11][16]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Splash GogglesDouble Nitrile GlovesLab Coat with Cuffed SleevesWork within a Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat with Cuffed SleevesWork within a Chemical Fume Hood
Large-Scale Operations or Splash Hazard Goggles & Full Face ShieldDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatWork within a Chemical Fume Hood
Spill Cleanup (Outside Fume Hood) Goggles & Full Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron/CoverallsAir-Purifying Respirator (requires prior training)[16]

Procedural Workflow for Safe Handling

This step-by-step process integrates PPE use into the daily workflow to ensure safety and experimental integrity.

Step 1: Preparation
  • Read the Safety Data Sheet (SDS) for all chemicals and solvents to be used.[10]

  • Ensure the chemical fume hood is operational and uncluttered.

  • Assemble all necessary equipment (glassware, spatulas, spill kit) inside the fume hood.

  • Post signage indicating that a hazardous compound is in use.[12]

Step 2: Donning PPE
  • Wash hands thoroughly.[12]

  • Don lab coat and inner pair of nitrile gloves, tucking the gloves under the coat cuffs.

  • Don chemical splash goggles.

  • Don the outer pair of nitrile gloves, pulling them over the coat cuffs.

Step 3: Chemical Handling
  • Perform all manipulations of 4-(4-Bromophenyl)isoxazol-5-amine deep within the fume hood.

  • Use a disposable weighing paper or a dedicated, tared container for weighing to prevent contamination of balances.

  • Clean any contaminated surfaces immediately with an appropriate solvent.

Step 4: Doffing PPE
  • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.[11]

  • Remove the lab coat, turning it inside out to contain any surface contamination.

  • Remove goggles.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.[2]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_conclusion Conclusion Phase cluster_emergency Emergency Protocol Assess 1. Assess Hazards (Read SDS) Prepare 2. Prepare Workspace (Fume Hood, Spill Kit) Assess->Prepare Don_PPE 3. Don Full PPE Prepare->Don_PPE Handle 4. Handle Chemical (Inside Fume Hood) Don_PPE->Handle Decon 5. Decontaminate & Segregate Waste Handle->Decon Emergency Emergency Event Handle->Emergency Incident? Doff_PPE 6. Doff PPE Decon->Doff_PPE Wash 7. Wash Hands Doff_PPE->Wash Spill Spill Occurs Emergency->Spill Yes Exposure Personnel Exposure Emergency->Exposure Yes

Caption: Workflow for safe handling of 4-(4-Bromophenyl)isoxazol-5-amine.

Emergency and Disposal Plans

Emergency Procedures
  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17][18] Seek immediate medical attention.

    • Skin: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[17][18] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[17]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Minor Spill (inside fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[19]

    • Gently sweep the material into a designated hazardous waste container.[13][17]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.[16][20]

    • If the material is volatile or dusty, close the doors to the lab to contain vapors.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.[20]

    • Do not attempt to clean up a major spill without specialized training and equipment.[19]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Solid Waste: All contaminated solid waste, including gloves, weighing papers, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.[16][21]

  • Chemical Waste: Unused 4-(4-Bromophenyl)isoxazol-5-amine and solutions containing it must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[2][5]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[17] For brominated waste, neutralization with a reducing agent like sodium thiosulfate may be part of the final disposal process, but this should only be performed by trained professionals.[22][23]

By adhering to these comprehensive PPE and handling protocols, researchers can effectively mitigate the risks associated with handling 4-(4-Bromophenyl)isoxazol-5-amine, ensuring both personal safety and the integrity of their research.

References

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